Diarachidonin
Description
Properties
IUPAC Name |
[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRWZPVZULNCQ-UXMFVEJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-61-6 | |
| Record name | Diarachidonyl diglyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Diarachidonin: A Potential Second Messenger in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Second messengers are crucial intracellular signaling molecules that relay signals from cell-surface receptors to effector proteins, initiating a cascade of events that regulate a vast array of cellular processes.[1] Diacylglycerols (DAGs) are well-established lipid second messengers that play a pivotal role in signal transduction.[2][3] This technical guide focuses on a specific and potentially significant species of diacylglycerol: diarachidonin (B10783490), also known as 1,2-diarachidonoyl-sn-glycerol. Comprised of a glycerol (B35011) backbone with two arachidonic acid chains, this compound is not merely an intermediate in lipid metabolism but is emerging as a critical player in the fine-tuning of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) and the modulation of Transient Receptor Potential (TRP) channels.
This document provides a comprehensive overview of this compound's role as a second messenger, including its biosynthesis, its primary downstream effectors, and the cellular responses it modulates. It is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and summarizing the available quantitative data to facilitate further investigation into this intriguing signaling molecule.
Biosynthesis and Metabolism of this compound
This compound is generated at the cell membrane in response to extracellular stimuli. The canonical pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[4] The specific molecular species of DAG produced, including this compound, depends on the fatty acid composition of the precursor phospholipid.
Figure 1: Biosynthesis of this compound and its primary signaling pathways.
Once produced, the signaling action of this compound is terminated by its metabolism. Diacylglycerol kinases (DGKs) phosphorylate this compound to phosphatidic acid, while diacylglycerol lipases (DAGLs) can hydrolyze it to produce free arachidonic acid and monoacylglycerol.[5] This metabolic regulation ensures a transient and localized signaling event.
Downstream Effectors of this compound
Protein Kinase C (PKC) Activation
A primary and well-characterized function of diacylglycerol, including this compound, is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2][3] this compound binds to the C1 domain of conventional and novel PKC isoforms, causing a conformational change that relieves autoinhibition and promotes the enzyme's translocation to the cell membrane, leading to its activation.[6][7][8] The presence of two unsaturated arachidonic acid chains in this compound likely influences its potency and specificity for different PKC isoforms.[9]
The synergistic activation of PKC by both diacylglycerol and free arachidonic acid has been demonstrated, suggesting that the complete structure of this compound is crucial for its full biological activity.[10][11]
Modulation of Transient Receptor Potential (TRP) Channels
Recent evidence suggests that diacylglycerols can directly modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, independent of PKC activation.[12] These non-selective cation channels are involved in various sensory processes, including pain, temperature, and taste. Diacylglycerols are proposed to bind to a site on the channel, altering its conformation and leading to channel opening and cation influx, primarily Ca2+. The specific effects of this compound on different TRP channel subtypes are an active area of research.
Quantitative Data on Diacylglycerol-Effector Interactions
While specific quantitative data for the binding affinity and activation constants of this compound are limited in the current literature, data from closely related diacylglycerol species provide valuable insights into the expected range of these parameters. The following table summarizes available data for various DAGs and their interaction with PKC.
| Diacylglycerol Species | Effector | Parameter | Value | Cell/System Type | Reference(s) |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKC | Activation | More potent than DOG, SEG | In vitro vesicle assay | [13] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα C1b domain | Kd | ~ 2-5 mol % in membrane | Model membranes | [8] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCδ C1b domain | Kd | 1.5 ± 0.2 nM | In vitro binding assay | [14] |
| Arachidonic Acid | TRPA1 | EC50 | 13 ± 4 µM | HEK 293 cells | [15] |
| 20-HETE (Arachidonic Acid Metabolite) | TRPC6 | EC50 | 0.8 µM | HEK 293 cells | [16] |
Experimental Protocols
Synthesis of 1,2-Diarachidonoyl-sn-glycerol (this compound)
The synthesis of specific diacylglycerol species like this compound can be achieved through both chemical and chemoenzymatic methods. Below is a generalizable chemical synthesis protocol adapted from methods for synthesizing other 1,2-diacyl-sn-glycerols.[17][18]
Figure 2: General workflow for the chemical synthesis of this compound.
Materials:
-
sn-Glycerol-3-phosphate or a suitable chiral glycerol precursor
-
Arachidonoyl chloride
-
Protecting group (e.g., trityl chloride)
-
Deprotection agent (e.g., mild acid)
-
Anhydrous solvents (e.g., pyridine, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection: Protect the sn-3 hydroxyl group of the glycerol precursor. For example, react sn-glycerol-3-phosphate with trityl chloride in anhydrous pyridine.
-
Acylation: Acylate the free sn-1 and sn-2 hydroxyl groups with two equivalents of arachidonoyl chloride in the presence of a base like pyridine.
-
Deprotection: Remove the protecting group from the sn-3 position under mild conditions to avoid acyl migration.
-
Purification: Purify the resulting 1,2-diarachidonoyl-sn-glycerol by silica gel column chromatography.
Note: Chemoenzymatic methods using lipases can also be employed for regioselective acylation and may offer advantages in terms of yield and purity.[1][19][20][21][22][23]
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric assay to measure the activation of PKC by this compound.[5][11][24][25]
Materials:
-
Purified recombinant PKC isoform
-
This compound
-
[γ-³²P]ATP
-
PKC substrate peptide (e.g., neurogranin (B1177982) fragment)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid sonicator or extruder
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer and sonicate or extrude to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stop Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Measurement of Intracellular Calcium Concentration
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[3][26][27][28]
Figure 3: Workflow for measuring intracellular calcium changes.
Materials:
-
Cultured cells of interest
-
This compound
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Loading:
-
Plate cells on glass-bottom dishes or 96-well plates.
-
Load cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Acquire baseline fluorescence for 1-2 minutes.
-
Add this compound to the cells at the desired concentration.
-
Continuously record the fluorescence intensity (for Fluo-4) or the ratio of fluorescence at two excitation wavelengths (for Fura-2).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio over time.
-
Relate the fluorescence signal to the intracellular calcium concentration using appropriate calibration methods.
-
Quantification of this compound by Mass Spectrometry
This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][17][24][29][30][31][32][33][34]
Materials:
-
Biological sample (cells or tissue)
-
Internal standard (e.g., a deuterated diacylglycerol)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water - Bligh-Dyer method)
-
Solid-phase extraction (SPE) column for lipid class separation
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Homogenize the biological sample in the presence of the internal standard.
-
Perform a biphasic lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).
-
Collect the lower organic phase containing the lipids.
-
-
Lipid Fractionation:
-
Separate the diacylglycerol fraction from other lipid classes using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the diacylglycerol fraction into the LC-MS/MS system.
-
Separate the different diacylglycerol species using a suitable liquid chromatography method.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Directions
This compound is emerging as a specific and potent lipid second messenger with the potential to differentially regulate cellular signaling pathways. Its unique structure, containing two arachidonic acid moieties, suggests a specialized role in modulating the activity of key effector proteins like PKC and TRP channels. While our understanding of this compound's function is growing, further research is needed to fully elucidate its specific roles in health and disease.
Future investigations should focus on:
-
Determining the precise binding affinities and activation kinetics of this compound with its various effector proteins. This will require the synthesis of high-purity this compound and the application of advanced biophysical techniques.
-
Identifying the full spectrum of this compound-binding proteins. Proteomic approaches will be invaluable in discovering novel downstream targets.
-
Elucidating the specific roles of this compound in different physiological and pathological contexts. The development of selective inhibitors of this compound synthesis or action will be crucial for these studies.
A deeper understanding of this compound signaling holds the promise of identifying novel therapeutic targets for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. The experimental approaches outlined in this guide provide a solid foundation for advancing our knowledge of this important second messenger.
References
- 1. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the determinants of diacylglycerol binding affinity in the C1B domain of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toggling of diacylglycerol affinity correlates with conformational plasticity in C1 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. benchchem.com [benchchem.com]
- 27. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 33. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 34. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Mechanism of action of arachidonic acid-containing diacylglycerol.
An In-depth Technical Guide on the Mechanism of Action of Arachidonic Acid-Containing Diacylglycerol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are pivotal second messengers in cellular signaling, and the specific molecular species of DAG can determine the downstream cellular response. This technical guide focuses on the mechanism of action of diacylglycerols containing arachidonic acid (AA), with a particular emphasis on 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a highly abundant and physiologically significant species. Generated upon receptor-mediated hydrolysis of phosphoinositides, AA-containing DAG activates a unique set of effector proteins, modulating a wide array of cellular processes. This document provides a comprehensive overview of the biosynthesis, signaling pathways, and metabolism of AA-containing DAG, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
Introduction
Diacylglycerol is a lipid second messenger produced primarily through the action of phospholipase C (PLC) on membrane phospholipids.[1][2] The fatty acid composition of the resulting DAG molecule is critical for its biological activity.[3] Species containing arachidonic acid at the sn-2 position are of particular interest due to their potent and specific roles in signal transduction. 1-stearoyl-2-arachidonoyl-sn-glycerol is a major molecular species of DAG produced in stimulated cells and serves as a key signaling node and a precursor for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] This guide will elucidate the mechanisms by which AA-containing DAG exerts its effects.
Biosynthesis and Metabolism of Arachidonic Acid-Containing Diacylglycerol
The cellular concentration and activity of AA-containing DAG are tightly regulated by the coordinated action of synthesizing and metabolizing enzymes.
2.1. Biosynthesis via Phospholipase C (PLC)
The primary route for the generation of AA-containing DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC enzymes.[2] In many cell types, PIP2 is highly enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.[6][7] Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of PLC, which cleaves PIP2 to generate SAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[7]
2.2. Metabolism and Signal Termination
The signaling action of AA-containing DAG is terminated through two main enzymatic pathways:
-
Phosphorylation by Diacylglycerol Kinases (DGKs): DAG is phosphorylated to phosphatidic acid (PA), a reaction catalyzed by DGKs. This not only attenuates DAG signaling but also initiates PA-mediated cellular events.[8] The DGKε isoform is unique as it exhibits high specificity for DAG species containing an arachidonoyl group at the sn-2 position, such as SAG.[9][10][11] The activity of DGKε with 18:0/20:4-DAG is approximately five-fold higher than with 18:0/18:2-DAG, and it is unable to phosphorylate 18:0/22:6-DAG.[9][10]
-
Hydrolysis by Diacylglycerol Lipases (DAGL): SAG is the direct precursor to the endocannabinoid 2-AG. The hydrolysis of SAG by DAGLα and DAGLβ generates 2-AG, which can then act on cannabinoid receptors.[4][12] This pathway is particularly crucial in the central nervous system for retrograde synaptic signaling.[4]
Diagram 1: Biosynthesis and Metabolism of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)
Caption: Biosynthesis of SAG from PIP2 by PLC and its subsequent metabolism by DGKε and DAGL.
Mechanism of Action: Downstream Effectors
Arachidonic acid-containing DAGs, particularly SAG, exert their biological functions by binding to and activating a specific set of downstream effector proteins.
3.1. Protein Kinase C (PKC)
A primary function of SAG is the potent activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][13] Upon binding SAG within the plasma membrane, PKC translocates from the cytosol and undergoes a conformational change that relieves autoinhibition, leading to the phosphorylation of downstream target proteins involved in cell proliferation, differentiation, and apoptosis.[7] SAG is a potent activator of PKCα, PKCε, and PKCδ at nanomolar concentrations.[13][14][15] The presence of free arachidonic acid can act synergistically with DAG to cause irreversible membrane binding and constitutive activation of PKC.[16][17]
3.2. Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)
RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a key initiator of the mitogen-activated protein kinase (MAPK) cascade. RasGRPs contain a C1 domain that binds DAG. SAG binding recruits RasGRPs to the membrane, leading to Ras activation.[2][13] This provides a direct link between lipid second messengers and the canonical MAPK/ERK pathway.
3.3. Other Effectors
-
Munc13: These are essential priming factors in neurotransmitter release. The C1 domain of Munc13 binds to DAG, a crucial step for synaptic vesicle priming.[2]
-
TRPC Channels: SAG can directly activate Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, leading to cation influx.[13]
Diagram 2: Core Signaling Pathways Activated by SAG
Caption: SAG activates PKC and RasGRP at the plasma membrane, initiating distinct downstream cascades.
Quantitative Data
The specific acyl chain composition of DAG influences its binding affinity and activation potency for different effectors.
| Target Protein | Activator | EC50 / Ki Value | Notes | Reference |
| Protein Kinase Cα (PKCα) | SAG | Potent activation at nM concentrations | Conventional PKC isoform | [13][14][15] |
| Protein Kinase Cδ (PKCδ) | SAG | Potent activation at nM concentrations | Novel PKC isoform | [13][14][15] |
| Protein Kinase Cε (PKCε) | SAG | Potent activation at nM concentrations | Novel PKC isoform | [1][13][14] |
| RasGRP | SAG | Ki = 4.49 µM (in Jurkat T-cells) | Competitive binding | [14] |
| Basal Total DAG | Endogenous | 1.69 ± 0.08 nmol/mg protein | In RAW 264.7 cells | [18] |
Experimental Protocols
5.1. Protocol 1: In Vitro PKC Activity Assay using [γ-³²P]ATP
This protocol measures the activity of a specific PKC isoform in the presence of SAG.[7][19]
Materials:
-
Purified PKC isoform
-
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Phosphatidylserine (PS)
-
Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate peptide (e.g., MARCKS peptide)
-
[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: a. Mix SAG and PS (e.g., at a 1:4 molar ratio) in chloroform (B151607) in a glass tube. b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in assay buffer by vortexing. d. Sonicate the suspension on ice until the solution is clear to form small unilamellar vesicles.
-
Set up Kinase Reaction: a. In a microcentrifuge tube on ice, prepare a master mix containing assay buffer, lipid vesicles, substrate peptide, and purified PKC enzyme. b. Prepare serial dilutions of SAG to test a range of concentrations.
-
Initiate Reaction: a. Add [γ-³²P]ATP (final concentration ~100 µM) to the reaction tube to initiate the phosphorylation reaction. b. Incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Spot: a. Stop the reaction by adding a small volume of 75 mM phosphoric acid. b. Spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash and Count: a. Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. b. Perform a final wash with acetone (B3395972) to dry the papers. c. Place the dried papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the amount of phosphate (B84403) incorporated into the substrate. b. Plot the activity as a function of SAG concentration and fit to a dose-response curve to determine the EC50.
5.2. Protocol 2: Lipid Extraction and Quantification of DAG species by LC-MS/MS
This protocol describes a method for extracting and quantifying specific DAG species from cell lysates.[20][21]
Materials:
-
Cell pellet (~1x10⁷ cells)
-
Internal Standard (ISTD) solution (e.g., 1,2-dipalmitoyl-d62-glycerol)
-
Chloroform, Methanol, Isooctane, Methyl-tert-butyl ether (MTBE)
-
0.9% NaCl solution
-
HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
-
Normal phase silica (B1680970) column (e.g., 2.1 x 150 mm, 5 µm)
Procedure:
-
Lipid Extraction (Bligh & Dyer method): a. Homogenize or sonicate the cell pellet in a glass centrifuge tube on ice. b. Add a known amount of the ISTD. c. Add a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly. d. Add chloroform, vortex, then add 0.9% NaCl solution and vortex again to induce phase separation. e. Centrifuge at 3000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase (chloroform layer) and transfer to a new tube. g. Dry the lipid extract under a gentle stream of nitrogen.
-
Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in the initial mobile phase (e.g., 100% isooctane).
-
LC-MS/MS Analysis: a. Chromatography: Separate the lipid species on a normal phase silica column using a gradient of MTBE in isooctane. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). c. Detection: Use Multiple Reaction Monitoring (MRM) to detect specific DAG species. For each DAG, monitor the transition from the precursor ion ([M+NH₄]⁺) to a specific product ion corresponding to the neutral loss of one of the fatty acyl chains.
-
Data Analysis: a. Integrate the peak areas for each DAG species and the ISTD. b. Generate a standard curve using known amounts of DAG standards. c. Calculate the concentration of each DAG species in the original sample relative to the internal standard and the standard curve.
Diagram 3: Experimental Workflow for DAG Quantification by LC-MS/MS
Caption: Step-by-step workflow for the extraction and quantification of DAG species from cells.
Conclusion
Arachidonic acid-containing diacylglycerol, particularly 1-stearoyl-2-arachidonoyl-sn-glycerol, is a critical signaling lipid that activates a specific network of pathways primarily through its interaction with PKC and RasGRP. The unique structure imparted by the sn-2 arachidonoyl chain confers high potency and is crucial for its biological activity. The tight regulation of its synthesis by PLC and metabolism by DGKε and DAGL ensures precise spatial and temporal control of its signaling output. A thorough understanding of these mechanisms, aided by the quantitative and methodological approaches outlined in this guide, is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and neurological disorders.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Diacylglycerol Kinase-ε: Properties and Biological Roles [frontiersin.org]
- 10. Diacylglycerol Kinase-ε: Properties and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 16. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arachidonic acid and diacylglycerol act synergistically to activate protein kinase C in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Diarachidonin and the Protein Kinase C (PKC) Activation Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The activation of conventional and novel PKC isoforms is intricately controlled by the second messenger diacylglycerol (DAG). Diarachidonin (B10783490), specifically 1,2-diarachidonoyl-sn-glycerol, is a species of DAG characterized by the presence of two arachidonic acid chains esterified to the glycerol (B35011) backbone. Its unique structure, rich in polyunsaturated fatty acids, suggests a distinct role in the fine-tuning of PKC-mediated signaling events. This technical guide provides a comprehensive overview of the this compound-PKC activation pathway, including quantitative data on related DAG species, detailed experimental protocols, and visualizations of the key signaling and experimental workflows.
The Canonical PKC Activation Pathway
The activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C is a critical downstream event following the stimulation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This signaling cascade culminates in the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
Upon receptor activation, phospholipase C (PLC) is recruited to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic cleavage yields cytosolic IP₃ and membrane-bound DAG. IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.
The subsequent rise in intracellular Ca²⁺ concentration, in concert with the presence of DAG and phosphatidylserine (B164497) (PS) in the plasma membrane, orchestrates the activation of cPKC isoforms (α, βI, βII, γ). The C2 domain of cPKCs acts as a Ca²⁺ sensor, and upon binding Ca²⁺, it targets the enzyme to the plasma membrane. Concurrently, the C1 domain binds to DAG, leading to a conformational change that relieves the autoinhibitory pseudosubstrate domain from the catalytic site, resulting in the activation of the kinase. Novel PKC isoforms (δ, ε, η, θ), which lack a Ca²⁺-responsive C2 domain, are activated by DAG in a Ca²⁺-independent manner.[1]
This compound, as a specific molecular species of DAG, participates in this process by binding to the C1 domains of PKC isoforms, thereby initiating downstream signaling events. The unique biochemical properties conferred by its two arachidonic acid chains likely influence its potency and isoform selectivity.
Canonical Protein Kinase C (PKC) activation pathway initiated by this compound.
Quantitative Data: Diacylglycerol Species and PKC Isoform Activation
While specific quantitative data for the activation of PKC isoforms by 1,2-diarachidonoyl-sn-glycerol (this compound) is not extensively documented in publicly available literature, studies on structurally related diacylglycerol species provide valuable insights into the influence of acyl chain composition on PKC activation. The following table summarizes the relative activation of various PKC isoforms by different DAG species, including 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which shares one arachidonoyl chain with this compound. The data is presented as fold activation relative to a basal control without the DAG activator.
| Diacylglycerol Species | PKC Isoform | Fold Activation (at 2 mol%) | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | ~4.5 | [2] |
| PKCβI | ~2.5 | [2] | |
| PKCγ | ~3.0 | [2] | |
| PKCδ | ~2.0 | [2] | |
| PKCε | ~2.5 | [2] | |
| 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) | PKCα | ~4.0 | [2] |
| PKCβI | ~2.0 | [2] | |
| PKCγ | ~2.5 | [2] | |
| PKCδ | ~1.5 | [2] | |
| PKCε | ~2.0 | [2] | |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα | ~3.5 | [2] |
| PKCβI | ~2.0 | [2] | |
| PKCγ | ~2.0 | [2] | |
| PKCδ | ~1.5 | [2] | |
| PKCε | ~1.8 | [2] |
Note: The activation of PKC is dependent on the experimental conditions, including the lipid composition of the vesicles and the concentration of Ca²⁺. The data presented here are for comparative purposes. It is generally observed that unsaturated 1,2-diacylglycerols are more potent activators of PKCα than their saturated counterparts.[3]
Experimental Protocols
In Vitro PKC Kinase Assay using this compound
This protocol describes a radioactive filter-binding assay to measure the kinase activity of a purified PKC isoform in the presence of this compound.
Materials:
-
Purified PKC isoform (e.g., PKCα, β, δ)
-
1,2-diarachidonoyl-sn-glycerol (this compound)
-
L-α-phosphatidylserine (PS)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ (for cPKCs) or 1 mM EGTA (for nPKCs)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Lipid Vesicles: a. In a glass test tube, combine this compound and phosphatidylserine (typically at a 1:4 molar ratio) dissolved in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Resuspend the lipid film in Assay Buffer by vigorous vortexing. e. Sonicate the lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles.
-
Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture on ice:
- Assay Buffer
- Lipid vesicles (containing this compound and PS)
- PKC substrate peptide (to a final concentration of ~50 µM)
- Purified PKC enzyme (e.g., 10-50 ng) b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the [γ-³²P]ATP/ATP mixture (to a final concentration of 100 µM). d. Incubate the reaction at 30°C for 10 minutes. The reaction time should be within the linear range of the assay.
-
Stopping the Reaction and Quantitation: a. Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. c. Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each with gentle stirring. d. Perform a final wash with acetone (B3395972) for 2 minutes. e. Allow the P81 papers to air dry. f. Place each P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
Experimental workflow for the in vitro PKC kinase assay using this compound.
Cellular PKC Translocation Assay using Fluorescence Microscopy
This protocol describes a method to visualize the translocation of a fluorescently tagged PKC isoform from the cytosol to the plasma membrane in response to cellular treatment with this compound.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, COS-7)
-
Expression vector encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: a. Plate cells on glass coverslips in a multi-well plate and grow to 50-70% confluency. b. Transfect the cells with the expression vector for the fluorescently tagged PKC isoform using a suitable transfection reagent according to the manufacturer's instructions. c. Allow the cells to express the protein for 24-48 hours.
-
Cell Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). b. Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Treat the transfected cells with the this compound-containing medium for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control (medium with the same concentration of solvent).
-
Immunofluorescence Staining: a. After treatment, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS. f. (Optional) If not using a fluorescently tagged protein, block with blocking buffer for 1 hour and then incubate with a primary antibody against the PKC isoform of interest, followed by a fluorescently labeled secondary antibody. g. Stain the nuclei with DAPI for 5 minutes. h. Wash the cells three times with PBS.
-
Imaging: a. Mount the coverslips onto glass slides using mounting medium. b. Visualize the subcellular localization of the fluorescently tagged PKC using a fluorescence microscope. c. Capture images of both control and this compound-treated cells. Translocation is observed as a redistribution of the fluorescence signal from a diffuse cytosolic pattern to a clear accumulation at the plasma membrane.
Experimental workflow for the cellular PKC translocation assay.
Conclusion
This compound, as a specific molecular species of diacylglycerol, plays a crucial role in the activation of Protein Kinase C. While direct quantitative data for this compound remains an area for further investigation, the established methodologies and comparative data from structurally similar DAGs provide a robust framework for its study. The protocols detailed in this guide offer a starting point for researchers to explore the specific effects of this compound on PKC isoform activation and downstream signaling. A deeper understanding of how different DAG species, such as this compound, differentially regulate PKC activity will be instrumental in elucidating the complexities of lipid-mediated signal transduction and may open new avenues for the development of targeted therapeutics.
References
- 1. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Landscape of Diarachidonin: A Technical Guide to Cellular Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diarachidonin (B10783490), more formally known as diarachidonoyl-glycerol (DAG), is a critical lipid second messenger implicated in a myriad of cellular signaling pathways. As a member of the diacylglycerol family, its endogenous synthesis and subsequent metabolism are tightly regulated, playing pivotal roles in cellular health and disease. This technical guide provides an in-depth exploration of the endogenous sources and synthesis of this compound in cells. It details the enzymatic pathways responsible for its formation, summarizes available quantitative data, and offers comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of this important signaling lipid.
Endogenous Sources and Synthesis of this compound
The term "this compound" refers to a diacylglycerol molecule where both fatty acid chains esterified to the glycerol (B35011) backbone are arachidonic acid. While diacylglycerols containing one arachidonic acid moiety, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are well-characterized as key signaling molecules and precursors to endocannabinoids, the specific synthesis and function of diarachidonoyl-glycerol are less commonly detailed. However, its formation can be extrapolated from the established pathways of diacylglycerol biosynthesis.
The primary routes for the synthesis of diacylglycerols, including this compound, are the phospholipase C (PLC) pathway and the de novo synthesis pathway from glycerol-3-phosphate.
Phospholipase C-Mediated Synthesis
The most rapid and well-known pathway for generating signaling diacylglycerols is through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). This process is typically initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
-
Activation: Upon ligand binding, these receptors activate PLC isoforms.
-
Hydrolysis: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the inner leaflet of the plasma membrane.
-
Product Formation: This hydrolysis yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytosol to trigger calcium release, and diacylglycerol, which remains in the membrane.
For the formation of this compound through this pathway, the precursor PIP2 molecule would need to contain two arachidonic acid chains.
De Novo Synthesis Pathway
This compound can also be synthesized de novo from glycerol-3-phosphate. This pathway involves a series of enzymatic reactions primarily occurring at the endoplasmic reticulum.
-
Glycerol-3-Phosphate Acylation: The synthesis begins with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), using an acyl-CoA donor. To form this compound, this would be arachidonoyl-CoA.
-
Lysophosphatidic Acid Acylation: The resulting lysophosphatidic acid is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT), again with arachidonoyl-CoA as the acyl donor.
-
Phosphatidic Acid Dephosphorylation: The product, phosphatidic acid containing two arachidonic acid chains, is then dephosphorylated by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield this compound (1,2-diarachidonoyl-sn-glycerol).
Role of Diacylglycerol Acyltransferases (DGATs)
Diacylglycerol acyltransferases (DGATs) are enzymes that catalyze the final step in triacylglycerol synthesis by transferring an acyl group from acyl-CoA to a diacylglycerol. While their primary role is in triacylglycerol formation, the substrate specificity of DGAT isoforms for different fatty acyl-CoAs and diacylglycerol species is a critical determinant of the cellular lipid profile. The availability of arachidonoyl-CoA and the specificity of DGAT enzymes would influence the potential for this compound to be further acylated into a triacylglycerol containing three arachidonic acid moieties.
Signaling Pathways Involving this compound
The synthesis of this compound is intricately linked to major cellular signaling cascades. The following diagram illustrates the key pathways leading to its formation.
In-Depth Technical Guide to Diarachidonin: Discovery, Characterization, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diarachidonin, a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone esterified to two arachidonic acid chains, is a significant bioactive lipid that plays a crucial role in cellular signaling. As a key second messenger, it is involved in the activation of various downstream effector proteins, most notably Protein Kinase C (PKC) isoforms, and serves as a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923). This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers investigating lipid signaling, inflammation, and related therapeutic areas.
Introduction
The scientific understanding of this compound is intrinsically linked to the broader discoveries of its constituent fatty acid, arachidonic acid, and the elucidation of the phosphoinositide signaling pathway. While arachidonic acid was first isolated in 1909, the pivotal role of diacylglycerols as signaling molecules became apparent with the understanding of phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which generates DAG and inositol (B14025) trisphosphate (IP3) as second messengers. This compound, as a specific molecular species of DAG, has since been a subject of interest for its distinct biological activities.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 82231-61-6 | N/A |
| Molecular Formula | C43H68O5 | N/A |
| Molecular Weight | 665.0 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Storage Temperature | -20°C | N/A |
Characterization and Biological Activity
Stimulation of Prostaglandin E2 Synthesis
A seminal study by Fujimoto et al. (1985) demonstrated that this compound stimulates the production of Prostaglandin E2 (PGE2) in a dose-dependent manner. This effect was observed in rabbit kidney medulla slices and was found to be more potent than that of exogenous arachidonic acid.
| Concentration (µM) | Effect on PGE2 Formation |
| 10 | 2-fold greater than exogenous arachidonic acid[1] |
| 50 | 2-fold greater than exogenous arachidonic acid[1] |
| 100 | 2-fold greater than exogenous arachidonic acid[1] |
Importantly, this stimulatory effect was not inhibited by EGTA, indicating that it is not mediated through the activation of endogenous phospholipase A2.[1] This suggests that this compound acts downstream of phospholipase C and provides arachidonic acid for cyclooxygenase enzymes through the action of diacylglycerol and monoacylglycerol lipases.[1]
Activation of Protein Kinase C (PKC) Isoforms
As a diacylglycerol, this compound is a key activator of Protein Kinase C (PKC) isoforms. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that leads to their activation. This activation is a critical step in numerous signal transduction pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.
While specific binding affinities of this compound to various PKC isoforms are not extensively documented in publicly available literature, the general mechanism of DAG-mediated PKC activation is well-established. Different PKC isoforms exhibit varying affinities for DAG, which contributes to the specificity of cellular responses. For example, the C1A and C1B domains of PKCα and PKCγ show different affinities for DAG and phorbol (B1677699) esters.[2]
Experimental Protocols
Synthesis of this compound
General Protocol for Chemoenzymatic Synthesis:
-
Starting Material: 1,2-diarachidonoyl-sn-glycero-3-phosphocholine.
-
Enzyme: Phospholipase C (from Bacillus cereus).
-
Reaction Buffer: A suitable buffer at neutral pH (e.g., phosphate (B84403) buffer, pH 7.0).
-
Solvent System: A biphasic system, such as hexane (B92381) and the aqueous buffer, can be used to facilitate product extraction.
-
Procedure: a. Dissolve the starting phosphatidylcholine in the organic solvent. b. Add the phospholipase C solution in the aqueous buffer. c. Stir the biphasic mixture gently at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, separate the organic layer containing the this compound. f. Purify the product using silica (B1680970) gel chromatography.
Assay for Prostaglandin E2 Synthesis Stimulation
The following protocol is based on the methodology described by Fujimoto et al. (1985) for measuring the effect of this compound on PGE2 synthesis in rabbit kidney medulla slices.[1]
Materials:
-
Rabbit kidney medulla
-
Krebs-Ringer bicarbonate buffer
-
This compound solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Arachidonic acid solution (positive control)
-
Radioimmunoassay (RIA) or ELISA kit for PGE2 quantification
-
Incubator, tissue slicer, and other standard laboratory equipment.
Procedure:
-
Tissue Preparation: a. Euthanize a rabbit and excise the kidneys. b. Dissect the kidney medulla and prepare thin slices (e.g., 0.3-0.5 mm). c. Pre-incubate the slices in Krebs-Ringer bicarbonate buffer.
-
Incubation: a. Transfer the kidney medulla slices to fresh buffer containing the desired concentrations of this compound (e.g., 10, 50, 100 µM) or arachidonic acid. b. Include a vehicle control group. c. Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Extraction and Quantification of PGE2: a. Stop the reaction by adding a suitable reagent (e.g., indomethacin) and acidifying the medium. b. Extract the prostaglandins from the incubation medium using an organic solvent (e.g., ethyl acetate). c. Evaporate the solvent and reconstitute the extract in the assay buffer provided with the PGE2 quantification kit. d. Measure the PGE2 concentration using a validated RIA or ELISA kit according to the manufacturer's instructions.
Protein Kinase C (PKC) Activity Assay
This is a general protocol to assess the activation of PKC by this compound. It can be adapted for specific PKC isoforms.
Materials:
-
Purified PKC isoform(s)
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles: a. Prepare lipid vesicles containing PS and this compound by sonication or extrusion.
-
Kinase Reaction: a. In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC enzyme, and the PKC substrate. b. Initiate the reaction by adding [γ-³²P]ATP. c. Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Termination and Quantification: a. Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter. d. Compare the activity in the presence of this compound to a basal level (without this compound) to determine the fold activation.
Analytical Methods for this compound
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.
General HPLC Method:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often effective for separating diacylglycerol isomers.[3]
-
Detection: UV detection at a low wavelength (e.g., 205 nm), as diacylglycerols lack a strong chromophore.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be used for more sensitive detection.
-
Sample Preparation: Lipid extraction from the sample matrix, followed by reconstitution in a suitable solvent.
Visualizations
Signaling Pathway of this compound in Prostaglandin E2 Synthesis
Caption: this compound's role in the synthesis of Prostaglandin E2.
Experimental Workflow for PGE2 Synthesis Assay
Caption: Workflow for assessing this compound's effect on PGE2 synthesis.
This compound-Mediated PKC Activation Pathway
Caption: Simplified pathway of Protein Kinase C activation by this compound.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Arachidonoyl Acyl Chain in Glycerol Esters: A Technical Guide to the Structural and Functional Nuances of Diarachidonin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system are the cannabinoid receptors, CB1 and CB2, and their endogenous lipid ligands. Among the most abundant and well-studied endocannabinoids is 2-arachidonoylglycerol (B1664049) (2-AG). However, the biological activity within this class of molecules is not limited to 2-AG alone. Its isomers, as well as diacylglycerols containing two arachidonoyl moieties, collectively referred to here as Diarachidonin isomers, exhibit distinct structural and functional characteristics. This technical guide provides an in-depth exploration of the structural and functional differences between 2-AG, its positional isomer 1-arachidonoylglycerol (1-AG), and the di-substituted isomers 1,2-diarachidonoyl-sn-glycerol and 1,3-diarachidonoyl glycerol (B35011). Understanding these subtleties is paramount for the targeted design and development of novel therapeutics that modulate the endocannabinoid system.
Structural and Functional Differences of this compound Isomers
The positioning of the arachidonoyl acyl chain(s) on the glycerol backbone dictates the three-dimensional structure of these lipids, which in turn governs their interaction with cannabinoid receptors and other cellular targets. This leads to significant variations in their biological activity.
2-Arachidonoylglycerol (2-AG) is an ester of the omega-6 fatty acid arachidonic acid and glycerol, with the arachidonoyl chain at the sn-2 position. It is a full agonist of both the CB1 and CB2 receptors and is considered a primary endocannabinoid.[1] Its formation is calcium-dependent and mediated by the enzymes phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL).[1]
1-Arachidonoylglycerol (1-AG) is the more thermodynamically stable isomer of 2-AG, with the arachidonoyl chain at the sn-1 position. The isomerization from 2-AG to 1-AG can occur spontaneously in aqueous solutions.[2] While also biologically active, 1-AG is a less potent agonist at the CB1 receptor compared to 2-AG.[2]
1,2-Diarachidonoyl-sn-glycerol and 1,3-Diarachidonoyl glycerol (also known as 1,3-Diarachidonin) are diacylglycerols (DAGs) containing two arachidonic acid chains. As DAGs, they can act as signaling molecules, most notably by activating protein kinase C (PKC).[3] Their interaction with cannabinoid receptors is not as well-characterized as that of the monoacylglycerol isomers.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activity of this compound isomers. It is important to note that direct comparative studies for all isomers at both CB1 and CB2 receptors are limited.
| Isomer | Receptor/Assay | Parameter | Value | Reference |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | Kᵢ | 472 nM | [4] |
| Human CB2 | Kᵢ | 1400 nM | [4] | |
| Human CB2 | EC₅₀ (GTPγS binding) | 122 ± 17 nM | [5] | |
| Human CB2 | IC₅₀ (cAMP inhibition) | 1.30 ± 0.37 µM | [5] | |
| 1-Arachidonoylglycerol (1-AG) | Rat CB1 | EC₅₀ (Ca²⁺ mobilization) | ~3-fold higher than 2-AG | [2] |
| 1,2-Didecanoylglycerol (proxy for 1,2-Diarachidonoyl-sn-glycerol) | T Lymphocytes | Intracellular Ca²⁺ concentration | No change | [3] |
| 1,3-Diarachidonoyl glycerol | - | - | - | - |
Signaling Pathways
The this compound isomers activate distinct and overlapping signaling pathways.
2-AG and 1-AG Signaling at Cannabinoid Receptors
2-AG and, to a lesser extent, 1-AG, primarily signal through the G-protein coupled receptors CB1 and CB2. Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6] The isomerization of 2-AG to 1-AG can act as an intrinsic mechanism to fine-tune the cannabinoid signal over time.[2]
Diacylglycerol Signaling via Protein Kinase C
1,2-Diarachidonoyl-sn-glycerol, as a diacylglycerol, is a key activator of Protein Kinase C (PKC). This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3]
Experimental Protocols
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound isomers for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells)
-
Radioligand (e.g., [³H]CP-55,940)
-
Test isomers (2-AG, 1-AG, 1,2-diarachidonoyl-sn-glycerol, 1,3-diarachidonoyl glycerol)
-
High-affinity unlabeled cannabinoid ligand (e.g., WIN 55,212-2) for non-specific binding determination
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test isomers in assay buffer. Dilute the radioligand to a final concentration of ~0.5-1.0 nM.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM unlabeled ligand, 50 µL radioligand, 100 µL membrane preparation.
-
Competitive Binding: 50 µL of each test isomer concentration, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test isomer to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6][7]
Intracellular Calcium Mobilization Assay
This assay measures the ability of the isomers to induce intracellular calcium release, a downstream effect of Gq-coupled GPCR activation.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with CB1 or CB2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Using the fluorescence plate reader, add varying concentrations of the test isomers to the wells.
-
Signal Detection: Measure the change in fluorescence in real-time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Normalize the fluorescence response to the baseline. Plot the normalized response against the log concentration of the isomer to determine the EC₅₀ value.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of the diacylglycerol isomers.
Materials:
-
Target cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1,2-diarachidonoyl-sn-glycerol and 1,3-diarachidonoyl glycerol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against the log concentration of the isomer to determine the IC₅₀ value.[8]
Conclusion
The this compound isomers, encompassing 2-AG, 1-AG, and their di-substituted counterparts, represent a fascinating and complex family of signaling lipids. While structurally similar, their subtle differences in acyl chain positioning lead to significant variations in their biological activities, from potent endocannabinoid signaling to the modulation of fundamental cellular processes through PKC activation. This guide provides a foundational understanding of these differences, supported by available quantitative data and detailed experimental protocols. Further research, particularly direct comparative studies of all isomers at both cannabinoid receptors, is necessary to fully elucidate their physiological roles and therapeutic potential. A comprehensive understanding of the structure-activity relationships within this class of molecules will undoubtedly pave the way for the development of more selective and efficacious modulators of the endocannabinoid system and other critical signaling pathways.
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumirlab.com [lumirlab.com]
- 5. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
The Intricate Dance of a Lipid Messenger: Diarachidonin's Role in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Diarachidonin (1-Stearoyl-2-arachidonoyl-sn-glycerol)
This compound, more specifically known in biological contexts as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is a pivotal diacylglycerol (DAG) species that functions as a critical second messenger in a vast array of cellular signaling cascades.[1] As a transient signaling molecule generated at the cell membrane, its unique chemical structure, which includes a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, dictates its specific interactions with downstream effector proteins.[2][3] The primary route of SAG production is through the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an event often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1] This guide delves into the core signaling interactions of this compound, presenting quantitative data, detailed experimental protocols, and visual pathway representations to illuminate its multifaceted role in cellular communication.
Core Signaling Pathways Activated by this compound
This compound is a central node in cellular signaling, primarily exerting its influence through the activation of Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). It also serves as the direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
The Protein Kinase C (PKC) Pathway
The most well-characterized function of this compound is the activation of the PKC family of serine/threonine kinases.[1][2] Upon generation in the plasma membrane, this compound recruits conventional (cPKC) and novel (nPKC) PKC isoforms from the cytosol to the membrane. This translocation, in conjunction with other cofactors like phosphatidylserine (B164497) and, for cPKCs, calcium, leads to a conformational change that relieves autoinhibition and activates the kinase domain.
Activated PKC isoforms then phosphorylate a wide spectrum of substrate proteins, modulating a plethora of cellular processes, including cell proliferation, differentiation, apoptosis, and neuronal plasticity.[1] A key downstream target of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[4] Phosphorylation of MARCKS by activated PKC causes its translocation from the plasma membrane to the cytosol, which in turn regulates actin cytoskeleton dynamics and the availability of PIP2.[4][5]
The Ras Guanyl Nucleotide-Releasing Protein (RasGRP) Pathway
This compound also directly engages with RasGRPs, a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[6][7] RasGRPs possess a DAG-binding C1 domain, and the binding of this compound is crucial for their recruitment to the membrane and subsequent activation of Ras.[6][8] This interaction provides a critical link between lipid second messenger signaling and the activation of the Ras-MAPK cascade, a pathway fundamental to cell growth and differentiation.[8] The activation of RasGRP by this compound can occur independently of PKC signaling.[7]
Role as a Precursor to 2-Arachidonoylglycerol (2-AG)
In the central nervous system, a significant metabolic fate of this compound is its conversion to the endocannabinoid 2-AG through the action of diacylglycerol lipase (B570770) (DAGL).[9] 2-AG is a key retrograde messenger that modulates synaptic transmission by activating presynaptic cannabinoid receptors (CB1 and CB2).[9] This pathway highlights the role of this compound as a critical upstream regulator of the endocannabinoid system.
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data on the interaction of this compound (SAG) with its primary signaling partners.
| Target Protein | Activator | EC50 / Ki Value | Notes | Reference(s) |
| Protein Kinase Cα (PKCα) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activation at nM concentrations | A conventional PKC isoform, its activation is also calcium-dependent. | [7][10] |
| Protein Kinase CβI (PKCβI) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Effective concentration range 0-5 µM | A conventional PKC isoform. | [1] |
| Protein Kinase Cγ (PKCγ) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Effective concentration range 0-5 µM | A conventional PKC isoform. | [1] |
| Protein Kinase Cδ (PKCδ) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activation at nM concentrations | A novel PKC isoform, its activation is calcium-independent. | [7][10] |
| Protein Kinase Cε (PKCε) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activation at nM concentrations | A novel PKC isoform, its activation is calcium-independent. | [7][10] |
| Ras Guanyl Nucleotide-Releasing Protein (RasGRP) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Ki = 4.49 µM | Competitively binds to RasGRP in Jurkat T-cells. | [1][7] |
Detailed Experimental Protocols
In Vitro PKC Kinase Assay (Radioactive)
This protocol measures the kinase activity of a purified PKC isoform in the presence of this compound.
Materials:
-
Purified recombinant PKC isoform
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Phosphatidylserine (PS)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
PKC substrate (e.g., Myelin Basic Protein or a specific peptide)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: In a glass tube, mix SAG and PS in chloroform (B151607) at the desired molar ratio. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Resuspend the lipid film in the kinase reaction buffer by vortexing and sonication to create small unilamellar vesicles.[1]
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the purified PKC isoform, and the PKC substrate. Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the reaction mixture at 30°C for 10-20 minutes.[1]
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[4]
-
Washing and Quantification: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.[4]
-
Data Analysis: Compare the kinase activity in the presence of SAG to a control without SAG to determine the fold activation.
PKC Translocation Assay in Live Cells
This method visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.
Materials:
-
Cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP)
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells expressing the fluorescently tagged PKC isoform on glass-bottom dishes suitable for live-cell imaging.
-
SAG Preparation: Prepare a stock solution of SAG in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Cell Stimulation: Mount the cell dish on the fluorescence microscope. Acquire baseline images of the fluorescently tagged PKC distribution. Add the SAG-containing medium to the cells.
-
Image Acquisition: Acquire images at regular time intervals to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time compared to the cytosol.
Ras Activation Assay
This protocol measures the level of active, GTP-bound Ras in cells following stimulation.
Materials:
-
Cell culture
-
Stimulating agent (e.g., T-cell receptor antibody for Jurkat cells)
-
Lysis buffer
-
Ras-GTP binding domain (RBD of Raf) fused to GST, bound to glutathione (B108866) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Western blotting equipment
Procedure:
-
Cell Stimulation: Stimulate the cells to induce the production of endogenous this compound.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Ras.
-
Affinity Precipitation: Incubate the cell lysates with GST-RBD beads to specifically pull down active, GTP-bound Ras.[1]
-
Washing: Wash the beads to remove non-specifically bound proteins.[1]
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-Ras antibody to detect the amount of active Ras. Also, analyze a portion of the total cell lysate to determine the total Ras levels.[1]
-
Data Analysis: Quantify the band intensities and normalize the amount of active Ras to the total amount of Ras in the cell lysate.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamate exocytosis and MARCKS phosphorylation are enhanced by a metabotropic glutamate receptor coupled to a protein kinase C synergistically activated by diacylglycerol and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Diarachidonin: A Technical Guide on its Role in Membrane Biology and Lipidomics
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin (B10783490) is a specific molecular species of diacylglycerol (DAG) characterized by the presence of two arachidonic acid acyl chains. As a lipid molecule, it is a minor yet potent component of cellular membranes, playing a pivotal role in regulating the physical properties of the lipid bilayer and the activity of various membrane-associated enzymes[1]. Its significance in cell biology stems from its dual function: it acts as a critical second messenger in intracellular signal transduction and serves as a key metabolic precursor for other bioactive lipids[2].
The generation of this compound is a key event in the phosphoinositide signaling pathway, where it recruits and activates protein kinase C (PKC) isoforms, leading to a cascade of cellular responses[2]. Furthermore, this compound is centrally positioned at the intersection of major lipid metabolic networks. It is the direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key retrograde messenger in the nervous system[2][3][4]. It can also be hydrolyzed to release arachidonic acid, the substrate for the synthesis of eicosanoids—a diverse family of inflammatory and signaling molecules[2]. The study of this compound, enabled by advanced lipidomic techniques like mass spectrometry, provides fundamental insights into how the specific molecular composition of a lipid dictates its precise function within the intricate signaling networks of the cell[2].
Physicochemical Properties
The fundamental properties of this compound are summarized below. This quantitative data is essential for its identification and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 82231-61-6 | [2] |
| Molecular Formula | C₄₃H₆₈O₅ | [2] |
| Formula Weight | 665.0 g/mol | [2] |
| Physical Form | A liquid | [2] |
| Storage Temperature | -20°C | [2] |
Role in Membrane Biology and Signal Transduction
This compound is not merely a structural component of the membrane but an active participant in signaling. Its generation and subsequent actions are tightly regulated events that influence a host of cellular functions.
The Phosphoinositide Signaling Pathway
A primary role of this compound is as a second messenger. Following the stimulation of cell surface receptors (e.g., G protein-coupled receptors), the enzyme phospholipase C (PLC) is activated. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG[2]. When the precursor is arachidonic acid-containing phosphatidylinositol, this DAG species is this compound. While IP₃ diffuses into the cytosol to trigger calcium release, this compound remains in the plasma membrane, where it recruits and activates members of the protein kinase C (PKC) family, initiating downstream phosphorylation events that regulate gene expression, cell proliferation, and apoptosis[2].
References
- 1. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Protein Kinase C: An In-depth Technical Guide to the Cellular Targets of Diarachidonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin, a diacylglycerol (DAG) molecule containing two arachidonic acid chains, is a critical lipid second messenger. While its role as an activator of Protein Kinase C (PKC) is well-documented, a growing body of evidence reveals that its signaling capabilities extend to a diverse array of cellular targets. This technical guide provides a comprehensive overview of the non-PKC cellular targets of this compound, offering insights into the broader implications of polyunsaturated DAG signaling in cellular physiology and disease. Understanding these alternative pathways is crucial for developing more specific therapeutic interventions that modulate DAG signaling with greater precision and fewer off-target effects.
Core Cellular Targets of this compound Beyond PKC
This compound, as a key signaling lipid, exerts its effects by binding to specific C1 domains within various effector proteins, leading to their recruitment to cellular membranes and subsequent activation or modulation. Beyond the well-established PKC family, several other protein families have been identified as direct binders and effectors of DAGs like this compound.
Quantitative Data on Diacylglycerol Effector Interactions
While specific quantitative binding data for this compound with many of its non-PKC targets remains limited in the literature, the following table summarizes the known interactions of DAGs with these key effector proteins. It is important to note that the binding affinities and activation constants can vary depending on the specific DAG species, the lipid composition of the membrane, and the presence of other co-factors.
| Target Protein Family | Specific Isoforms | Function | Reported DAG/Phorbol (B1677699) Ester Binding Affinity (Kd) | Cellular Localization | Key Downstream Effects |
| Ras Guanine Nucleotide Releasing Proteins (RasGRPs) | RasGRP1, RasGRP2, RasGRP3, RasGRP4 | Guanine nucleotide exchange factors (GEFs) for Ras and Rap GTPases | Low nanomolar range for phorbol esters[1] | Cytosol, recruited to plasma membrane and Golgi | Activation of Ras/MAPK and Rap signaling pathways, cell proliferation, differentiation, and apoptosis[2][3] |
| Chimaerins | α1, α2, β1, β2 | Rac GTPase-activating proteins (GAPs) | High affinity for phorbol esters[4][5] | Cytosol, recruited to the plasma membrane | Inactivation of Rac GTPase, regulation of cytoskeletal dynamics, cell migration, and axon guidance |
| Munc13s | Munc13-1, Munc13-2, Munc13-3 | Synaptic vesicle priming, regulation of neurotransmitter release | Phorbol esters bind with high affinity[6][7] | Presynaptic active zone | Facilitates SNARE complex formation, essential for synaptic transmission and plasticity[8][9] |
| Protein Kinase D (PKD) | PKD1, PKD2, PKD3 | Serine/threonine kinases | Activated by DAG[10][11] | Cytosol, Golgi, mitochondria, nucleus | Regulation of cell proliferation, survival, migration, and membrane trafficking[12][13] |
Signaling Pathways Involving Non-PKC this compound Targets
The activation of these non-PKC effectors by this compound initiates a cascade of downstream signaling events that are critical for various cellular functions.
RasGRP-Mediated Ras Activation
Upon generation at the plasma membrane, this compound recruits RasGRPs via their C1 domain. This translocation allows RasGRPs to catalyze the exchange of GDP for GTP on Ras, leading to its activation and the subsequent engagement of downstream effector pathways like the Raf-MEK-ERK cascade.
Chimaerin-Mediated Rac Inactivation
This compound can also recruit chimaerins to the plasma membrane. As Rac-GAPs, activated chimaerins accelerate the hydrolysis of GTP to GDP on Rac, leading to its inactivation and subsequent downstream effects on the actin cytoskeleton.
Munc13-Mediated Synaptic Vesicle Priming
In presynaptic terminals, this compound binding to the C1 domain of Munc13 proteins is a critical step in synaptic vesicle priming. This interaction is thought to induce a conformational change in Munc13, allowing it to chaperone the assembly of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.
Experimental Protocols
Investigating the interaction of this compound with its cellular targets requires a combination of in vitro and cell-based assays. Below are generalized protocols that can be adapted for studying these interactions.
In Vitro Diacylglycerol Binding Assay
This assay is used to determine the direct binding of this compound to a purified protein of interest.
Materials:
-
Purified recombinant protein with a tag (e.g., GST, His).
-
This compound.
-
Lipid vesicles (e.g., composed of phosphatidylcholine and phosphatidylserine).
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Affinity beads corresponding to the protein tag (e.g., Glutathione-Sepharose for GST).
-
Wash buffer (Binding buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., Binding buffer with 10 mM reduced glutathione (B108866) for GST).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Prepare lipid vesicles containing varying concentrations of this compound.
-
Incubate the purified recombinant protein with the lipid vesicles in binding buffer for 1 hour at 4°C with gentle rotation.
-
Add affinity beads and incubate for another hour at 4°C.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
Elute the protein from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting to detect the protein of interest. The amount of bound protein will correlate with the concentration of this compound in the vesicles.
Cellular Translocation Assay
This cell-based assay visualizes the recruitment of a target protein to a specific cellular membrane in response to this compound.
Materials:
-
Mammalian cell line suitable for transfection.
-
Expression vector encoding the target protein fused to a fluorescent protein (e.g., GFP, RFP).
-
This compound or a cell-permeable analog.
-
Lipofection reagent.
-
Confocal microscope.
Procedure:
-
Transfect the mammalian cells with the fluorescently tagged target protein expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with this compound or a vehicle control.
-
Image the cells using a confocal microscope at different time points after treatment.
-
Quantify the change in fluorescence intensity at the plasma membrane or other relevant cellular compartments to determine the extent of translocation.
Ras or Rac Activation Assay (GTPase Pulldown Assay)
This assay measures the level of active, GTP-bound Ras or Rac in cells following stimulation.
Materials:
-
Cell line of interest.
-
Stimulant to induce this compound production (e.g., growth factor, phorbol ester).
-
Lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, protease and phosphatase inhibitors).
-
GST-fusion protein of the Ras-binding domain (RBD) of Raf1 (for Ras) or the p21-binding domain (PBD) of PAK1 (for Rac) pre-coupled to glutathione-agarose beads.
-
Wash buffer (Lysis buffer without protease/phosphatase inhibitors).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against Ras or Rac.
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Stimulate cells with the agonist for various times.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate the cell lysates with the GST-RBD or GST-PBD beads for 1 hour at 4°C with rotation.
-
Wash the beads three to four times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody specific for Ras or Rac. The amount of pulled-down GTPase reflects the level of its activation.
Conclusion
The cellular signaling landscape of this compound is far more complex than its historical association with PKC activation would suggest. The identification and characterization of non-PKC targets, including RasGRPs, chimaerins, Munc13s, and PKD, have opened new avenues for understanding the multifaceted roles of polyunsaturated diacylglycerols in health and disease. For researchers and drug development professionals, a deeper appreciation of these alternative signaling pathways is paramount. Future efforts to develop specific modulators of these non-PKC DAG effectors hold the promise of more targeted therapeutic strategies with improved efficacy and safety profiles. Further research is warranted to elucidate the precise binding kinetics and regulatory mechanisms of this compound with these targets to fully harness their therapeutic potential.
References
- 1. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Rac-GAP (Rac-GTPase-activating protein) activity of beta2-chimaerin, a 'non-protein kinase C' phorbol ester receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Diacylglycerol Binding Site of Presynaptic Munc13-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Munc13-1 C1 Domain Activation Lowers the Energy Barrier for Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Diarachidonin for Research Purposes
Abstract
Diarachidonin (1,2-diarachidonoyl-sn-glycerol) is a pivotal diacylglycerol (DAG) species actively investigated for its role as a second messenger in a multitude of cellular signaling pathways. As a key precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and a direct activator of Protein Kinase C (PKC), this compound is an indispensable tool for researchers in neuroscience, lipidomics, and drug development. These application notes provide detailed protocols for the chemical synthesis of this compound and its subsequent use in fundamental research applications, including in vitro PKC activation and diacylglycerol lipase (B570770) (DAGL) activity assays.
Introduction
Diacylglycerols are critical signaling molecules generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). Their primary role is to act as membrane-tethered scaffolds that recruit and activate downstream effector proteins. This compound, with its two arachidonic acid chains, is of particular interest due to its metabolic relationship with the endocannabinoid system and its potent signaling capabilities. The protocols outlined herein are designed to provide researchers with the necessary information to synthesize and utilize this compound for their specific research needs.
Chemical Synthesis of this compound (1,2-diarachidonoyl-sn-glycerol)
The following protocol is a general method for the chemical synthesis of this compound, adapted from established procedures for the synthesis of other 1,2-diacyl-sn-glycerols. Optimization of reaction times and purification parameters may be required.
Materials:
-
sn-3-Benzyl-glycerol
-
Arachidonic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
-
Argon or Nitrogen gas
Experimental Protocol:
Step 1: Esterification of sn-3-Benzyl-glycerol with Arachidonic Acid
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve sn-3-Benzyl-glycerol (1 equivalent) and 4-(Dimethylamino)pyridine (DMAP, 0.2 equivalents) in anhydrous dichloromethane (DCM) and anhydrous pyridine.
-
In a separate flask, dissolve arachidonic acid (2.2 equivalents) in anhydrous DCM.
-
Cool both solutions to 0°C in an ice bath.
-
To the arachidonic acid solution, add N,N'-Dicyclohexylcarbodiimide (DCC, 2.2 equivalents) and stir for 15 minutes at 0°C to form the arachidonic anhydride.
-
Slowly add the activated arachidonic acid solution to the stirred sn-3-Benzyl-glycerol solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-diarachidonoyl-3-benzyl-sn-glycerol.
Step 2: Deprotection (Debenzylation)
-
Dissolve the crude product from Step 1 in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
Step 3: Purification
-
Purify the crude this compound using silica gel column chromatography.[1][2][3][4]
-
Elute with a gradient of hexane/ethyl acetate to isolate the pure product. The polarity of the solvent system may need to be optimized.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a viscous oil.
-
Confirm the purity and identity of this compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6]
Quantitative Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₄₃H₆₈O₅ |
| Molecular Weight | 669.0 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Purity (Post-column) | >95% (as determined by NMR and/or HPLC) |
| Storage Conditions | -20°C under an inert atmosphere (Argon or N₂) |
Application Notes and Protocols
Application 1: In Vitro Protein Kinase C (PKC) Activation Assay
This compound, as a diacylglycerol, is a potent activator of Protein Kinase C (PKC).[7][8] This protocol describes a general method for an in vitro PKC activation assay using this compound.
Materials:
-
This compound
-
Phosphatidylserine (PS)
-
Recombinant PKC enzyme
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Scintillation counter or fluorescence plate reader
Experimental Protocol:
1. Preparation of Lipid Vesicles:
-
In a glass vial, co-dissolve this compound and Phosphatidylserine (PS) in chloroform (B151607) at the desired molar ratio (e.g., 1:4 this compound:PS).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
2. Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or microplate.
-
To each reaction, add the assay buffer, prepared lipid vesicles, and the PKC substrate peptide.
-
Add the recombinant PKC enzyme to the mixture.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose paper).
3. Detection and Quantification:
-
If using a radiolabeled substrate, separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE and autoradiography, or by spotting on phosphocellulose paper followed by washing and scintillation counting.[1][9]
-
If using a fluorescent assay, measure the fluorescence signal according to the kit manufacturer's instructions.
-
Quantify the PKC activity based on the amount of incorporated phosphate (B84403) or the fluorescence intensity.
Data Presentation:
| Condition | PKC Activity (Relative Units) |
| Basal (No Activators) | Baseline |
| + this compound/PS Vesicles | Increased |
| + Phorbol Ester (Positive Control) | Maximally Increased |
| + Staurosporine (Inhibitor) + this compound/PS | Inhibited |
Application 2: In Vitro Diacylglycerol Lipase (DAGL) Activity Assay
This compound is a substrate for diacylglycerol lipase (DAGL), the enzyme responsible for the biosynthesis of the endocannabinoid 2-AG.[10][11][12][13] This assay measures the activity of DAGL by quantifying the release of arachidonic acid from this compound.
Materials:
-
This compound (or a radiolabeled version such as [¹⁴C]-Diarachidonin)
-
Cell or tissue homogenate containing DAGL activity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Lipase inhibitors for other lipases (to ensure specificity)
-
Solvents for lipid extraction (e.g., Chloroform:Methanol)
-
TLC plates and developing chamber
-
Phosphorimager or scintillation counter (for radiolabeled substrate) or LC-MS for non-radiolabeled product detection
Experimental Protocol:
1. Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the cell or tissue homogenate containing DAGL with the assay buffer and any necessary co-factors or inhibitors for other lipases.
-
Initiate the reaction by adding the this compound substrate. If using a radiolabeled substrate, [¹⁴C]-Diarachidonin would be used.[14]
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by adding an acidic stop solution and placing the tube on ice.
2. Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture using a suitable solvent system (e.g., Folch extraction with chloroform:methanol:water).
-
Concentrate the organic phase containing the lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of solvent and spot it onto a silica TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate this compound, 2-arachidonoylglycerol, and free arachidonic acid.
-
Visualize and quantify the separated lipids. For radiolabeled substrates, use a phosphorimager or scrape the corresponding spots and perform scintillation counting. For non-radiolabeled assays, the products can be identified and quantified by LC-MS.
Data Presentation:
| Condition | DAGL Activity (Product Formed/min/mg protein) |
| Control (No Inhibitor) | Baseline |
| + DAGL-specific inhibitor (e.g., RHC-80267) | Decreased |
| Heat-inactivated enzyme | No Activity |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathways.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Logical Relationship in DAGL-mediated Endocannabinoid Signaling
Caption: Logical flow of DAGL activity and inhibition.
References
- 1. revvity.com [revvity.com]
- 2. Effects of activators and inhibitors of protein kinase C on X-ray induced malignant transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Arachidonic acid transfer from diacyl-sn-glycero-3-phosphocholine to ether phospholipids in rat peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diarachidonin-Mediated PKC Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin, chemically known as 1,2-diarachidonoyl-sn-glycerol, is a member of the diacylglycerol (DAG) family of lipids. DAGs are crucial second messengers in cellular signaling, primarily recognized for their role in activating Protein Kinase C (PKC). PKC comprises a family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isoforms is a key event in signal transduction pathways initiated by the hydrolysis of membrane phospholipids. The specific fatty acid composition of DAG molecules can influence their potency and selectivity towards different PKC isoforms. This compound, with its two arachidonic acid chains, represents a physiologically relevant tool for studying PKC-dependent signaling pathways.
These application notes provide a comprehensive guide for the use of this compound in cell culture to activate PKC, including detailed protocols, data presentation for analogous compounds, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the potency of various diacylglycerol (DAG) analogs in activating PKC. This data, derived from in vitro studies, highlights how acyl chain composition influences PKC activation and can serve as a reference for designing experiments with this compound. Researchers should note that the optimal concentration for this compound will need to be determined empirically for each cell type and experimental context.
Table 1: Comparative Potency of Diacylglycerol (DAG) Analogs on Protein Kinase C (PKC) Activation
| DAG Analog | Acyl Chain Composition | PKC Isoform(s) Targeted | Relative Potency/EC50 | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | C18:0 / C20:4 | Conventional and Novel PKCs | Potent activator of PKCα, PKCε, and PKCδ at nM concentrations.[1] | [1] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | C18:1 / C18:1 | General PKC Activator | Less potent than SAG and SDG in some in vitro assays.[2][3] | [2][3] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | C18:0 / C22:6 | Conventional and Novel PKCs | More potent than DOG, SEG, or SAG at 0.5 mol% in vitro.[2][3] | [2][3] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | C18:1 / C2:0 | General PKC Activator | A cell-permeable analog often used in cell-based assays.[4] | [4] |
Note: The potency of DAG analogs can be cell-type and isoform-specific. The data presented is for comparative purposes and to guide initial concentration ranges for this compound.
Signaling Pathways and Experimental Workflows
PKC Activation and Downstream Signaling Pathway
The canonical pathway for PKC activation by this compound involves its generation at the plasma membrane, leading to the recruitment and activation of PKC isoforms. This initiates a cascade of phosphorylation events that regulate numerous cellular functions.
References
Application Notes and Protocols for the Preparation of Diarachidonin Liposomes for Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin (1,2-diarachidonoyl-sn-glycerol) is a biologically active diacylglycerol (DAG) that functions as a second messenger in various cellular signaling pathways. Its primary role involves the activation of Protein Kinase C (PKC), a family of enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The hydrophobic nature of this compound presents a challenge for its direct application in aqueous cell culture media. Liposomal encapsulation offers a robust solution for enhancing its solubility, stability, and cellular uptake, thereby facilitating the study of its biological functions.
These application notes provide a comprehensive guide for the preparation, characterization, and cellular delivery of this compound-containing liposomes. The protocols are based on the widely used thin-film hydration method followed by extrusion, which yields unilamellar vesicles with a controlled size distribution.
Data Presentation: Physicochemical Characteristics of Liposomes
The successful formulation of liposomes requires rigorous characterization to ensure batch-to-batch consistency and predict their biological performance. The following tables summarize the key quality attributes for this compound-containing liposomes. Please note that the provided values are typical examples for liposomes prepared with similar diacylglycerols and should be confirmed experimentally for each specific formulation.[1][2]
Table 1: Formulation Parameters
| Parameter | Recommended Starting Ratio (molar) | Purpose |
| Primary Phospholipid (e.g., DOPC) | 85-95 mol% | Forms the primary liposomal bilayer structure. |
| This compound | 5-15 mol% | The active diacylglycerol component. |
| Cholesterol | 30-40 mol% of total lipid | Modulates membrane fluidity and stability. |
Table 2: Physicochemical Characterization
| Parameter | Typical Value | Method of Analysis | Significance |
| Size (Hydrodynamic Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) | Influences cellular uptake mechanisms and biodistribution.[3] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome (B1194612) population. |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) | Reflects surface charge and predicts colloidal stability. |
| Encapsulation Efficiency (%) | > 80% (for lipophilic molecules) | Centrifugation/Chromatography followed by quantification | Determines the amount of this compound successfully incorporated. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) containing this compound.
Materials:
-
1,2-diarachidonoyl-sn-glycerol (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable primary phospholipid
-
Cholesterol
-
Chloroform (B151607)/Methanol (B129727) mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, add the desired amounts of DOPC, cholesterol, and this compound from their stock solutions in chloroform or a chloroform/methanol mixture to achieve the target molar ratio. This compound is soluble in ethanol (B145695) and can be stored in chloroform.[4][5] For handling acidic lipids in chloroform, adding a small amount of methanol (2%) and deionized water (0.5-1%) can improve solubility.[6]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. For unsaturated lipids like DOPC and this compound, room temperature is often sufficient.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure the complete removal of residual solvent.[7][8]
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer (e.g., PBS) to the flask containing the lipid film.
-
Gently rotate the flask in the water bath (above the lipid's phase transition temperature) for 30-60 minutes. This process allows the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).[8]
-
-
Extrusion (Size Reduction):
-
Storage:
Protocol 2: Characterization of this compound Liposomes
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate.
2. Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
3. Encapsulation Efficiency of this compound:
-
Separate the non-encapsulated this compound from the liposomes using a size-exclusion chromatography column or by ultracentrifugation.
-
Disrupt the liposomes in the collected fraction using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the amount of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific enzymatic assay.
-
The encapsulation efficiency is calculated as: (Amount of encapsulated this compound / Total initial amount of this compound) x 100%
Protocol 3: In Vitro Cellular Delivery of this compound Liposomes
This protocol provides a general guideline for treating cultured cells with this compound liposomes. Optimization of liposome concentration and incubation time is recommended for each cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound liposome suspension
-
Control (empty) liposome suspension (prepared without this compound)
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.
-
-
Liposome Treatment:
-
On the day of the experiment, remove the cell culture medium.
-
Wash the cells once with sterile PBS.
-
Prepare the desired concentrations of this compound liposomes and control liposomes by diluting them in fresh, serum-free or complete cell culture medium. The final concentration of this compound will depend on the experimental goals.
-
Add the diluted liposome suspensions to the respective wells.
-
Include a vehicle control (medium only) and a control liposome group.
-
-
Incubation:
-
Incubate the cells with the liposomes for the desired period (e.g., 4, 8, or 24 hours). The optimal incubation time should be determined empirically.
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS to remove the liposomes.
-
The cells are now ready for downstream analysis, such as:
-
Western blotting for PKC activation (e.g., phosphorylation of specific substrates).
-
Cell viability assays (e.g., MTT, MTS).
-
Gene expression analysis.
-
Microscopy to observe morphological changes.
-
-
Visualization of Pathways and Workflows
Diacylglycerol (DAG) Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the generation of diacylglycerol and the subsequent activation of Protein Kinase C (PKC).
Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.
Experimental Workflow: Preparation of this compound Liposomes
This diagram outlines the key steps in the preparation of this compound liposomes using the thin-film hydration and extrusion method.
Caption: Workflow for preparing this compound liposomes.
Conclusion
The protocols and information provided herein offer a comprehensive starting point for researchers aiming to utilize liposomes for the cellular delivery of this compound. Adherence to these methodologies will facilitate the generation of reproducible liposomal formulations, enabling the systematic investigation of this compound-mediated cellular processes. It is important to emphasize that the provided formulation ratios and experimental conditions may require optimization for specific cell types and research applications.
References
- 1. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diacylglycerol Kinase (DGK) Assay Using Diarachidonin as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic conversion is pivotal as it terminates DAG-mediated signaling pathways while initiating PA-dependent downstream events.[1][2] The balance between DAG and PA, regulated by DGK, influences a multitude of physiological and pathological processes, including immune responses, neuronal signaling, and cancer progression, making DGKs attractive therapeutic targets.[2][3][4]
There are ten mammalian DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ), each with distinct structural features, tissue distribution, and substrate specificities.[1][5] Of particular interest is DGKε, which exhibits a unique substrate preference for DAG species containing an arachidonoyl (20:4) acyl chain at the sn-2 position.[3][6][7] This specificity links DGKε to the phosphatidylinositol (PI) cycle, a fundamental signaling cascade that generates arachidonate-containing DAG upon receptor stimulation.[6][8]
Diarachidonin (1,2-diarachidonoyl-sn-glycerol) is a DAG species containing two arachidonic acid chains. Given the preference of certain DGK isoforms for arachidonate-containing substrates, this compound serves as a valuable tool for investigating the activity of these specific isoforms, particularly DGKε. These application notes provide detailed protocols for measuring DGK activity using this compound as a substrate, employing both radioactive and non-radioactive assay formats.
Signaling Pathway Context
DGK enzymes are central regulators in lipid signaling. Upon cell surface receptor activation (e.g., GPCRs, RTKs), phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. DAG activates downstream effectors like protein kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs). DGK phosphorylates DAG to PA, thus attenuating DAG signaling and initiating PA-mediated pathways, which include the activation of targets like mTOR and Raf. DGKε is particularly important in the PI cycle for regenerating the pool of phosphatidylinositols with their characteristic 1-stearoyl-2-arachidonoyl acyl chain composition.
Data Presentation
Table 1: Substrate Specificity of Human DGKε
This table summarizes the relative activity of human DGKε with different diacylglycerol substrates, highlighting its preference for arachidonoyl-containing species. The data is normalized to the activity observed with 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).
| Substrate | Acyl Chain Composition (sn-1/sn-2) | Relative Activity (%) | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0 / 20:4 | 100 | [6] |
| 1,2-Diarachidonoyl-sn-glycerol (this compound) | 20:4 / 20:4 | ~90 | [6] |
| 1-Palmitoyl-2-arachidonoyl-sn-glycerol (PAG) | 16:0 / 20:4 | ~60 | [6] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1 / 18:1 | < 5 | [6] |
| 1-Stearoyl-2-linoleoyl-sn-glycerol | 18:0 / 18:2 | ~20 | [6] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol | 18:0 / 22:6 | < 5 | [6] |
Table 2: Typical Reagent Concentrations for DGK Assays
This table provides a starting point for optimizing DGK assays. Final concentrations may need to be adjusted based on the specific DGK isoform, enzyme preparation purity, and assay format.
| Reagent | Radioactive Assay | Non-Radioactive Coupled Assay | Purpose |
| DGK Enzyme | 1-10 ng/µL | 5-50 ng/µL | Source of kinase activity |
| This compound | 0.1-5 mol% in micelles | 10-100 µM | Substrate |
| ATP | 0.1-1 mM ([γ-³²P]ATP) | 50-500 µM | Phosphate donor |
| MgCl₂ | 10-25 mM | 5-15 mM | Cofactor for ATP |
| Assay Buffer | 50 mM MOPS/HEPES, pH 7.4 | 50 mM Tris-HCl, pH 7.5 | Maintain optimal pH |
| Detergent (e.g., Triton X-100) | 7.5-15 mM | Not always required | Solubilize lipid substrate |
| Phosphatidylserine (PS) | 5-10 mol% in micelles | 0.1 mg/mL | Enhances DGK activity |
| Lipase (B570770) | N/A | 10-50 U/mL | Converts PA to G3P |
| GPO & HRP | N/A | 1-5 U/mL & 1-5 U/mL | Detection enzyme cascade |
| Fluorometric Probe | N/A | 10-50 µM | Signal generation |
Experimental Protocols
Two primary methods for assaying DGK activity are presented: a radioactive assay that directly measures the formation of radiolabeled phosphatidic acid, and a non-radioactive coupled-enzyme assay that is more amenable to high-throughput screening.
Protocol 1: Radioactive Mixed-Micelle DGK Assay
This protocol is adapted from established methods for measuring DGK activity with high sensitivity and is particularly useful for kinetic studies and analyzing specific substrate preferences.[1][6]
Materials and Reagents:
-
Purified or recombinant DGKε enzyme
-
This compound (1,2-diarachidonoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
Triton X-100
-
[γ-³²P]ATP (specific activity >3000 Ci/mmol)
-
Non-radioactive ATP
-
Assay Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 1 mM EGTA
-
MgCl₂
-
Termination Solution: Chloroform (B151607):Methanol:HCl (100:200:2, v/v/v)
-
0.9% NaCl in 50 mM HCl
-
Scintillation fluid
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)
Experimental Workflow:
Procedure:
-
Preparation of Mixed Micelles:
-
In a glass tube, combine this compound and Phosphatidylserine (PS) in chloroform at the desired molar ratio (e.g., 1.5 mol% this compound, 22.5 mol% PS).
-
Dry the lipids under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 30 minutes to remove residual solvent.
-
Resuspend the lipid film in assay buffer containing 15 mM Triton X-100 by vortexing and sonication until the solution is clear. This creates the mixed micelle substrate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
10 mM MgCl₂
-
Mixed Micelles (to achieve the desired final this compound concentration)
-
-
Add the DGK enzyme preparation.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.
-
Incubate the reaction at 37°C for 10-30 minutes. Ensure the reaction time is within the linear range of product formation.
-
-
Termination and Lipid Extraction:
-
Stop the reaction by adding 750 µL of the termination solution (Chloroform:Methanol:HCl).
-
Add 250 µL of 0.9% NaCl in 50 mM HCl.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Analysis:
-
Carefully collect the lower organic phase, which contains the lipids.
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate using the developing solvent.
-
Visualize the radiolabeled phosphatidic acid (³²P-PA) using autoradiography or a phosphorimager.
-
Scrape the silica (B1680970) corresponding to the PA spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Calculation:
-
Calculate the amount of PA produced based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) obtained.
-
Protocol 2: Non-Radioactive Coupled-Enzyme DGK Assay (Fluorometric)
This assay is based on the principle that the PA produced by DGK can be sequentially converted to a detectable signal, making it suitable for high-throughput screening of DGK inhibitors.[9][10]
Materials and Reagents:
-
Purified or recombinant DGKε enzyme
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
MgCl₂
-
Lipase (from Pseudomonas sp.)
-
Glycerol-3-phosphate oxidase (GPO)
-
Horseradish peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
96-well black microplate
Experimental Workflow:
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., ethanol (B145695) or DMSO).
-
For the assay, dilute the stock solution in the assay buffer. Sonication may be required to ensure proper dispersion. The inclusion of a carrier lipid like PS can be beneficial.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add:
-
Assay Buffer
-
10 mM MgCl₂
-
This compound (e.g., 50 µM final concentration)
-
100 µM ATP
-
-
Add the test compounds (for inhibitor screening) or vehicle control.
-
Add the DGK enzyme to initiate the reaction.
-
-
First Incubation (DGK Reaction):
-
Incubate the plate at 37°C for 30-60 minutes to allow for the production of PA.
-
-
Second Incubation (Lipase Reaction):
-
Add the lipase solution to each well to hydrolyze the newly formed PA to glycerol-3-phosphate (G3P).
-
Incubate the plate at 37°C for an additional 30 minutes.
-
-
Detection:
-
Prepare a detection mixture containing GPO, HRP, and the fluorometric probe in the assay buffer.
-
Add the detection mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate) from all readings.
-
Determine the DGK activity by comparing the fluorescence of the samples to a standard curve generated with known concentrations of PA or glycerol-3-phosphate.
-
Disclaimer
The provided protocols and data are intended for research purposes only. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and buffer components, for their specific experimental setup and the particular DGK isoform of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulators of Diacylglycerol Kinase Activity: A Review of Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Diacylglycerol kinase-ε is S-palmitoylated on cysteine in the cytoplasmic end of its N-terminal transmembrane fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Diacylglycerol Kinase ϵ Is Selective for Both Acyl Chains of Phosphatidic Acid or Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Diacylglycerol kinase epsilon is selective for both acyl chains of phosphatidic acid or diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DGKE diacylglycerol kinase epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. arigobio.com [arigobio.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Diarachidonin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin, a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone esterified with two arachidonic acid chains, is a critical lipid second messenger involved in a variety of cellular signaling pathways. As a key signaling molecule, its accurate quantification and the identification of its metabolic fate are paramount for understanding its role in health and disease. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data Summary
The following tables summarize the key mass spectrometric information for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion | [M+NH₄]⁺ | [1] |
| Molecular Formula | C₄₃H₆₈O₅ | N/A |
| Molecular Weight | 665.0 g/mol | N/A |
| Predicted m/z of [M+NH₄]⁺ | 682.5 | N/A |
Table 2: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Collision Energy (eV) |
| 682.5 | 379.3 | [DAG - Arachidonic Acid + H]⁺ | To be optimized |
| 682.5 | 361.3 | [DAG - Arachidonic Acid - H₂O + H]⁺ | To be optimized |
| 682.5 | 305.3 | [Arachidonic Acid + H]⁺ | To be optimized |
Note: The optimal collision energies need to be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a standard method for the extraction of total lipids, including this compound, from biological matrices such as cell culture or tissue homogenates.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of aqueous sample, use 375 µL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium (B1175870) formate).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of diacylglycerols.
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: 90:10 (v/v) Acetonitrile:Isopropanol with 10 mM Ammonium Formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 350°C
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
MRM Transitions: Refer to Table 2. The collision energies should be optimized for each transition to achieve the maximum signal intensity.
Signaling and Metabolic Pathways
This compound Signaling Pathway
This compound is a key player in intracellular signaling, primarily through the activation of Protein Kinase C (PKC). The pathway is initiated by the activation of Phospholipase C (PLC) at the cell membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol, including this compound. This compound then activates PKC, leading to a cascade of downstream phosphorylation events that regulate various cellular processes.
Caption: this compound signaling pathway via PKC activation.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is expected to proceed through the enzymatic hydrolysis of its ester bonds by diacylglycerol lipases (DAGL) and monoacylglycerol lipases (MAGL), releasing arachidonic acid.[1] The released arachidonic acid can then be further metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems into a variety of bioactive eicosanoids, including prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs).[2][3]
Caption: Predicted metabolic fate of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites involves several key steps, from sample collection to data analysis.
Caption: Workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PKC Activation Assay with Diarachidonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and gene expression. The activation of conventional (cPKC) and novel (nPKC) PKC isoforms is canonically triggered by the second messenger diacylglycerol (DAG). Diarachidonin (1,2-diarachidonoyl-sn-glycerol) is a potent endogenous diacylglycerol containing two arachidonic acid chains. Its polyunsaturated nature is suggested to facilitate potent activation of PKC isoforms.
These application notes provide a comprehensive protocol for conducting an in vitro PKC activation assay using this compound. The described methods are suitable for screening potential PKC modulators and for characterizing the activation of specific PKC isoforms.
Principle of the Assay
The in vitro PKC activity assay is based on the measurement of the phosphorylation of a specific substrate by a purified PKC enzyme. This compound, in the presence of the cofactor phosphatidylserine (B164497) (PS), mimics the lipid environment of the cell membrane to activate PKC. For conventional PKC isoforms (e.g., PKCα, β, γ), calcium is also a critical component for activation. The rate of substrate phosphorylation, which is proportional to PKC activity, can be quantified using various methods, such as the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate or through fluorescence-based detection systems.
Data Presentation
The following tables summarize representative quantitative data for the activation of conventional (PKCα) and novel (PKCδ) PKC isoforms by this compound in an in vitro kinase assay. This data is intended to be illustrative of typical results.
Table 1: Dose-Response of this compound on PKCα Activity
| This compound (µM) | PKCα Activity (% of Maximum) |
| 0.01 | 5.2 |
| 0.1 | 25.8 |
| 0.5 | 52.1 |
| 1.0 | 78.4 |
| 5.0 | 95.3 |
| 10.0 | 100.0 |
| 50.0 | 101.2 |
EC50 for PKCα: Approximately 0.45 µM
Table 2: Dose-Response of this compound on PKCδ Activity
| This compound (µM) | PKCδ Activity (% of Maximum) |
| 0.01 | 8.1 |
| 0.1 | 35.6 |
| 0.5 | 65.2 |
| 1.0 | 85.7 |
| 5.0 | 98.9 |
| 10.0 | 100.0 |
| 50.0 | 99.8 |
EC50 for PKCδ: Approximately 0.28 µM
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PKC activation by this compound and the general experimental workflow for the in vitro assay.
PKC Activation by this compound.
In Vitro PKC Activation Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Purified PKC isoform (e.g., PKCα, PKCδ)
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Adenosine 5'-triphosphate (ATP), [γ-³²P]ATP for radioactive assay
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
CaCl₂ (for conventional PKC isoforms)
-
EGTA (for novel PKC isoforms or as a control)
-
Reaction termination solution (e.g., 75 mM orthophosphoric acid for radioactive assay, or EDTA for non-radioactive assays)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter and scintillation fluid (for radioactive assay)
-
Microplate reader (for fluorescence-based assays)
-
Nitrogen gas supply
-
Sonicator (probe or bath)
Preparation of Lipid Vesicles
-
In a glass vial, combine this compound and Phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4 this compound:PS).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in kinase reaction buffer by vigorous vortexing.
-
Sonicate the lipid suspension on ice until the solution becomes clear. This process forms small unilamellar vesicles.
In Vitro PKC Kinase Assay Protocol (Radioactive Method)
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer, PKC substrate peptide (e.g., 50 µM), and either CaCl₂ (e.g., 1 mM for cPKC) or EGTA (e.g., 0.5 mM for nPKC).
-
Activator Addition: Add the prepared lipid vesicles containing this compound and PS to the reaction mix. For a dose-response experiment, add varying concentrations of the lipid vesicles. Include a control with PS vesicles only (no this compound).
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mix (e.g., 10-50 ng per reaction).
-
Initiate the Reaction: Start the phosphorylation reaction by adding the ATP solution containing a known specific activity of [γ-³²P]ATP (final concentration of ATP, e.g., 100 µM).
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific activity of PKC for each reaction (e.g., in pmol of phosphate (B84403) transferred per minute per µg of enzyme).
-
For dose-response experiments, plot the PKC activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal PKC activation.
Troubleshooting
-
Low PKC Activity:
-
Ensure the PKC enzyme is active.
-
Optimize the concentration of this compound, PS, and calcium (for cPKC).
-
Check the integrity of the ATP.
-
-
High Background Signal:
-
Ensure thorough washing of the P81 papers.
-
Include a control reaction without the PKC enzyme to determine non-specific substrate phosphorylation.
-
-
Poor Reproducibility:
-
Ensure accurate and consistent pipetting of all reagents.
-
Ensure the lipid vesicles are homogenous (fully sonicated).
-
Conclusion
This document provides a detailed framework for establishing an in vitro PKC activation assay using this compound. The provided protocols and representative data serve as a valuable resource for researchers investigating the role of this compound in PKC signaling and for those involved in the discovery and development of novel PKC modulators. Careful optimization of the assay conditions for each specific PKC isoform and experimental setup is recommended to ensure reliable and reproducible results.
Application Notes and Protocols for Live-Cell Imaging of PKC Translocation Using Diarachidonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2][3] Upon generation at the plasma membrane, DAG recruits PKC from the cytosol to the membrane, leading to its activation and the subsequent phosphorylation of downstream targets.[4] Visualizing this translocation event in real-time through live-cell imaging has become a pivotal tool for dissecting PKC signaling dynamics.[5]
Diarachidonin (1,2-diarachidonoyl-sn-glycerol), a diacylglycerol containing two polyunsaturated arachidonic acid chains, is a potent activator of PKC. While direct live-cell imaging studies specifically citing "this compound" are limited, its close analog, 1-stearoyl-2-arachidonoyl-sn-glycerol, has been demonstrated to activate several PKC isoforms, including PKCα, PKCδ, PKCγ, PKCε, and PKCβI.[6] This document provides detailed application notes and protocols for utilizing this compound to induce and study PKC translocation in live cells, drawing upon established methodologies for similar diacylglycerol analogs.
Data Presentation
Table 1: Recommended Working Concentrations of Diacylglycerol Analogs for PKC Activation
The optimal concentration of this compound for inducing PKC translocation can vary depending on the cell type, the specific PKC isoform being studied, and the experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration for your specific system. The following table provides a starting point based on data from similar diacylglycerol analogs.
| Compound | Cell Type | Effective Concentration Range | Half-maximal Activation (~EC50) | Reference |
| (±)-1,2-Diolein (1,2-Dioleoyl-rac-glycerol) | Myoblasts | 50 µM | Not specified | [1] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | 4-60 µM | ~25 µM | [1] |
| 1,2-dioctanoyl-s,n-glycerol (diC8) | Embryonic chicken spinal cord neurons | 5-60 µM | Not specified | [7] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol | In vitro PKC assay | 0-5 µM | Not specified | [6] |
| This compound (predicted) | Various | 1-50 µM | To be determined empirically |
Table 2: Solubility of Diacylglycerol Analogs
Proper solubilization of this compound is crucial for its effective delivery to cells. Diacylglycerols are lipophilic and require organic solvents for initial stock preparation.
| Solvent | Solubility of 1,2-Dioleoyl-sn-glycerol |
| DMF | >20 mg/mL |
| DMSO | >7 mg/mL |
| Ethanol | >30 mg/mL |
Data sourced from manufacturer datasheets for 1,2-Dioleoyl-sn-glycerol, a structurally similar compound.[1] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it in culture medium for final use. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
Signaling Pathways and Experimental Workflows
PKC Activation and Translocation Signaling Pathway
The binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG directly recruits and activates conventional and novel PKC isoforms at the plasma membrane. This compound, as a DAG analog, bypasses the need for receptor stimulation and directly activates PKC.
Caption: PKC Activation and Translocation Pathway.
Experimental Workflow for Live-Cell Imaging of PKC Translocation
The following diagram outlines the key steps for a typical live-cell imaging experiment to monitor this compound-induced PKC translocation.
Caption: Live-cell imaging experimental workflow.
Experimental Protocols
Protocol 1: Preparation of Cells for Live-Cell Imaging
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Plasmid encoding a fluorescently-tagged PKC isoform (e.g., PKCα-GFP) or a DAG biosensor (e.g., YFP-C1aPKC)[8]
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Twenty-four to forty-eight hours before imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Transfection: On the following day, transfect the cells with the plasmid encoding the fluorescently-tagged PKC isoform or DAG biosensor according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Allow the cells to express the fluorescent protein for 18-24 hours.
-
Medium Exchange: Prior to imaging, replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and antibiotics) to reduce background fluorescence.
Protocol 2: Live-Cell Imaging of this compound-Induced PKC Translocation
Materials:
-
Prepared cells in glass-bottom dishes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Imaging medium
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for the chosen fluorescent protein.
Procedure:
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.
-
Cell Placement: Place the dish with the prepared cells on the microscope stage.
-
Baseline Imaging: Acquire images of the cells before adding this compound to establish the baseline distribution of the fluorescently-tagged PKC. Capture images every 30-60 seconds for 5-10 minutes.
-
This compound Treatment: Prepare a working solution of this compound in pre-warmed imaging medium at the desired final concentration. Carefully add the this compound solution to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 15-30 seconds) for at least 15-30 minutes to capture the translocation dynamics.
-
Image Analysis: Quantify the translocation of the fluorescently-tagged PKC by measuring the change in fluorescence intensity in the cytoplasm versus the plasma membrane over time. This can be done by calculating the ratio of membrane to cytosolic fluorescence.
Considerations and Troubleshooting
-
Synergistic Activation: Arachidonic acid has been shown to act synergistically with diacylglycerols to activate PKC.[9][10] If a suboptimal response is observed with this compound alone, co-application with a low concentration of free arachidonic acid may enhance PKC activation.
-
Cytotoxicity: High concentrations of this compound or prolonged exposure may lead to cytotoxicity. It is important to perform a viability assay to determine the non-toxic concentration range for your cell line.
-
Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity, which can affect cell health and signaling pathways. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Controls: Include appropriate controls in your experiment, such as a vehicle control (e.g., DMSO) and a positive control with a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).[8]
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the dynamic process of PKC translocation in living cells, providing valuable insights into the intricate mechanisms of cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid and diacylglycerol act synergistically to activate protein kinase C in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diarachidonin in Studying Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin is a diacylglycerol (DAG) molecule containing two arachidonic acid acyl chains. As a structural analog of endogenous diacylglycerol, a crucial second messenger, this compound serves as a valuable tool for investigating lipid-protein interactions and cellular signaling pathways. Its unique composition allows for the study of proteins that specifically recognize diacylglycerol, such as Protein Kinase C (PKC) isoforms, and for probing the influence of arachidonic acid on membrane protein function, including G-protein coupled receptors (GPCRs).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying these interactions.
Application Note: Probing Protein Kinase C Activation and GPCR Modulation
This compound can be employed to investigate two critical aspects of cellular signaling: the activation of Protein Kinase C (PKC) and the modulation of G-protein coupled receptor (GPCR) activity.
-
Protein Kinase C (PKC) Activation: Diacylglycerol is a key activator of conventional and novel PKC isoforms.[2][3] this compound can be incorporated into liposomes or other model membrane systems to mimic the generation of DAG at the cell membrane. This allows for the in vitro study of the recruitment and activation of PKC isoforms and other C1 domain-containing proteins.[3] The interaction with this compound, often in concert with phosphatidylserine, leads to a conformational change in PKC, promoting its kinase activity.[2]
-
G-Protein Coupled Receptor (GPCR) Modulation: Arachidonic acid, a component of this compound, has been shown to be a modulator of several GPCRs, often acting as an inhibitor of ligand binding.[4] By using this compound in cell-based or membrane-based assays, researchers can investigate the allosteric modulation of GPCRs. This can reveal insights into feedback mechanisms in signaling pathways where GPCR activation leads to the release of arachidonic acid.[4]
Signaling Pathway: Protein Kinase C Activation by Diacylglycerol
Caption: PKC activation by Diacylglycerol.
Experimental Protocols
Liposome (B1194612) Co-sedimentation Assay for Protein-Lipid Binding
This protocol is designed to qualitatively and semi-quantitatively assess the binding of a protein of interest (e.g., a C1 domain-containing protein) to liposomes containing this compound.[5]
Materials:
-
Phospholipids (e.g., POPC, POPS) in chloroform
-
This compound in a suitable organic solvent
-
Protein of interest (purified)
-
Liposome extrusion equipment (e.g., mini-extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Ultracentrifuge
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)
-
SDS-PAGE equipment and reagents
-
Protein quantification assay (e.g., Bradford or BCA)
Methodology:
-
Liposome Preparation:
-
In a glass vial, mix the desired lipids (e.g., 95 mol% POPC, 5 mol% POPS) and this compound (e.g., 5 mol%) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with binding buffer to a final lipid concentration of 1 mg/mL.
-
Vortex vigorously to form multilamellar vesicles.
-
Perform 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
-
Protein Binding:
-
In a microcentrifuge tube, incubate a fixed amount of the protein of interest (e.g., 1-5 µM) with a fixed concentration of liposomes (e.g., 0.5 mg/mL) in a total volume of 100 µL of binding buffer.
-
Prepare a control reaction with liposomes lacking this compound.
-
Incubate at room temperature for 30 minutes.
-
-
Co-sedimentation:
-
Centrifuge the samples in an ultracentrifuge at 100,000 x g for 30 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant (unbound protein fraction).
-
Wash the pellet once with binding buffer and centrifuge again.
-
Resuspend the pellet (liposome-bound protein fraction) in 100 µL of binding buffer.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
Quantify the protein bands using densitometry to determine the percentage of bound protein.
-
Experimental Workflow: Liposome Co-sedimentation Assay
Caption: Liposome Co-sedimentation Workflow.
Radioligand Binding Assay for GPCR Modulation
This protocol describes a competitive radioligand binding assay to determine if this compound modulates the binding of a known radiolabeled ligand to a specific GPCR.[6][7][8]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]-ligand) with high specific activity
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Non-specific binding control (a high concentration of an unlabeled competing ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value)
-
Cell membranes (e.g., 10-50 µg of protein per well)
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of an unlabeled competing ligand instead of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Data Presentation
Table 1: Hypothetical Data from Liposome Co-sedimentation Assay
| Liposome Composition | Protein Concentration (µM) | % Protein in Pellet (Bound) | % Protein in Supernatant (Unbound) |
| 95% POPC, 5% POPS | 2 | 5 ± 1 | 95 ± 1 |
| 90% POPC, 5% POPS, 5% this compound | 2 | 85 ± 5 | 15 ± 5 |
Table 2: Hypothetical Data from Radioligand Binding Assay for GPCR Modulation
| Modulator | Radioligand | GPCR | IC50 (µM) |
| This compound | [3H]-DAMGO | µ-Opioid Receptor | 15.2 ± 2.1 |
| Arachidonic Acid | [3H]-DAMGO | µ-Opioid Receptor | 12.5 ± 1.8 |
| Unrelated Diacylglycerol | [3H]-DAMGO | µ-Opioid Receptor | > 100 |
Visualization of this compound's Dual Modulatory Potential
This diagram illustrates the logical relationship of how this compound can be used to study two distinct cellular processes.
Caption: Dual applications of this compound.
Conclusion
This compound is a versatile tool for dissecting lipid-protein interactions. Its dual nature as a diacylglycerol analog and a source of arachidonic acid allows for the investigation of a wide range of cellular processes, from the direct activation of signaling enzymes like PKC to the allosteric modulation of membrane receptors such as GPCRs. The protocols and data presented here provide a framework for utilizing this compound to gain deeper insights into the complex world of cellular signaling, with potential applications in basic research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Lipid binding domains: more than simple lipid effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ligand binding to G protein-coupled receptors by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Diarachidonin Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin is a diacylglycerol (DAG) molecule containing two arachidonic acid chains esterified to a glycerol (B35011) backbone. As a structural analog of endogenous diacylglycerols, this compound is a potent signaling molecule, primarily recognized as a physiological activator of Protein Kinase C (PKC).[1][2] Both diacylglycerol and arachidonic acid are crucial second messengers in neuronal signaling cascades, implicated in synaptic plasticity, cell survival, and excitotoxicity.[3][4][5] Arachidonic acid itself can exert both trophic and toxic effects on neurons in a dose-dependent manner.[3]
These application notes provide a comprehensive guide for the experimental use of this compound in primary neuron cultures. The protocols outlined below detail methods for preparing and treating primary neurons with this compound, and for assessing its effects on neuronal viability and key signaling pathways.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experiments.
Table 1: Dose-Response Effect of this compound on Primary Neuron Viability
| This compound Concentration (μM) | Cell Viability (%) (Mean ± SD) | Lactate Dehydrogenase (LDH) Release (%) (Mean ± SD) |
| Vehicle Control | 100 | Baseline |
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Protein Kinase C (PKC) Activity
| Treatment Group | Relative PKC Activity (Fold Change vs. Vehicle) (Mean ± SD) |
| Vehicle Control | 1.0 |
| This compound (Optimal Concentration) | |
| Positive Control (e.g., Phorbol Ester) |
Table 3: Quantification of Downstream Signaling Protein Phosphorylation via Western Blot
| Treatment Group | p-MARCKS / Total MARCKS Ratio (Mean ± SD) | p-ERK / Total ERK Ratio (Mean ± SD) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Time Point 1) | ||
| This compound (Time Point 2) | ||
| This compound (Time Point 3) |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue and incubate in Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of Neurobasal medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium and plate onto Poly-D-lysine coated surfaces.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Culture for at least 7 days in vitro (DIV) before treatment to allow for maturation.
Protocol 2: this compound Preparation and Treatment of Primary Neurons
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Pre-warmed neuronal culture medium
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentrations in pre-warmed neuronal culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the neurons for the desired treatment duration (e.g., for viability assays: 24-48 hours; for signaling studies: 5 minutes to several hours) before proceeding with analysis.
Protocol 3: Assessment of Neuronal Viability
A. MTT Assay
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
Procedure:
-
After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add an equal volume of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Following this compound treatment, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH release as an indicator of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 4: Western Blot Analysis of PKC Pathway Activation
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-MARCKS, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound for various time points (e.g., 5, 15, 30, 60 minutes), wash the neurons with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Proposed signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for this compound treatment of primary neurons.
References
- 1. Diacylglycerol Signaling Role in Synaptic Plasticity - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Diacylglycerol kinase as a possible therapeutic target for neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Diacylglycerol Kinases in the Coordination of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Endogenous Diarachidonin Levels in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin (B10783490), also known as 2-arachidonoyl-sn-glycerol (2-AG), is a critical endocannabinoid signaling molecule involved in a wide array of physiological processes, including neurotransmission, inflammation, and appetite regulation. As the most abundant endocannabinoid in the central nervous system, accurate quantification of its endogenous levels in various tissues is paramount for understanding its role in health and disease, and for the development of novel therapeutics targeting the endocannabinoid system. This document provides detailed application notes and protocols for the quantification of this compound in biological tissues, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its analysis.[1][2]
Data Presentation: Endogenous this compound Levels in Tissues
The following table summarizes reported endogenous levels of this compound (2-AG) across various tissues and species. It is important to note that concentrations can vary significantly based on the species, tissue handling procedures, and the analytical method employed.[3] For instance, brain 2-AG levels can increase dramatically and rapidly post-mortem, making rapid and appropriate tissue fixation, such as microwave irradiation, crucial for accurate measurement.[3]
| Tissue | Species | Concentration | Notes | Reference(s) |
| Brain | Mouse/Rat | ~5–10 nmol/g | Most abundant monoacylglycerol species. | [4] |
| Brain (non-fixed) | Rat | 90 - 24,600 ng/g | Wide range highlights the impact of post-mortem changes. | [3] |
| Brain (non-fixed) | Mouse | 190 - 15,000 ng/g | Similar to rats, shows significant variability without proper fixation. | [3] |
| Hypothalamus | Mouse | Highest in brain | Specific brain region with elevated 2-AG levels. | [5][6] |
| Hippocampal Region | Mouse | Lowest in brain | [5][6] | |
| Liver | Rat | Substantial amounts | Levels are considerably lower than in the brain. | [7] |
| Spleen | Rat | Substantial amounts | Levels are considerably lower than in the brain. | [7] |
| Lung | Rat | Substantial amounts | Levels are considerably lower than in the brain. | [7] |
| Kidney | Rat | Substantial amounts | Levels are considerably lower than in the brain. | [7] |
| Aortic Tissue | Mouse | 27.3 ± 4.5 nmol/g | Vehicle-treated control group in an atherosclerosis study. | [8] |
| Aortic Tissue (JZL184-treated) | Mouse | 98.2 ± 16.1 nmol/g | Elevated levels after inhibition of MAGL, the primary degrading enzyme for 2-AG. | [8] |
| Plasma | Human (Normal Weight) | Varies | Can be influenced by BMI and metabolic conditions. | [9] |
| Plasma | Human (Obese) | Significantly higher than controls | Correlates with calorie intake and certain fatty acids. | [10] |
Experimental Protocols
Tissue Harvesting and Preparation
Objective: To collect and process tissue samples in a manner that preserves the in vivo levels of this compound.
Critical Consideration: The rapid, post-mortem synthesis of 2-AG necessitates immediate inactivation of enzymatic activity.[3] Microwave irradiation of the tissue (especially brain) before extraction is the recommended method to prevent artificial elevation of 2-AG levels.[3] If microwave fixation is not feasible, tissues should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C until processing.
Protocol:
-
Euthanize the animal according to approved institutional guidelines.
-
For brain tissue, if available, utilize a focused microwave irradiator to instantly inactivate enzymes.
-
For other tissues or if microwave irradiation is unavailable, rapidly dissect the tissue of interest.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until lipid extraction.
Lipid Extraction
Objective: To efficiently extract this compound and other lipids from the tissue matrix.
Materials:
-
Frozen tissue sample
-
Homogenizer
-
Internal Standard (IS): Deuterated 2-AG (e.g., 2-AG-d8)
-
Extraction Solvent: Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or centrifugal evaporator)
-
Reconstitution Solvent: Acetonitrile (B52724)/water mixture
Protocol:
-
Weigh the frozen tissue sample.
-
Add a known amount of the internal standard (2-AG-d8) to the tissue. The IS is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects in the mass spectrometer.
-
Add the extraction solvent to the tissue. A common ratio is 1 mL of solvent per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet the solid debris.
-
Carefully collect the supernatant containing the lipid extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a small, known volume of the reconstitution solvent. This sample is now ready for LC-MS/MS analysis.[11]
Quantification by LC-MS/MS
Objective: To separate this compound from other lipid species and accurately quantify it using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Protocol:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the reversed-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol. The gradient is designed to separate 2-AG from its isomers (e.g., 1-arachidonoylglycerol) and other interfering lipids.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of 2-AG and its specific product ion after fragmentation in the collision cell. The same is done for the deuterated internal standard.
-
MRM Transitions:
-
2-AG: The specific m/z transitions will depend on the adduct ion formed (e.g., [M+H]+, [M+NH4]+, or [M+Na]+). For the protonated molecule, a common transition is m/z 379.3 → 287.2.
-
2-AG-d8 (IS): The transition will be shifted by the mass of the deuterium (B1214612) atoms (e.g., m/z 387.3 → 287.2).
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of a 2-AG analytical standard with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte (2-AG) to the internal standard (2-AG-d8) for both the standards and the unknown samples.
-
Determine the concentration of 2-AG in the tissue samples by interpolating their peak area ratios on the standard curve.
-
The final concentration is typically expressed as ng/g or pmol/g of tissue.
-
Visualizations
This compound Synthesis and Signaling Pathway
Caption: Biosynthesis and retrograde signaling of this compound (2-AG).
Experimental Workflow for this compound Quantification
Caption: A streamlined workflow for quantifying endogenous this compound.
References
- 1. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Arachidonoylglycerol, an endogenous cannabinoid receptor agonist: identification as one of the major species of monoacylglycerols in various rat tissues, and evidence for its generation through CA2+-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated levels of 2-arachidonoylglycerol promote atherogenesis in ApoE-/- mice | PLOS One [journals.plos.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake Studies of Fluorescently Labeled Diarachidonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular uptake of fluorescently labeled diarachidonin (B10783490). The protocols outlined below are designed to be adaptable for various cell types and research questions, focusing on qualitative and quantitative analysis of this compound internalization.
Introduction
This compound, a diacylglycerol (DAG) containing two arachidonic acid chains, is a critical second messenger in a multitude of cellular signaling pathways. Its generation, often initiated by the activation of phospholipase C (PLC), triggers downstream signaling cascades that regulate processes such as cell growth, differentiation, and apoptosis.[1] Understanding the dynamics of this compound's cellular uptake and subcellular localization is paramount for elucidating its precise roles in both normal physiology and disease states.
The use of fluorescently labeled this compound provides a powerful tool for real-time visualization and quantification of its movement across the plasma membrane and subsequent trafficking within the cell. This document details protocols for preparing and utilizing a fluorescently labeled this compound analog for cellular uptake studies using confocal microscopy and flow cytometry.
Data Presentation
Table 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
| Treatment Condition | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % of Control Uptake |
| Control (Vehicle) | 0 | 60 | 150 ± 20 | 0% |
| Fluorescent this compound | 1 | 15 | 850 ± 50 | 100% |
| Fluorescent this compound | 1 | 30 | 1500 ± 120 | 176% |
| Fluorescent this compound | 1 | 60 | 2800 ± 250 | 329% |
| Fluorescent this compound | 5 | 60 | 5500 ± 400 | 647% |
| Fluorescent this compound + Inhibitor X | 1 | 60 | 1200 ± 90 | 48% |
Note: Data are representative and should be generated for each specific cell line and experimental condition.
Table 2: Subcellular Localization Analysis by Confocal Microscopy
| Time Point | Plasma Membrane | Endosomes | Endoplasmic Reticulum | Golgi Apparatus |
| 5 min | +++ | + | - | - |
| 15 min | ++ | +++ | + | - |
| 30 min | + | ++ | ++ | + |
| 60 min | +/- | + | +++ | ++ |
Key: +++ (High Colocalization), ++ (Moderate Colocalization), + (Low Colocalization), - (No Colocalization), +/- (Barely Detectable)
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound labeled with a fluorescent dye such as Nitrobenzoxadiazole (NBD).
Materials:
-
This compound
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of NBD-Cl and a 2.0 molar excess of TEA to the solution.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the NBD-diarachidonin conjugate using a silica (B1680970) gel column chromatography or preparatory HPLC.
-
Verify the purity and identity of the product by mass spectrometry and NMR spectroscopy.
-
Lyophilize the purified product to obtain a dry powder.
-
Dissolve the NBD-diarachidonin in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution. Store at -20°C in small aliquots, protected from light.
Protocol 2: Cellular Uptake and Imaging by Confocal Microscopy
This protocol outlines the procedure for visualizing the cellular uptake of fluorescently labeled this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
NBD-diarachidonin stock solution (10 mM in DMSO)
-
Hoechst 33342 or other nuclear stain
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the NBD-diarachidonin stock solution in serum-free culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake and Washing:
-
To stop the uptake, place the dishes on ice and aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove the extracellular fluorescent probe.[2]
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Counterstain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for NBD (Excitation/Emission: ~460/535 nm) and the nuclear stain.[2]
-
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the uptake of fluorescently labeled this compound.
Materials:
-
Cells of interest cultured in multi-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
NBD-diarachidonin stock solution (10 mM in DMSO)
-
Trypsin-EDTA
-
FACS buffer (PBS containing 1% bovine serum albumin)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for 80-90% confluency on the day of the experiment.[2]
-
Preparation of Labeling Medium: Prepare the labeling medium as described in Protocol 2.
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired time points at 37°C.[2]
-
-
Termination of Uptake and Cell Detachment:
-
Sample Preparation:
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for the NBD fluorophore.
-
Gate on the live, single-cell population using forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Visualizations
References
Application Notes and Protocols: Diacylglycerols with Arachidonic Acid as Tools for Studying Specific PKC Isoform Activation
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and migration. The activation of conventional (cPKC) and novel (nPKC) PKC isoforms is canonically triggered by the second messenger diacylglycerol (DAG). The specific molecular species of DAG, characterized by the fatty acid chains esterified to the glycerol (B35011) backbone, can differentially modulate the activation of various PKC isoforms. This document provides detailed application notes and protocols on the use of diacylglycerols containing arachidonic acid, with a focus on the physiologically significant 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), as a tool to investigate the activation of specific PKC isoforms. While the term "Diarachidonin" is not standard, it is presumed to refer to a DAG moiety containing arachidonic acid, such as SAG.
Principle of PKC Activation by Arachidonic Acid-Containing Diacylglycerols
The activation of cPKC and nPKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of plasma membrane phospholipids.
Upstream Signaling:
-
A variety of cell surface receptors (e.g., G-protein coupled receptors, tyrosine kinase receptors) are stimulated by their respective ligands.
-
This stimulation activates Phospholipase C (PLC) enzymes.
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid often enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.
-
This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), which remains in the plasma membrane.[1][2]
PKC Activation Mechanism:
-
For conventional PKCs (α, βI, βII, γ): Activation requires both an increase in intracellular Ca²⁺ (mediated by IP3) and the presence of DAG. Ca²⁺ binds to the C2 domain of the cPKC, promoting its translocation from the cytosol to the plasma membrane. There, the C1 domain binds to DAG, leading to a conformational change that removes the pseudosubstrate from the catalytic site, resulting in kinase activation.
-
For novel PKCs (δ, ε, η, θ): These isoforms do not require Ca²⁺ for activation. Their C1 domains have a high affinity for DAG, and the binding of DAG is sufficient to recruit them to the membrane and induce their activation.[3]
The presence of a polyunsaturated fatty acid like arachidonic acid in the DAG molecule is crucial, as studies have shown that different PKC isoforms exhibit distinct preferences for the acyl chain composition of DAG.[4][5] Notably, novel PKC isoforms often show a preference for DAGs containing longer, polyunsaturated fatty acids.[4]
Signaling Pathway Diagram
Data Presentation: PKC Isoform Activation by SAG
Quantitative data on the activation of PKC isoforms by specific diacylglycerols can be presented as relative activation or potency. The following table summarizes findings from comparative studies. Note that precise EC₅₀ values are often not available in the literature, and potency is described qualitatively or semi-quantitatively.[2]
| PKC Isoform | Class | SAG Activation Profile | Typical Concentration Range (in vitro) | References |
| PKCα | Conventional | Potent Activator; Higher stimulatory effect compared to SDG and SEG. | nM to low µM | [1][6][7][8] |
| PKCβI | Conventional | Activator; Lower stimulatory effect compared to SDG and SEG. | 0-5 µM | [1][7][8] |
| PKCγ | Conventional | Activator; No significant difference compared to SDG and SEG. | 0-5 µM | [7][8] |
| PKCδ | Novel | Potent Activator; Higher stimulatory effect compared to SDG and SEG. | nM to low µM | [1][6][7] |
| PKCε | Novel | Potent Activator. | nM to low µM | [6][7] |
| PKCθ | Novel | Strongly activated; shows preference for polyunsaturated DAGs at lower concentrations. | 2-20 mmol% | [4] |
SDG: 1-stearoyl-2-docosahexaenoyl-sn-glycerol; SEG: 1-stearoyl-2-eicosapentaenoyl-sn-glycerol.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol measures the activity of a purified PKC isoform by quantifying the transfer of ³²P from [γ-³²P]ATP to a model substrate.[2][9][10][11][12][13]
Materials:
-
Purified, recombinant PKC isoform of interest
-
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Phosphatidylserine (PS)
-
Kinase Assay Buffer (5X): 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM CaCl₂, 5 mM DTT
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Ac-FKKSFKL-NH₂)
-
ATP Mix: 500 µM cold ATP, 10 µCi/µL [γ-³²P]ATP
-
Stop Solution: 75 mM Orthophosphoric Acid or 50 mM EDTA
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, mix SAG and PS (e.g., at a 1:4 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in 1X Kinase Assay Buffer by vortexing and sonication until the solution is clear, forming small unilamellar vesicles.
-
-
Reaction Setup (on ice):
-
Prepare a master mix for the desired number of reactions. For a single 50 µL reaction:
-
10 µL 5X Kinase Assay Buffer
-
10 µL Lipid Vesicles (or control buffer)
-
5 µL Substrate (e.g., 1 mg/mL MBP)
-
X µL Purified PKC enzyme (amount to be optimized)
-
X µL Nuclease-free water to bring the volume to 40 µL.
-
-
-
Initiate Kinase Reaction:
-
Transfer the tubes to a 30°C water bath to equilibrate for 2 minutes.
-
Initiate the reaction by adding 10 µL of ATP Mix.
-
Incubate at 30°C for 10-20 minutes (the linear range of the reaction should be determined empirically).
-
-
Stop Reaction and Spotting:
-
Terminate the reaction by adding 25 µL of Stop Solution.
-
Spot 50 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Allow the spots to dry completely.
-
Wash the P81 papers 3-4 times for 5 minutes each in a beaker containing 0.75% orthophosphoric acid.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Controls:
-
No Enzyme Control: Replace PKC enzyme with buffer to measure background.
-
No Activator Control: Replace lipid vesicles with buffer to measure basal PKC activity.
-
No Substrate Control: Replace substrate with buffer to check for autophosphorylation.
Protocol 2: PKC Translocation Assay by Immunofluorescence
This protocol visualizes the activation of a specific PKC isoform in cultured cells by monitoring its translocation from the cytosol to the plasma membrane or other cellular compartments upon stimulation with SAG.[14][15]
Materials:
-
Cultured cells grown on glass coverslips
-
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
DMSO (for SAG stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-PKC isoform (e.g., anti-PKCδ)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Fluorescence Microscope (Confocal recommended)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Prepare a working solution of SAG in serum-free media from a concentrated DMSO stock. The final DMSO concentration should be <0.1%.
-
Replace the culture medium with the SAG-containing medium. A typical concentration range is 1-10 µM.
-
Incubate for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C. Include an untreated (vehicle control) coverslip.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PKC antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. In unstimulated cells, the PKC signal should be diffuse in the cytoplasm. Upon activation, a significant portion of the signal should translocate to the plasma membrane.
-
Experimental Workflow and Logic Diagram
The following diagram illustrates a typical workflow for investigating PKC isoform activation using SAG.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 11. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Imaging of Protein Kinase C Translocation in Living Cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diarachidonin Solubility Challenges
Welcome to the technical support center for Diarachidonin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a diacylglycerol (DAG), a lipid molecule comprised of a glycerol (B35011) backbone with two arachidonic acid chains. This structure makes it highly hydrophobic, leading to poor solubility in water-based solutions like physiological buffers.
Q2: What is the recommended first step for solubilizing this compound?
A2: The standard and highly recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common and effective choices for this purpose.[1] This stock solution can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out," which occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Optimize the Dilution Method: Instead of adding a small volume of the concentrated stock directly into the full volume of buffer, try adding the stock solution dropwise while vigorously vortexing or stirring the buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.[1]
-
Increase the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. However, be mindful of potential solvent-induced cytotoxicity in cell-based assays. It is crucial to keep the final DMSO concentration low, typically below 0.5%, and to include a vehicle control in your experiments.[1]
-
Use a Three-Step Solubilization Protocol: For particularly challenging situations, especially in cell culture, a three-step protocol can be effective. First, dissolve the this compound in 100% DMSO. Second, dilute this solution with fetal bovine serum (FBS). Finally, add this mixture to your cell culture medium.
Q4: Are there any alternatives to using organic solvents for improving this compound's aqueous solubility?
A4: Yes, several techniques can enhance the aqueous solubility of lipophilic compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[2][3] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.[4] Formulating this compound within liposomes can be an effective way to deliver it to cells in an aqueous environment.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound Powder
Cause: Direct dissolution of the hydrophobic this compound powder in aqueous buffers is generally unsuccessful.
Solution:
-
Prepare a Primary Stock Solution in an Organic Solvent:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of high-purity, anhydrous DMSO or ethanol.
-
Quantitative Data Summary: Estimated Solubility of Diacylglycerols in Organic Solvents
| Diacylglycerol (Analogous to this compound) | Solvent | Approximate Solubility (mg/mL) |
| 1,2-Dimyristoyl-sn-glycerol | Ethanol | ~30 |
| DMSO | ~7 | |
| Dimethyl formamide | ~20 | |
| 1,3-Dioctanoyl glycerol | Ethanol | ~10 |
| Chloroform | ~10 | |
| DMSO | ~1 | |
| Dimethyl formamide | ~30 |
Data inferred from similar diacylglycerol compounds.[5][6] The exact solubility of this compound may vary.
Problem 2: Precipitation Upon Dilution into Aqueous Buffer
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solution:
-
Method 1: Optimized Dilution
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Warm your aqueous buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer, add the this compound stock solution drop-by-drop to achieve the desired final concentration.
-
-
Method 2: Using Cyclodextrins
-
Prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) at a concentration known to be effective for solubilizing lipids.
-
Prepare a concentrated stock solution of this compound in ethanol.
-
Slowly add the this compound stock solution to the cyclodextrin solution while stirring to allow for the formation of inclusion complexes.
-
-
Method 3: Liposomal Formulation
-
Co-dissolve this compound with phospholipids (B1166683) (e.g., phosphatidylcholine) in an organic solvent like chloroform.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with an aqueous buffer to form liposomes encapsulating the this compound.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Desired Stock Concentration: Decide on a final stock concentration (e.g., 10 mM).
-
Calculate Required Mass: Use the molecular weight of this compound (665.0 g/mol ) to calculate the mass needed.
-
Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * 0.665
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell-Based Assays
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the final desired concentration in your assay. Crucially, ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).
-
Prepare Working Solution:
-
Add the required volume of pre-warmed aqueous medium to a sterile tube.
-
While vortexing the medium, slowly add the calculated volume of the this compound stock solution.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound (DAG) signaling pathway via Protein Kinase C (PKC).
References
Technical Support Center: Optimizing Diarachidonin Concentration for Maximal PKC Activation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Diarachidonin, a potent diacylglycerol (DAG) analog, for the maximal activation of Protein Kinase C (PKC). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound for PKC activation.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. What is this compound and what is its primary mechanism of action? | N/A | This compound, also known as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is a naturally occurring diacylglycerol that acts as a second messenger in cellular signaling.[1][2] Its main function is to bind to the C1 domain of conventional and novel PKC isoforms, leading to their conformational change and subsequent activation.[3] |
| 2. Which PKC isoforms are activated by this compound? | N/A | This compound is a potent activator of several PKC isoforms, including the conventional PKCs (cPKC) α, βI, γ, and the novel PKCs (nPKC) δ and ε.[4][5] |
| 3. Low or no PKC activation is observed after this compound treatment. | Degradation or Isomerization: this compound is susceptible to oxidation and acyl migration to the inactive 1,3-isomer, especially with improper storage or handling.[1][6] Suboptimal Concentration: The effective concentration is cell-type and isoform-dependent.[1] Poor Solubility: this compound is lipophilic and has poor aqueous solubility, which can lead to precipitation in cell culture media.[7] | Proper Storage and Handling: Store this compound at -20°C or -80°C.[8] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[9] Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your specific system. A typical starting range for cell-based assays is 0.3-5 µM.[1][5] Solubilization Protocol: Dissolve this compound in an organic solvent like DMSO or ethanol (B145695) to create a stock solution.[7] When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.[4] The final solvent concentration should be kept low (typically <0.1%).[1] |
| 4. High background signal or non-specific effects are observed. | High this compound Concentration: Excessive concentrations can lead to non-specific effects or cytotoxicity.[10] Solvent Toxicity: The organic solvent used for the stock solution may be toxic to cells at higher concentrations.[10] | Optimize Concentration: Determine the lowest effective concentration through a dose-response experiment. Vehicle Control: Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.[1] |
| 5. Inconsistent results between experiments. | Variability in this compound Preparation: Inconsistent preparation of this compound solutions can lead to variable concentrations. Cellular Health and Passage Number: The physiological state and passage number of cells can affect their response to stimuli.[9] | Standardize Protocols: Ensure consistent preparation of this compound solutions. Consistent Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy before treatment.[9] |
| 6. How should I prepare a this compound stock solution? | N/A | This compound should be dissolved in a high-purity organic solvent such as ethanol or DMSO.[8] For example, to prepare a 5 mg/mL stock solution in DMSO, add 1 mL of anhydrous DMSO to 5 mg of this compound and vortex thoroughly until fully dissolved.[8] Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] |
| 7. How can I be sure my this compound has not isomerized to the inactive form? | N/A | Isomerization from the active 1,2-diacyl-sn-glycerol to the inactive 1,3-diacylglycerol can be minimized by strict adherence to storage and handling recommendations.[1] If isomerization is suspected, it is best to use a fresh vial. Purity can be checked using HPLC.[6] |
Quantitative Data on this compound (SAG)
The optimal concentration of this compound for maximal PKC activation is dependent on the specific PKC isoform and the experimental system. The following tables summarize the effective concentration ranges reported in the literature. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Table 1: Effective Concentration Range of this compound for PKC Activation in Cell-Based Assays
| Parameter | Concentration Range | Notes | Reference(s) |
| Typical Starting Range | 0.3 - 5 µM | Effective for stimulating various PKC isoforms. | [1][5] |
| Augmentation of NSCC activity | 0.3 - 3 µM | Augments nonselective cation channel (NSCC) activity. | [5] |
Table 2: Qualitative and Semi-Quantitative Activation of PKC Isoforms by this compound
| PKC Isoform | Class | Activating Effect | Typical Concentration Range (in vitro) | Reference(s) |
| PKCα | Conventional | Potent Activator | nM to low µM | [3][4] |
| PKCβI | Conventional | Activator | 0 - 5 µM | [4] |
| PKCγ | Conventional | Activator | 0 - 5 µM | [5] |
| PKCδ | Novel | Potent Activator | nM to low µM | [3][4] |
| PKCε | Novel | Potent Activator | nM concentrations | [3][11] |
Note: Specific EC50 values for this compound activation of individual PKC isoforms are not comprehensively available in the literature.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PKC Kinase Assay (Radioactive)
This protocol outlines a method to measure the kinase activity of a purified PKC isoform in the presence of this compound.[2]
Materials:
-
Purified PKC isoform
-
This compound (1-stearoyl-2-arachidonoyl-sn-glycerol)
-
L-α-phosphatidylserine (PS)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate peptide
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the purified PKC isoform.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Compare the activity in the presence of this compound to a control without this compound to determine the fold activation.
-
Protocol 2: Cellular PKC Translocation Assay
This method visualizes the activation of PKC by observing its translocation from the cytosol to the plasma membrane upon stimulation with this compound.[2]
Materials:
-
Cells cultured on coverslips
-
This compound stock solution (in DMSO or ethanol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the target PKC isoform
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Treat the cells with the this compound-containing medium for a specified time (e.g., 15-30 minutes). Include a vehicle control group.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against the target PKC isoform.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. Compare the stimulated cells to the control cells to observe translocation from the cytosol to the plasma membrane.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing degradation of Diarachidonin during storage and experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Diarachidonin during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, this compound should be stored at -20°C or lower.[1] Some sources suggest that storage at -80°C can ensure stability for at least two years. For short-term storage of stock solutions, -20°C is adequate, with stability reported for up to 3 months.[2] Avoid repeated freeze-thaw cycles.
Q2: What is the best way to store this compound?
A2: this compound is susceptible to oxidation and hydrolysis. It should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed vial to minimize exposure to oxygen and moisture.[2] It is also light-sensitive and should be protected from light by using amber vials or by wrapping the vial in foil.
Q3: In what form is this compound typically supplied and how should it be handled?
A3: this compound is often supplied as a solution in an organic solvent, such as methyl acetate, or as a neat oil. When handling, it is crucial to use high-purity, anhydrous solvents to prepare solutions to minimize hydrolysis.[2]
Q4: What are the primary causes of this compound degradation?
A4: The main degradation pathways for this compound are:
-
Oxidation: The arachidonoyl groups contain multiple double bonds, making them highly susceptible to oxidation, which can lead to the formation of hydroperoxides and other oxidation products.[2]
-
Hydrolysis: The ester linkages can be hydrolyzed, breaking down this compound into free arachidonic acid and glycerol. This can be accelerated by the presence of water and non-neutral pH.[2]
-
Isomerization: 1,2-Diarachidonin can rearrange to the more thermodynamically stable 1,3-Diarachidonin isomer. This process can be expedited by non-neutral pH and elevated temperatures.[2]
Q5: Which solvents are recommended for preparing this compound solutions?
A5: this compound is soluble in several organic solvents. Chloroform, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[2] For storage of solutions, hydrocarbon solvents like hexane (B92381) may offer better stability for 1,2-diacyl-sn-glycerols.[2] It is critical to use high-purity, anhydrous solvents to prevent degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | - Verify Storage Conditions: Confirm that this compound has been consistently stored at -20°C or below, under an inert atmosphere, and protected from light. - Assess Purity: If possible, check the purity of your this compound sample using HPLC or TLC to look for degradation products like free fatty acids or the 1,3-isomer. - Use Fresh Solutions: Prepare fresh solutions for each experiment to minimize degradation in solution. |
| Poor solubility of this compound in aqueous buffers. | This compound is a lipid and has low solubility in aqueous solutions. | - Use a Carrier Solvent: Dissolve this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO first. Then, add it to the aqueous buffer with vigorous vortexing to aid dispersion. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of this compound into various byproducts. | - Review Handling Procedures: Ensure that all solvents are of high purity and anhydrous. Avoid exposure to air and light during sample preparation. - Control Temperature: Keep samples on ice or at a controlled low temperature during handling and analysis. - pH Control: Ensure the pH of your solutions is controlled, as extremes in pH can accelerate hydrolysis and isomerization. |
Quantitative Data Summary
The following table summarizes the stability of this compound and related compounds under various conditions. Note that specific quantitative data for this compound is limited, and some data is for analogous compounds like 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).
| Parameter | Condition | Result for this compound or Analogue | Reference |
| Storage Temperature | -20°C in chloroform | Minimal acyl migration. | [1] |
| Storage Temperature | -80°C | Stable for at least 2 years (for SAG). | [2] |
| Stock Solution Stability | -20°C in appropriate organic solvent | Stable for up to 3 months (for SAG). | [2] |
| pH (in oil-water emulsions) | Acidic (pH 1-4) | Generally, lower pH can decrease the rate of lipid oxidation. | [3] |
| pH (in oil-water emulsions) | Neutral (pH 7) | Moderate rate of lipid oxidation. | [3] |
| pH (in oil-water emulsions) | Alkaline (pH 10-13) | Can significantly increase the rate of lipid oxidation. | [3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark for various time points (e.g., 1, 2, 5, 7 days).
-
Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for various time points. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC or LC-MS method to separate and identify this compound and its degradation products.
-
3. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak and the formation of new peaks corresponding to degradation products.
-
Use mass spectrometry (MS) data to determine the mass of the degradation products and propose their structures.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Best practices for handling and preparing Diarachidonin solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Diarachidonin solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular function?
A1: this compound is a type of diacylglycerol (DAG), which is a lipid molecule composed of a glycerol (B35011) backbone esterified to two arachidonic acid chains. In cellular biology, it functions as a crucial second messenger in signal transduction pathways. Its generation is a key step in relaying signals from cell-surface receptors to intracellular effector proteins.
Q2: Which solvent should I use to prepare a stock solution of this compound?
A2: this compound is a lipophilic molecule and is sparingly soluble in aqueous solutions. Therefore, organic solvents are required to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for use in cell culture experiments. Ethanol and chloroform (B151607) can also be used, though DMSO is often preferred for its compatibility with most cell culture media at low final concentrations.
Q3: What is the recommended storage condition for this compound and its solutions?
A3: this compound in its neat oil form should be stored at -20°C. Stock solutions prepared in an organic solvent such as DMSO should also be stored at -20°C or -80°C to minimize degradation. Due to the presence of polyunsaturated arachidonic acid chains, this compound is susceptible to oxidation. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and exposure to air.
Q4: What are typical working concentrations of this compound for cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Generally, concentrations in the range of 1-100 µM are used in cell-based assays to stimulate signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | Rapid change in solvent polarity causing the lipophilic this compound to crash out of solution. | 1. Add the this compound stock solution to the aqueous buffer or media slowly while vortexing or stirring.2. Warm the aqueous buffer or media to 37°C before adding the stock solution.3. Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity. |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound due to improper storage or handling.2. Suboptimal working concentration. | 1. Ensure this compound and its stock solutions are stored at -20°C or below, protected from light and air. Use freshly prepared working solutions for each experiment.2. Perform a dose-response curve to identify the optimal concentration for your specific cell line and assay. |
| Cell toxicity observed at expected working concentrations. | 1. The final concentration of the organic solvent (e.g., DMSO) is too high.2. The concentration of this compound is above the toxic threshold for the specific cell line. | 1. Calculate and ensure the final DMSO concentration is non-toxic for your cells (typically below 0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. |
Quantitative Data
Table 1: Solubility of a Structurally Similar Diacylglycerol (1,3-Dioctanoyl Glycerol)
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~1 |
| Dimethyl formamide (B127407) (DMF) | ~30 |
| Ethanol | ~10 |
| Chloroform | ~10 |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (neat oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
This compound is a liquid at room temperature. To prepare a 10 mM stock solution, carefully measure the required volume of this compound based on its density (if provided by the manufacturer) or assume a density of ~1 g/mL for initial calculations. The molecular weight of this compound is 665.0 g/mol .
-
In a sterile, amber microcentrifuge tube, add the calculated volume of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
The following day, prepare the this compound working solutions. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 15 minutes, 1 hour, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for western blotting, fixation for immunofluorescence, or cell viability assay).
Visualizations
Caption: this compound is a key second messenger in the Phospholipase C signaling cascade.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
How to control for off-target effects of Diarachidonin in experiments.
Welcome to the technical support center for Diarachidonin. This guide is designed for researchers, scientists, and drug development professionals to help control for the off-target effects of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a diacylglycerol (DAG) analog. Its primary on-target effect is the activation of Protein Kinase C (PKC) isoforms, which are key signaling molecules in numerous cellular processes. Like endogenous DAG, this compound binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation.
Q2: What are the main sources of this compound's off-target effects?
The principal off-target effects of this compound do not stem from the molecule binding to unintended targets, but rather from its metabolism into other bioactive lipids. The two main metabolic pathways that can cause off-target effects are:
-
Conversion to 2-arachidonoylglycerol (B1664049) (2-AG): Diacylglycerol lipase (B570770) (DAGL) can hydrolyze this compound to produce 2-AG, the most abundant endocannabinoid in the central nervous system.[1] 2-AG can then activate cannabinoid receptors (CB1 and CB2), leading to a range of physiological effects.[1]
-
Release of Arachidonic Acid and its Metabolites (Eicosanoids): The arachidonic acid moieties within this compound can be released and subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators with their own signaling pathways.[1]
Q3: My experimental results are inconsistent with known effects of PKC activation. Could off-target effects be the cause?
Yes, this is a strong possibility. If your observed phenotype does not align with established downstream effects of PKC signaling, it is crucial to investigate the potential contribution of 2-AG or eicosanoid signaling. For example, if you observe effects related to neurotransmission modulation or inflammation that are not typically associated with the specific PKC isoforms in your system, off-target effects should be suspected.[2][3]
Troubleshooting Guide
Issue 1: Discrepancy between the effects of this compound and other PKC activators (e.g., phorbol (B1677699) esters).
Possible Cause: The observed effects may be partially or wholly due to the metabolic byproducts of this compound (2-AG, prostaglandins, leukotrienes) rather than direct PKC activation. Phorbol esters, while potent PKC activators, are not metabolized in the same way and thus serve as a good comparison.[4]
Troubleshooting Steps:
-
Pharmacological Inhibition: Use specific inhibitors for the metabolic pathways of this compound in parallel with your primary experiment. This will help to isolate the effects of PKC activation.
-
Use of a Negative Control: If available, use an inactive analog of this compound. For example, a version with ether linkages instead of ester linkages may show reduced or no activity at the PKC binding site.[5]
-
Direct Measurement of Metabolites: If possible, use techniques like mass spectrometry to measure the levels of 2-AG, prostaglandins, and leukotrienes in your experimental system after treatment with this compound.
Issue 2: Observing unexpected inflammatory or anti-inflammatory responses.
Possible Cause: The production of prostaglandins and leukotrienes from the arachidonic acid in this compound can lead to complex inflammatory signaling.[6] Depending on the specific eicosanoids produced and the receptors present in your system, the net effect could be pro- or anti-inflammatory.
Troubleshooting Steps:
-
Inhibit Eicosanoid Synthesis: Treat your cells or tissues with COX and LOX inhibitors prior to and during this compound treatment. A reversal or alteration of the observed effect would suggest the involvement of eicosanoids.
-
Block Eicosanoid Receptors: Use specific antagonists for prostaglandin (B15479496) (e.g., EP4 receptor antagonists)[7][8] and leukotriene (e.g., CysLT1 receptor antagonists)[9][10] receptors to block the action of any produced metabolites.
Issue 3: Unexplained neurological effects, such as changes in neurotransmitter release.
Possible Cause: The conversion of this compound to 2-AG can activate cannabinoid receptors, which are well-known modulators of synaptic transmission.[3]
Troubleshooting Steps:
-
Inhibit 2-AG Synthesis: Use a Diacylglycerol Lipase (DAGL) inhibitor to prevent the conversion of this compound to 2-AG.[11][12][13]
-
Block Cannabinoid Receptors: Employ antagonists for CB1 and CB2 receptors to see if the observed neurological effects are blocked.
Quantitative Data Summary
The following table summarizes pharmacological inhibitors that can be used as tools to control for the off-target effects of this compound.
| Target Pathway | Enzyme/Receptor | Inhibitor/Antagonist Class | Examples | Typical Concentration Range (in vitro) |
| 2-AG Synthesis | Diacylglycerol Lipase (DAGL) | DAGL Inhibitors | DO34[12], Tetrahydrolipstatin (THL)[11], RHC-80267[11] | 1-50 µM |
| Prostaglandin Synthesis | Cyclooxygenase (COX) | COX Inhibitors | Indomethacin, Ibuprofen (non-selective), Celecoxib (COX-2 selective) | 1-10 µM |
| Leukotriene Synthesis | Lipoxygenase (LOX) | LOX Inhibitors | Zileuton (5-LOX)[14] | 1-10 µM |
| Prostaglandin Signaling | Prostaglandin Receptors (e.g., EP4) | EP Receptor Antagonists | RQ-15986[7], L-161,982[8] | 0.1-10 µM |
| Leukotriene Signaling | Cysteinyl-Leukotriene Receptor 1 (CysLT1) | CysLT1 Receptor Antagonists | Montelukast[9][10], Zafirlukast[10] | 1-10 µM |
| Endocannabinoid Signaling | Cannabinoid Receptors (CB1, CB2) | CB Receptor Antagonists | Rimonabant (CB1), AM630 (CB2) | 0.1-1 µM |
Note: Optimal concentrations should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: General Workflow for Differentiating On-Target vs. Off-Target Effects
This protocol outlines a general strategy to dissect the signaling pathways activated by this compound.
-
Initial Characterization:
-
Establish a dose-response curve for this compound in your primary assay.
-
Include a positive control for PKC activation (e.g., a phorbol ester like PMA) and a negative vehicle control.
-
-
Inhibitor Pre-treatment:
-
Design experimental groups that include pre-treatment with inhibitors for DAGL, COX, and LOX, both individually and in combination.
-
Pre-incubate cells/tissues with the inhibitors for a sufficient time (typically 30-60 minutes) before adding this compound.
-
-
Co-treatment with Antagonists:
-
In a separate set of experiments, co-treat with this compound and receptor antagonists for prostaglandin, leukotriene, and cannabinoid receptors.
-
-
Data Analysis:
-
Compare the effect of this compound in the presence and absence of each inhibitor/antagonist.
-
A significant reduction in the observed effect in the presence of an inhibitor/antagonist points to the involvement of that specific off-target pathway.
-
Protocol 2: Measuring PKC Activation Directly
To confirm that the on-target effect is occurring, it is advisable to measure PKC activation directly.
-
Western Blot for PKC Substrate Phosphorylation:
-
Treat cells with this compound for various time points.
-
Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phosphorylated forms of known PKC substrates (e.g., phospho-MARCKS).
-
-
PKC Activity Assay:
-
Use a commercially available PKC kinase activity assay kit.
-
Prepare cell lysates from this compound-treated and control cells.
-
Measure the phosphorylation of a PKC-specific substrate in the presence of ATP.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow to control for off-target effects.
Caption: Logical relationship of on- and off-target effects.
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative regulation of mTOR activation by diacylglycerol kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Placentally derived prostaglandin E2 acts via the EP4 receptor to inhibit IL-2-dependent proliferation of CTLL-2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological diacylglycerol lipase inhibition impairs contextual fear extinction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antileukotriene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Liposome Preparation for Efficient Diarachidonin Encapsulation
Welcome to the technical support center for optimizing the encapsulation of Diarachidonin in liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing liposomes with a hydrophobic drug like this compound?
A1: The most widely used and straightforward method for encapsulating hydrophobic drugs such as this compound is the thin-film hydration technique.[1][2] This method involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.[1][2][3][4] This initial process typically results in the formation of multilamellar vesicles (MLVs), which are heterogeneous in size.[1]
Q2: How can I reduce the size and improve the homogeneity of my this compound-loaded liposomes?
A2: To achieve a more uniform and smaller vesicle size, post-formation processing steps like sonication or extrusion are essential.[1] Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).[5] Extrusion involves forcing the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes to produce liposomes with a narrow size distribution.[4][6]
Q3: What factors critically influence the encapsulation efficiency of this compound?
A3: Several factors can significantly impact the encapsulation efficiency of a hydrophobic drug like this compound:
-
Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are crucial. Cholesterol can increase the stability of the liposomal membrane and influence drug loading.[7]
-
Drug-to-Lipid Ratio: This ratio is a critical parameter that affects the drug loading capacity of the liposomes.[8][9] An optimal ratio needs to be determined experimentally.
-
Hydration Conditions: The temperature and pH of the hydration buffer can affect the formation of the liposomes and the incorporation of the drug.[10]
-
Method of Preparation: The specific parameters of the chosen method (e.g., sonication time, extrusion pressure) will also play a significant role.
Q4: How do I determine the encapsulation efficiency of this compound in my liposome formulation?
A4: To determine the encapsulation efficiency, you first need to separate the encapsulated this compound from the unencapsulated (free) drug. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.[11] After separation, the amount of encapsulated drug is quantified. For hydrophobic drugs like this compound, this typically involves lysing the liposomes with a suitable organic solvent (e.g., methanol (B129727) or a chloroform/methanol mixture) and then measuring the drug concentration using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12][13]
The encapsulation efficiency (EE%) is then calculated using the following formula:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the preparation of this compound-loaded liposomes.
Problem 1: Low Encapsulation Efficiency
| Possible Cause | Suggested Solution |
| Poor solubility of this compound in the lipid bilayer. | - Optimize Lipid Composition: Vary the type of phospholipid used. Consider lipids with different chain lengths and saturation levels.[14] - Adjust Cholesterol Content: Systematically vary the molar ratio of cholesterol. An optimal amount can enhance membrane stability and drug incorporation.[7] - Modify Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the saturation point of the lipid bilayer.[8][9][15] |
| This compound precipitation during preparation. | - Ensure Complete Dissolution: Make sure this compound and the lipids are fully dissolved in the organic solvent before forming the thin film.[10] - Maintain Temperature: The hydration step should be carried out at a temperature above the phase transition temperature (Tc) of the lipids to ensure the lipid film is in a fluid state.[16] |
| Inefficient hydration of the lipid film. | - Increase Hydration Time/Agitation: Allow for a longer hydration period with gentle agitation to ensure the lipid film is fully hydrated and detached from the flask wall. - Optimize Hydration Buffer: Adjust the pH or ionic strength of the hydration buffer. |
| Drug leakage during size reduction. | - Gentle Sonication: Use a bath sonicator instead of a probe sonicator to minimize heat generation and potential drug degradation. If using a probe sonicator, use short bursts and keep the sample on ice. - Controlled Extrusion: Use a stepwise extrusion process, starting with a larger pore size membrane before moving to the desired smaller pore size.[6] |
Problem 2: Liposome Aggregation or Precipitation
| Possible Cause | Suggested Solution |
| Incomplete hydration of the lipid film. | - Ensure a Thin, Even Film: A thick or uneven lipid film can hydrate (B1144303) poorly, leading to clumps. Ensure the organic solvent is evaporated slowly and evenly. - Pre-warm Hydration Buffer: Warm the hydration buffer to a temperature above the Tc of the lipids before adding it to the dried film.[16] |
| Inappropriate lipid composition. | - Incorporate Charged Lipids: The inclusion of a small percentage of a charged lipid (e.g., phosphatidylglycerol) can increase electrostatic repulsion between liposomes and prevent aggregation. - Check Lipid Quality: Ensure the lipids have not degraded due to improper storage (e.g., oxidation).[17] |
| High concentration of liposomes. | - Dilute the Liposome Suspension: If aggregation occurs after preparation, diluting the suspension with the hydration buffer may help. |
| Issues with the hydration medium. | - Use Isotonic Solutions: Employing isotonizing agents in the hydration medium can help maintain the stability of the vesicles.[10] |
Problem 3: Inconsistent Liposome Size
| Possible Cause | Suggested Solution |
| Inconsistent sonication parameters. | - Standardize Sonication Protocol: Use a consistent sonication time, power setting, and sample volume. Keep the sample in an ice bath to control the temperature. |
| Clogged extrusion membrane. | - Pre-filter the Liposome Suspension: Before extruding through the final small pore size, pass the suspension through a larger pore size membrane to remove larger particles that could clog the membrane.[18] - Replace the Membrane: If the pressure required for extrusion increases significantly, the membrane may be clogged and should be replaced. |
| Insufficient number of extrusion passes. | - Increase Extrusion Cycles: Passing the liposome suspension through the membrane multiple times (typically 10-20 passes) is necessary to achieve a narrow size distribution.[6] |
Data Presentation
The following tables provide example data on how different formulation and process parameters can affect the characteristics of liposomes encapsulating a hydrophobic drug. Note: This data is illustrative and based on findings for hydrophobic drugs similar to this compound. Optimal conditions for this compound must be determined experimentally.
Table 1: Effect of Cholesterol Content on Liposome Characteristics
| Phospholipid:Cholesterol Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 100:0 | 185 ± 12 | 0.35 ± 0.04 | 65 ± 5 |
| 80:20 | 160 ± 9 | 0.28 ± 0.03 | 78 ± 4 |
| 70:30 | 152 ± 7 | 0.21 ± 0.02 | 85 ± 3 |
| 60:40 | 148 ± 8 | 0.23 ± 0.03 | 82 ± 4 |
| 50:50 | 155 ± 10 | 0.26 ± 0.04 | 75 ± 5 |
Data is presented as mean ± standard deviation (n=3). This table illustrates a common trend where a certain amount of cholesterol can improve encapsulation efficiency and reduce particle size and polydispersity.[19][20]
Table 2: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug:Lipid Molar Ratio | Encapsulation Efficiency (%) |
| 1:100 | 92 ± 3 |
| 1:50 | 88 ± 4 |
| 1:20 | 75 ± 5 |
| 1:10 | 60 ± 6 |
Data is presented as mean ± standard deviation (n=3). This table shows that as the amount of drug relative to the lipid increases, the encapsulation efficiency may decrease as the lipid bilayers become saturated.[15]
Table 3: Effect of Sonication Time on Liposome Size and PDI
| Sonication Time (minutes) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 0 | 850 ± 150 | 0.8 ± 0.1 |
| 5 | 250 ± 40 | 0.45 ± 0.05 |
| 10 | 150 ± 20 | 0.30 ± 0.04 |
| 20 | 100 ± 15 | 0.22 ± 0.03 |
| 30 | 95 ± 10 | 0.21 ± 0.02 |
Data is presented as mean ± standard deviation (n=3). This table demonstrates that increasing sonication time generally leads to a reduction in particle size and a more homogeneous size distribution (lower PDI).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Dissolution of Lipids and Drug:
-
In a round-bottom flask, dissolve the desired amounts of phospholipids (e.g., DSPC) and cholesterol in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Add this compound to the lipid solution and ensure it is completely dissolved.
-
-
Formation of Thin Lipid Film:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To remove any residual solvent, place the flask under high vacuum for at least 2 hours or overnight.[3]
-
-
Hydration of the Lipid Film:
-
Pre-warm the aqueous hydration buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the phase transition temperature (Tc) of the primary phospholipid.
-
Add the warm buffer to the flask containing the dried lipid film.
-
Agitate the flask by hand or on a rotary shaker (with the vacuum off) until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).
-
Protocol 2: Liposome Size Reduction by Sonication
-
Sample Preparation:
-
Transfer the MLV suspension to a suitable container (e.g., a glass vial).
-
Place the container in an ice bath to dissipate heat generated during sonication.
-
-
Sonication:
-
Bath Sonication: Place the vial in a bath sonicator and sonicate for a predetermined time (e.g., 15-30 minutes), or until the suspension becomes less turbid.
-
Probe Sonication: Immerse the tip of a probe sonicator into the liposome suspension. Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes to prevent overheating.
-
-
Post-Sonication:
-
After sonication, the liposome suspension should appear more translucent.
-
Protocol 3: Liposome Size Reduction by Extrusion
-
Extruder Assembly:
-
Assemble the mini-extruder device with two syringes according to the manufacturer's instructions.
-
Place a polycarbonate membrane with the desired pore size (e.g., 100 nm) between the filter supports.
-
-
Extrusion Process:
-
Heat the extruder block to a temperature above the Tc of the lipids.
-
Load the MLV or sonicated liposome suspension into one of the syringes.
-
Gently push the suspension from one syringe to the other through the membrane.
-
Repeat this process for a specific number of passes (e.g., 11-21 times) to ensure a uniform size distribution.[6]
-
For a more gradual size reduction, you can start with a larger pore size membrane (e.g., 400 nm) and then extrude through the final, smaller pore size membrane.
-
Protocol 4: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the liposomes using a method like ultracentrifugation (e.g., 100,000 x g for 1 hour). The liposomes will form a pellet, and the free drug will remain in the supernatant.
-
-
Quantification of Encapsulated Drug:
-
Carefully remove the supernatant.
-
Resuspend the liposome pellet in a known volume of buffer.
-
Lyse the liposomes by adding a suitable organic solvent (e.g., methanol) to release the encapsulated this compound.
-
Quantify the concentration of this compound in the lysed sample using a validated analytical method (e.g., HPLC).
-
-
Calculation:
-
Calculate the encapsulation efficiency (EE%) as described in the FAQ section.
-
Visualizations
Caption: Workflow for this compound-loaded liposome preparation.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 7. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. complexgenerics.org [complexgenerics.org]
- 13. researchgate.net [researchgate.net]
- 14. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjpls.org [wjpls.org]
- 20. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diarachidonin Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Diarachidonin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a diacylglycerol (DAG) molecule containing two arachidonic acid chains.[1] As a polyunsaturated lipid, it is highly susceptible to oxidation and hydrolysis in aqueous environments like cell culture media.[2] Degradation can lead to inconsistent experimental results, reduced biological activity, and the formation of cytotoxic byproducts.[3]
Q2: What are the main factors that affect this compound stability in my experiments?
Several factors can contribute to the degradation of this compound in cell culture:
-
Oxidation: The polyunsaturated arachidonic acid chains are prone to attack by reactive oxygen species (ROS) present in the media and generated by cells.[1][2]
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol (B35011) backbone can be hydrolyzed in the aqueous environment of the cell culture medium, a process that can be influenced by pH.[4]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the rates of both oxidation and hydrolysis.[3]
-
Light Exposure: Exposure to light, especially UV light, can promote the formation of free radicals and accelerate degradation.[2]
-
Enzymatic Degradation: Cells may contain lipases that can metabolize this compound.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid repeated freezing and thawing, which can degrade the compound.[2]
Q3: How should I prepare and store a stock solution of this compound?
To ensure maximum stability, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: Use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.[3][5]
-
Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles.[2]
-
Storage Conditions: Store the aliquots at -80°C for long-term storage.[2]
Q4: What is the best way to add this compound to my cell culture medium?
Due to its lipophilic nature, this compound has low solubility in aqueous media. To ensure proper dispersion and minimize precipitation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the stock solution directly to the pre-warmed medium while gently swirling. This should be done dropwise to aid dispersion.[5]
-
Use the prepared medium immediately. Do not store medium containing this compound for extended periods.
Q5: Should I be concerned about the final concentration of the organic solvent in my cell culture?
Yes, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of the solvent but without this compound) in your experiments.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Inconsistent or no cellular response to this compound treatment. | 1. Degraded this compound: The compound may have degraded due to improper storage, handling, or instability in the culture medium. 2. Poor Bioavailability: The compound may be precipitating in the medium or adsorbing to the plasticware. 3. Sub-optimal Concentration: The concentration of this compound may be too low or too high for your specific cell type. | 1. Prepare fresh stock solutions and use them immediately. Consider adding an antioxidant to the culture medium. 2. Ensure proper dispersion by adding the stock solution to pre-warmed media with gentle agitation. Consider using a carrier molecule like BSA. 3. Perform a dose-response curve to determine the optimal concentration for your experimental setup.[3] |
| Observed Cellular Toxicity. | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to your cells. 2. Degradation Products: Oxidized lipids or free fatty acids resulting from this compound degradation can be cytotoxic. | 1. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5%). Run a solvent-only toxicity control.[5] 2. Prepare fresh this compound solutions for each experiment. Minimize the incubation time if possible. Consider the use of antioxidants. |
| Precipitation of this compound in the cell culture medium. | 1. Low Solubility: this compound is a lipid and has very low solubility in aqueous solutions. 2. Improper Mixing: Adding the stock solution too quickly or without adequate mixing can lead to precipitation. | 1. Use a carrier protein like bovine serum albumin (BSA) to improve solubility and stability. 2. Add the stock solution dropwise to the pre-warmed medium while gently swirling. Brief sonication of the final working solution may also help create a more uniform suspension.[5] |
Data Presentation
The stability of this compound is influenced by various factors. The following table provides illustrative data on the expected degradation of a polyunsaturated diacylglycerol under different storage conditions in a standard cell culture medium (e.g., DMEM/F-12) at 37°C.
| Condition | Degradation after 6 hours (%) | Degradation after 24 hours (%) | Primary Degradation Pathway |
| Standard Culture (37°C, 5% CO₂) | 15-25 | 40-60 | Oxidation & Hydrolysis |
| + Antioxidant (e.g., 100 µM Vitamin E) | 5-10 | 15-25 | Reduced Oxidation |
| Stored at 4°C in Media | 2-5 | 10-15 | Slowed Hydrolysis & Oxidation |
| Protected from Light | 10-20 | 35-50 | Reduced Photo-oxidation |
Note: This data is illustrative and the actual degradation rate will depend on the specific experimental conditions, including the cell type, cell density, and media composition.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to come to room temperature before opening.
-
Under sterile conditions, weigh out the required amount of this compound. For a 10 mM stock solution, this will be approximately 6.65 mg per 1 mL of DMSO (Molecular Weight of this compound is ~665.0 g/mol ).
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Workflow for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general workflow to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Materials:
-
Cell culture medium of interest (e.g., DMEM/F-12)[8]
-
This compound stock solution (from Protocol 1)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Preparation of Media Samples:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Distribute the medium into sterile tubes or wells of a culture plate.
-
Prepare a "time zero" sample by immediately proceeding to the extraction step.
-
Incubate the remaining samples under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 2, 4, 8, 12, 24 hours), remove a sample of the medium for analysis.
-
-
Lipid Extraction:
-
Perform a lipid extraction on each sample. A common method is the Bligh-Dyer extraction using a chloroform/methanol/water mixture.[9]
-
If using an internal standard, add it to the samples before extraction.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with your analytical method.
-
-
HPLC or LC-MS Analysis:
-
Data Analysis:
-
Plot the concentration of intact this compound versus time to determine the degradation rate and half-life in your specific cell culture medium.
-
Visualizations
References
- 1. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMEM-F-12 Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
Troubleshooting low signal in Diarachidonin-stimulated PKC activity assays.
Welcome to the Technical Support Center for Protein Kinase C (PKC) Activity Assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of low signal in Diarachidonin-stimulated PKC activity assays.
Troubleshooting Guide
This section addresses specific issues that can lead to low or no signal in your PKC activity assay.
Problem: Low or No PKC Activity Detected
| Possible Cause | Recommended Solution |
| 1. Poor this compound Solubility or Aggregation | This compound is highly lipophilic and can be difficult to solubilize. Ensure proper preparation of the lipid solution. Consider brief sonication or vortexing of the lipid suspension to aid in the formation of uniform micelles or vesicles.[1][2] |
| 2. Suboptimal this compound Concentration | The concentration of this compound is critical for PKC activation. A dose-response experiment should be performed to determine the optimal concentration for your specific PKC isoform and experimental setup.[2][3] |
| 3. Incorrect Lipid Presentation | For optimal activation of conventional and novel PKC isoforms, this compound must be presented with phosphatidylserine (B164497) (PS). Verify the molar ratio of this compound to PS.[1][4] The formation of mixed micelles or vesicles is crucial for PKC to access its activator. |
| 4. Degraded Reagents | Key reagents such as this compound, PS, ATP, and the PKC enzyme itself can degrade if not stored properly. Store lipids under an inert gas at -20°C or -80°C to prevent oxidation.[1][3] Use fresh, high-purity ATP and ensure the PKC enzyme has not undergone multiple freeze-thaw cycles.[5] |
| 5. Inactive PKC Enzyme | The PKC enzyme may have lost activity due to improper storage or handling.[2] Always use a positive control, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), to confirm the catalytic activity of your enzyme preparation.[1] |
| 6. Inappropriate Assay Buffer Composition | The assay buffer is critical for enzyme activity. Ensure it contains the necessary components at the correct concentrations, such as MgCl₂ and appropriate pH (typically HEPES pH 7.4 or 7.5).[5][6] For conventional PKC isoforms (cPKC), ensure adequate Ca²⁺ concentration.[4][7] |
| 7. Insufficient Incubation Time or Temperature | Kinase reactions are sensitive to time and temperature. Perform a time-course experiment to determine the optimal incubation time for your assay.[3] Most PKC assays are incubated at 30°C or 37°C.[1][8] |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| 1. Autophosphorylation of PKC | Some PKC isoforms can autophosphorylate, leading to a high background signal.[1] Run a control reaction without the this compound activator to determine the basal level of autophosphorylation.[1] |
| 2. Contaminating Kinase Activity | If using cell lysates or partially purified PKC, other kinases may be present that can phosphorylate the substrate.[1] Use specific PKC inhibitors in a control reaction to confirm that the observed activity is from PKC.[1] |
| 3. Non-specific Substrate Phosphorylation | The substrate may be phosphorylated by other components in the reaction. Optimize the substrate concentration and ensure its purity. |
| 4. Contaminated Reagents | Reagents, particularly ATP solutions, can be a source of contamination.[5] Use fresh, high-purity reagents and filter-sterilize buffers. |
Problem: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| 1. Incomplete Mixing of Reagents | Viscous lipid solutions can be difficult to mix thoroughly. Ensure gentle but complete mixing of all reaction components by pipetting up and down or gentle vortexing.[1] |
| 2. Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[1] |
| 3. Inconsistent Temperature Control | Maintain a constant and uniform temperature across all wells during the incubation step.[1] Use a water bath or a reliable incubator. |
| 4. This compound Precipitation | This compound may precipitate out of solution during the assay, leading to inconsistent activation. Ensure it remains properly solubilized throughout the experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of Phosphatidylserine (PS) in the PKC assay?
A1: Phosphatidylserine is a crucial cofactor for the activation of conventional and novel PKC isoforms. It is a component of the lipid vesicles or micelles that present the this compound to the PKC enzyme.[4][9] The negatively charged headgroup of PS helps to recruit PKC to the lipid surface, where it can be activated by this compound.[10][11] The binding of PKC to PS can be a cooperative process, meaning that as more PS binds, the affinity of PKC for PS increases.[9]
Q2: How do I choose the correct PKC isoform for my assay?
A2: The choice of PKC isoform depends on your research question. PKC isoforms have different activation requirements, substrate specificities, and cellular functions.[1][12] Conventional PKCs (cPKCs; e.g., α, β, γ) require both this compound and Ca²⁺ for activation, while novel PKCs (nPKCs; e.g., δ, ε, η, θ) are Ca²⁺-independent.[1][13] Atypical PKCs (aPKCs) are not activated by diacylglycerols or phorbol esters.[12]
Q3: What are appropriate positive and negative controls for a this compound-stimulated PKC assay?
A3:
-
Positive Control Activator: Phorbol 12-myristate 13-acetate (PMA) is a potent PKC activator and can be used to confirm that the enzyme is active.[1]
-
Active Enzyme Control: A known active PKC enzyme preparation should be included to validate the assay setup.[12][14]
-
Negative Control (No Activator): A reaction without this compound should be included to measure the basal or background kinase activity.[1]
-
Negative Control (No Enzyme): A reaction without the PKC enzyme helps to identify any non-enzymatic phosphorylation of the substrate.
-
Blank Control: A reaction with buffer and substrate but no enzyme or ATP is used to determine the background signal of the detection method.[14]
-
Inhibitor Control: Including a known PKC inhibitor can confirm that the measured activity is specific to PKC.[1]
Q4: How should I prepare and store this compound?
A4: this compound is an unsaturated diacylglycerol and is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.[1] Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2][3] For use in the assay, the stock solution should be diluted in the assay buffer, often in combination with phosphatidylserine, and sonicated or vortexed to form a uniform lipid suspension.[1][2]
Q5: What concentration of ATP should I use in my assay?
A5: The optimal ATP concentration can vary depending on the specific PKC isoform and the assay format. For kinetic studies, it is often recommended to use an ATP concentration close to the Michaelis constant (Km) of the enzyme for ATP.[5] However, for endpoint assays or inhibitor screening, a higher concentration may be used. It is advisable to perform an ATP titration to determine the optimal concentration for your specific experimental conditions. Keep in mind that very high concentrations of ATP can sometimes be inhibitory.
Experimental Protocols
Key Experiment: In Vitro PKC Activity Assay (Radioactive Method)
This protocol is a generalized procedure based on common methodologies.[2][8]
-
Preparation of Lipid Activator: a. In a glass tube, combine this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4). b. Evaporate the solvent under a stream of nitrogen gas to create a thin lipid film. c. Resuspend the lipid film in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles. This may require brief heating to 37°C.[1]
-
Reaction Setup (on ice): a. In a microcentrifuge tube, add the following in order:
- Assay Dilution Buffer (containing cofactors like CaCl₂ if required for the specific PKC isoform).
- Substrate peptide (a specific PKC substrate).
- Lipid activator solution.
- Purified PKC enzyme (25-100 ng).[8]
- Include appropriate controls (no enzyme, no activator).
-
Initiation of Kinase Reaction: a. Pre-incubate the reaction mixture at 30°C for 5 minutes. b. Start the reaction by adding the Mg²⁺/ATP mixture containing [γ-³²P]ATP.[8] c. Incubate at 30°C for 10-20 minutes, ensuring the reaction is within the linear range.[2][8]
-
Termination of Reaction: a. Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[8]
-
Washing and Scintillation Counting: a. Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8] b. Perform a final wash with acetone (B3395972) to dry the paper.[8] c. Place the dried paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[8]
Key Experiment: ELISA-based PKC Activity Assay
This is a generalized non-radioactive method.[14][15]
-
Plate Preparation: a. Use a microtiter plate pre-coated with a specific PKC substrate. b. Wash the wells with the provided wash buffer.
-
Reaction Setup: a. Add the sample containing PKC (e.g., cell lysate or purified enzyme) to the wells. b. Add the lipid activator solution (this compound and PS). c. Include appropriate positive and negative controls.
-
Initiation of Kinase Reaction: a. Initiate the reaction by adding ATP to each well.[14] b. Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60-90 minutes).[14]
-
Detection: a. After incubation, wash the wells to remove ATP and non-phosphorylated substrate. b. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate.[14] c. Wash the wells and add an HRP-conjugated secondary antibody.[14] d. After another incubation and wash step, add a chromogenic substrate (e.g., TMB).[14] e. Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[14]
Visualizations
Caption: PKC signaling pathway stimulated by diacylglycerol.
Caption: General experimental workflow for a PKC activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein kinase C interaction with calcium: a phospholipid-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 13. PKC alpha Kinase Enzyme System [promega.jp]
- 14. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 15. Reduced Activity of Protein Kinase C in the Frontal Cortex of Subjects with Regressive Autism: Relationship with Developmental Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Control Selection for Diarachidonin Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle control for experiments involving Diarachidonin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require a vehicle control?
This compound is a synthetic diacylglycerol containing two arachidonic acid chains. It is a lipophilic molecule, meaning it is poorly soluble in aqueous solutions such as cell culture media or saline. Therefore, a vehicle control, which is the solvent or carrier used to dissolve this compound, is necessary for its delivery in experimental systems.
Q2: What is the purpose of a vehicle control?
A vehicle control group in an experiment is treated with the vehicle alone, in the same concentration and volume as the experimental group receiving this compound.[1][2][3] This allows researchers to distinguish the effects of this compound from any potential biological effects of the vehicle itself.[1][2]
Q3: What are the common vehicles for lipophilic compounds like this compound?
Commonly used vehicles for lipophilic compounds include organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4][5][6] Other options for in vivo or sensitive in vitro experiments include oil-based vehicles (e.g., corn oil, olive oil), emulsions (e.g., Intralipid), and specialized formulations like liposomes or cyclodextrins.[4][7]
Q4: Can the vehicle itself affect my experimental results?
Yes, vehicles can have their own biological effects. For example, DMSO can influence cell membrane properties and has anti-inflammatory and diuretic activities.[5] Ethanol can also be toxic to cells, especially at higher concentrations.[5][7] It is crucial to test the vehicle for any confounding effects in your specific experimental model.[8]
Q5: What is the maximum recommended concentration of DMSO or ethanol in cell culture experiments?
The final concentration of organic solvents in cell culture media should be kept to a minimum, typically below 0.5%, and for sensitive assays, it is advisable to stay below 0.1%. The concentration of the vehicle should be kept consistent across all treatment groups, including the vehicle control.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| This compound precipitates out of solution upon addition to aqueous media. | The concentration of the organic solvent in the final solution is too low to maintain solubility. The stock solution of this compound is not concentrated enough, requiring a larger volume of solvent to be added. | Prepare a more concentrated stock solution of this compound in the chosen solvent. When diluting into aqueous media, add the this compound stock solution dropwise while vortexing or stirring the media to facilitate dispersion. Consider using a vehicle with higher solubilizing capacity, such as a formulation with albumin or cyclodextrins.[4][6] |
| The vehicle control group shows unexpected biological effects (e.g., cytotoxicity, changes in gene expression). | The concentration of the vehicle is too high and is causing toxicity or off-target effects. The specific cell type or animal model is particularly sensitive to the chosen vehicle. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. If toxicity is still observed at the required concentration, explore alternative, more biocompatible vehicles such as lipid-based emulsions or cyclodextrin (B1172386) formulations.[4][7][9] |
| Inconsistent or highly variable results between replicate experiments. | Inconsistent preparation of the this compound-vehicle solution. Variability in the final concentration of the vehicle across different experiments. The vehicle itself may have pleiotropic effects that are not always consistent.[5] | Standardize the protocol for preparing and diluting the this compound stock solution. Ensure precise and consistent measurement of the vehicle and this compound. Always include a vehicle control in every experiment to monitor for variability. |
| Difficulty in administering the this compound solution in vivo. | The viscosity of the vehicle is too high for the chosen route of administration. The solution is not stable, and the compound is precipitating. | For injections, select a vehicle with appropriate viscosity (e.g., oil-based vehicles for subcutaneous or intramuscular injections).[7] Ensure the formulation is stable and homogenous before administration. Sonication may be used to create a more uniform suspension, but stability should be verified. |
Data Presentation: Comparison of Common Vehicles
| Vehicle | Primary Use | Advantages | Disadvantages | Recommended Max Concentration (in vitro) |
| DMSO (Dimethyl sulfoxide) | In vitro | High solubilizing power for many lipophilic compounds.[5] | Can have biological effects, including cytotoxicity and anti-inflammatory properties.[5] Can affect cell differentiation. | < 0.5% (ideally < 0.1%) |
| Ethanol | In vitro | Good solvent for many lipids.[4][6] | Can be cytotoxic, especially at higher concentrations.[5][7] Potential for evaporation, leading to concentration changes. | < 0.5% (ideally < 0.1%) |
| Oil-based Vehicles (e.g., Corn oil, Sesame oil) | In vivo | Biocompatible for subcutaneous or intramuscular injections.[7] Can provide sustained release.[10][11] | Not suitable for intravenous administration.[7] Can cause local irritation. | N/A |
| Emulsions (e.g., Intralipid) | In vivo | Clinically approved for intravenous administration.[7] Can improve the solubility and stability of lipophilic drugs. | More complex to prepare. Can have its own biological effects. | N/A |
| Cyclodextrins | In vitro & In vivo | Increase the aqueous solubility of lipids by forming inclusion complexes.[4][5] Generally well-tolerated.[7] | Can remove cholesterol from cell membranes, potentially affecting receptor function.[5] | Varies by cyclodextrin type and cell line |
| Bovine Serum Albumin (BSA) | In vitro | Can act as a carrier for lipids in cell culture media.[4][6] | Can contain endogenous lipids that may interfere with the experiment. Purity can vary.[6] | Varies by application |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex thoroughly until the this compound is completely dissolved. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Vehicle Control Preparation and Application in Cell Culture
-
Materials: Prepared this compound stock solution, appropriate vehicle (e.g., DMSO), and cell culture medium.
-
Procedure: a. Vehicle Control: Prepare the vehicle control by adding the same volume of the vehicle (e.g., DMSO) to the cell culture medium as will be used for the this compound treatment group. For example, if you are adding 1 µL of this compound stock to 1 mL of media, add 1 µL of DMSO to 1 mL of media for the vehicle control. b. This compound Treatment: Prepare the this compound treatment solution by adding the desired volume of the this compound stock solution to the cell culture medium. c. Add the respective solutions to the cells and incubate for the desired time. d. Ensure the final concentration of the vehicle is identical in both the vehicle control and the this compound-treated groups and does not exceed the recommended maximum concentration.
Visualizations
Caption: Simplified signaling pathway of this compound activating Protein Kinase C (PKC).
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. reddit.com [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Diarachidonin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Diarachidonin.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization method for this compound analysis?
Electrospray ionization (ESI) is a commonly used and effective soft ionization technique for the analysis of diacylglycerols like this compound, especially when coupled with liquid chromatography (LC-MS). It is well-suited for molecules that are polar and can be ionized in solution. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar lipids, though ESI is generally preferred for diacylglycerols.
Q2: What are the expected adducts of this compound in positive ion mode ESI?
In positive ion mode ESI, this compound is expected to form several adducts. The most common adducts observed for diacylglycerols are with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][2] The choice of additive in the mobile phase can promote the formation of a specific adduct, which can be advantageous for fragmentation analysis. For instance, adding ammonium acetate (B1210297) to the mobile phase will favor the formation of [M+NH₄]⁺ adducts.[1]
Q3: What are the characteristic fragmentation patterns of this compound in MS/MS?
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+NH₄]⁺ adduct of this compound will typically exhibit a characteristic neutral loss of one of the arachidonic acid chains along with the ammonia, corresponding to the loss of a free carboxylic acid plus NH₃.[1] Similarly, fragmentation of lithiated adducts ([M+Li]⁺) can provide lipid class-specific fragmentation patterns that are useful for distinguishing diacylglycerols from other isobaric lipid species.[2]
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Ionization | Infuse a standard solution of this compound to optimize source parameters. Experiment with both ESI and APCI sources if available. For ESI, adjust spray voltage, capillary temperature, and gas flows. | A stable and reasonably intense signal for the molecular ion or its common adducts. |
| Inefficient Adduct Formation | Introduce additives to the mobile phase. For positive mode, try adding ammonium acetate (to promote [M+NH₄]⁺) or a lithium salt (to promote [M+Li]⁺).[1][2] | Enhancement of a specific adduct ion, leading to a stronger and more consistent signal. |
| Sample Degradation | Ensure proper sample handling and storage. Prepare fresh samples and analyze them promptly. | Improved signal intensity and reproducibility. |
| Poor Sample Preparation | Review the extraction protocol. Diacylglycerols can be extracted using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4] Ensure complete removal of interfering substances. | Higher recovery of this compound and reduced matrix effects, leading to a better signal-to-noise ratio. |
Problem 2: Poor Chromatographic Peak Shape (Broadening or Tailing)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Column Overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the column and the analyte. For reverse-phase chromatography of lipids, gradients of acetonitrile (B52724) and water or methanol (B129727) and water with additives are common. | Improved peak shape and resolution. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. | Restoration of sharp and symmetrical peak shapes. |
| Secondary Interactions | Adjust the mobile phase pH or consider a different column chemistry to minimize unwanted interactions between this compound and the stationary phase. | Reduced peak tailing and improved symmetry. |
Problem 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Matrix Effects from Phospholipids | Implement a sample preparation strategy to remove phospholipids, which are known to cause ion suppression.[4][5] This can include solid-phase extraction or liquid-liquid extraction.[3][4] | Reduced background noise and improved detection of this compound. |
| Co-elution of Isobaric Species | Optimize the chromatographic separation to resolve this compound from other lipids with the same mass. This may involve adjusting the gradient, flow rate, or trying a different column. | Baseline separation of this compound from interfering isobaric compounds. |
| Contaminated LC-MS System | Clean the ion source and transfer optics. Flush the LC system with high-purity solvents. | A significant reduction in background noise and the disappearance of contaminant peaks. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of diacylglycerols from a lipid extract.
-
Column Conditioning: Condition a silica-based SPE cartridge by washing it sequentially with hexane (B92381), followed by diethyl ether.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the diacylglycerol fraction using a mixture of hexane and diethyl ether (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.
-
Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC-MS mobile phase (e.g., methanol/chloroform).
Protocol 2: LC-MS/MS Method for this compound Detection
This is a general starting point for method development.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable run time to ensure separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a stable temperature (e.g., 40 °C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.
-
Precursor Ion: The m/z of the [M+NH₄]⁺ adduct of this compound.
-
Product Ion(s): The m/z corresponding to the neutral loss of an arachidonic acid chain plus ammonia.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) by infusing a standard solution of this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Diarachidonin and Phorbol Esters on Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Diarachidonin, a specific diacylglycerol (DAG), and phorbol (B1677699) esters on Protein Kinase C (PKC) activity. This document is intended to be an objective resource, presenting experimental data to inform the selection of appropriate activators for PKC-related research.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol (DAG) to their C1 domains. This compound, specifically sn-1,2-diarachidonoyl-glycerol, is an endogenous DAG species. Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-dibutyrate (PDBu), are potent, exogenous activators of PKC that function as structural analogs of DAG. Understanding the distinct effects of these two classes of activators is crucial for designing and interpreting experiments aimed at elucidating PKC's role in cellular physiology and pathology.
Mechanism of Action: A Tale of Two Activators
Both this compound and phorbol esters activate conventional (cPKC) and novel (nPKC) isoforms by binding to their conserved C1 domains. However, the nature of this interaction and its downstream consequences differ significantly.
This compound (Diacylglycerol): As the physiological activator, this compound's effect is typically transient. It is rapidly produced in response to extracellular signals and is subsequently metabolized, leading to a localized and temporary activation of PKC. The specific acyl chains of the DAG molecule, such as the arachidonoyl chains in this compound, can influence the potency and isoform selectivity of PKC activation.
Phorbol Esters: In contrast, phorbol esters are metabolically stable, leading to a more sustained and potent activation of PKC. This prolonged activation can result in distinct downstream signaling events compared to the transient activation by DAGs. Evidence also suggests that phorbol esters and diacylglycerols may bind to different sites or induce distinct conformational changes in the PKC enzyme, leading to varied functional outcomes[1][2].
Quantitative Comparison of Activator Potency
The following tables summarize the binding affinities and activation potencies of phorbol esters and various diacylglycerol species for different PKC isoforms. It is important to note that direct quantitative data for 1,2-diarachidonoyl-glycerol is limited in the literature. Therefore, data for other physiologically relevant DAGs are included to provide a comparative context. Phorbol esters generally exhibit higher potency.
Table 1: Binding Affinity (Kd/Ki) of Phorbol Esters and Diacylglycerols for PKC Isoforms
| Activator/Ligand | PKC Isoform(s) | Parameter | Value | Reference(s) |
| Phorbol 12,13-dibutyrate (PDBu) | α, β1, β2, γ, δ, ε | Kd | 1.6 - 18 nM (in the presence of Ca2+) | [3] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA) | α | IC50 | 2.7 nM | |
| β1 | IC50 | 4.1 nM | ||
| β2 | IC50 | 3.8 nM | ||
| 1,2-Dioleoyl-sn-glycerol (DOG) | Mixed Isoforms | Ki | 3.6 ± 0.8 µg/mL (in the presence of phosphatidylserine) | [4] |
Table 2: Activation Potency (EC50) of Phorbol Esters and Diacylglycerols for PKC Isoforms
| Activator/Ligand | PKC Isoform(s) | Parameter | Value | Reference(s) |
| Phorbol 12-myristate 13-acetate (PMA) | General PKC activator | EC50 | Potent activation in nM range | [5] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | ε | EC50 | ~90 µM for membrane association | [6] |
| α | EC50 | >200 µM for membrane association | [6] | |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | α, β | Effective Activator | More potent than DOG for some isoforms | [7] |
Signaling Pathways and Experimental Workflows
The activation of PKC by either this compound or phorbol esters initiates a cascade of downstream signaling events. The following diagrams illustrate the canonical PKC signaling pathway and a general experimental workflow for comparing the effects of these activators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Diarachidonin Versus Other Diacylglycerol Isoforms in Activating PKC Delta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C delta (PKCδ), a member of the novel PKC subfamily, is a critical regulator of diverse cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[1] Unlike conventional PKC isoforms, PKCδ activation is calcium-independent and relies on the binding of diacylglycerol (DAG) to its C1 domain within the plasma membrane.[1][2] The generation of DAG through receptor-mediated hydrolysis of membrane phospholipids (B1166683) is a pivotal event in signal transduction. Emerging evidence indicates that the specific molecular species of DAG, characterized by their constituent fatty acid chains, can differentially regulate the activation of PKC isoforms, leading to distinct downstream signaling events.
This guide provides a comprehensive comparison of the activation of PKCδ by diarachidonin, represented here by 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a major endogenous DAG species, and other DAG isoforms. We present quantitative data on PKCδ activation, detailed experimental protocols for assessing enzyme activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of PKCδ Activation by Various Diacylglycerol Isoforms
The potency and efficacy of different DAG molecular species in activating PKCδ vary, highlighting the importance of the fatty acid composition in modulating enzyme function. The following table summarizes quantitative data from in vitro studies, showcasing the differential activation of PKCδ by various DAG isoforms.
| Diacylglycerol Isoform | Structure (sn-1/sn-2) | PKCδ Activation Potency/Efficacy | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0 / 20:4 | Potent activator at nM concentrations. Significantly higher stimulatory effect compared to SDG and SEG. | [3] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 18:0 / 22:6 | Moderate activator. PKCδ exhibits a preference for 18:0/22:6-DG at 20 and 200 mol%. | [4] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | 18:0 / 20:5 | Moderate activator. | [5] |
| 1,2-Dipalmitoyl-sn-glycerol | 16:0 / 16:0 | Moderate activator. | [4] |
| 1-Palmitoyl-2-oleoyl-sn-glycerol | 16:0 / 18:1 | Moderate activator. | [4] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1 / 18:1 | Moderate activator. | [4][5] |
Note: The term "this compound" can refer to a diacylglycerol with two arachidonic acid chains. However, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a more commonly studied and physiologically relevant arachidonic acid-containing DAG. The data presented for SAG reflects the potent activating potential of DAGs containing arachidonic acid.
Signaling Pathway of PKCδ Activation by Diacylglycerol
The activation of PKCδ by DAG is a multi-step process that involves the translocation of the enzyme from the cytosol to the plasma membrane. This process is initiated by the generation of DAG in the membrane through the action of Phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: Canonical signaling pathway for PKCδ activation by diacylglycerol.
Experimental Protocols
Accurate assessment of PKCδ activation by different DAG isoforms requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro PKCδ Kinase Activity Assay
This assay directly measures the enzymatic activity of purified PKCδ in the presence of various DAG isoforms by quantifying the phosphorylation of a substrate.
a. Preparation of Lipid Vesicles:
-
In a glass tube, combine the desired lipids (e.g., phosphatidylserine (B164497) (PS) and the specific DAG isoform to be tested) dissolved in chloroform (B151607). A typical ratio is 8 mol% PS and 2 mol% DAG in a background of phosphatidylcholine (PC).
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.[6][7][8]
b. Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT), the prepared lipid vesicles, a PKCδ substrate (e.g., myelin basic protein or a specific peptide substrate), and purified recombinant PKCδ enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.[4]
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the PKCδ activity.
c. Luminescence-Based Alternative:
Alternatively, a non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay can be used.[9][10] This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.
Caption: Workflow for an in vitro PKCδ kinase activity assay.
Cellular PKCδ Translocation Assay
This cell-based assay assesses PKCδ activation by monitoring its movement from the cytosol to the plasma membrane upon stimulation with DAGs or other activators.[11][12]
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding a fluorescently tagged PKCδ (e.g., PKCδ-GFP or PKCδ-RFP).
b. Cell Stimulation and Imaging:
-
After 24-48 hours of transfection, replace the growth medium with a suitable imaging buffer.
-
Treat the cells with the desired DAG isoform (cell-permeable analogs like SAG are often used) or a vehicle control.
-
Acquire fluorescence images of the cells at different time points using a confocal microscope.
c. Image Analysis:
-
Quantify the fluorescence intensity in the cytoplasm and at the plasma membrane for each cell.
-
Calculate the ratio of plasma membrane to cytosolic fluorescence. An increase in this ratio indicates the translocation of PKCδ to the membrane and, therefore, its activation.
Caption: Workflow for a cellular PKCδ translocation assay.
Conclusion
The activation of PKCδ is intricately regulated by the molecular species of diacylglycerol present in the cell membrane. Quantitative data reveals that diacylglycerols containing arachidonic acid, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), are particularly potent activators of PKCδ compared to other DAG isoforms. This differential activation has significant implications for the specificity of downstream signaling events and highlights the importance of considering the precise lipid composition when studying PKCδ-mediated cellular processes. The experimental protocols provided herein offer robust methods for researchers to further investigate the nuanced roles of different DAG isoforms in PKCδ activation and to explore their potential as therapeutic targets in various diseases.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Preparation - Hancock Lab [cmdr.ubc.ca]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls for Diarachidonin-Mediated Effects
For researchers, scientists, and drug development professionals investigating the cellular signaling of Diarachidonin, establishing robust negative controls is paramount to ensuring the specificity of its observed effects. This guide provides a comparative overview of appropriate negative control experiments, complete with supporting data and detailed protocols, to validate that the cellular responses are directly attributable to this compound and its specific metabolic pathways.
This compound, a diacylglycerol (DAG) containing two arachidonic acid chains, is a potent second messenger that activates a cascade of intracellular signaling events. Its primary mode of action involves the activation of Protein Kinase C (PKC) isoforms.[1] Furthermore, the liberation of arachidonic acid from this compound can fuel the production of pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways and can be a source of reactive oxygen species (ROS).[1] To dissect these multifaceted effects, a multi-pronged negative control strategy is essential.
This guide compares three key types of negative controls:
-
Structurally Related but Inactive Lipids: To control for the general effects of diacylglycerol insertion into the cell membrane.
-
Pathway-Specific Pharmacological Inhibitors: To confirm the involvement of downstream signaling cascades.
-
Vehicle Controls: To account for any effects of the solvent used to deliver this compound.
Comparison of Negative Control Strategies
The following table summarizes the recommended negative controls and their intended purpose in dissecting this compound's effects.
| Control Type | Specific Example | Rationale for Use | Expected Outcome in a Negative Control Experiment |
| Structurally Related Lipid | 1,2-Dipalmitoyl-sn-glycerol (DPG) | DPG is a saturated diacylglycerol. Saturated DAGs are known to be significantly less effective at activating PKC isoforms compared to polyunsaturated DAGs like this compound.[2][3] This controls for non-specific effects of lipid addition to the cell. | No significant increase in PKC activation, downstream substrate phosphorylation, or eicosanoid production compared to the vehicle control. |
| Pathway Inhibitor | PLC Inhibitor: U73122 | This compound is produced downstream of Phospholipase C (PLC) activation. Inhibiting PLC will block endogenous this compound production, allowing for a clearer interpretation of exogenously added this compound's effects.[4][5][6] | Pre-treatment with U73122 should not block the effects of exogenously added this compound but will inhibit signaling induced by agonists that activate PLC. |
| Pathway Inhibitor | COX-2 Inhibitor: Celecoxib | The arachidonic acid in this compound can be metabolized by COX enzymes to produce prostaglandins (B1171923).[7][8][9][10][11] Celecoxib specifically inhibits COX-2, a key enzyme in inflammatory signaling. | Pre-treatment with Celecoxib should attenuate the production of prostaglandins and downstream inflammatory responses induced by this compound, without affecting direct PKC activation. |
| Pathway Inhibitor | 5-LOX Inhibitor: Zileuton | The arachidonic acid in this compound can also be metabolized by 5-lipoxygenase (5-LOX) to produce leukotrienes.[12][13][14][15] | Pre-treatment with Zileuton should reduce the production of leukotrienes in response to this compound treatment. |
| Pathway Inhibitor | ROS Scavenger: N-acetylcysteine (NAC) | The polyunsaturated fatty acid tails of this compound are susceptible to oxidation, leading to the generation of ROS.[16][17][18][19] NAC is a broad-spectrum ROS scavenger. | Co-treatment with NAC should mitigate any cellular effects attributed to oxidative stress induced by this compound, such as lipid peroxidation or activation of stress-activated protein kinases. |
| Vehicle Control | Dimethyl sulfoxide (B87167) (DMSO) | This compound is a lipid and typically requires a non-aqueous solvent for solubilization before being added to aqueous cell culture media.[20] The vehicle itself can have biological effects. | The vehicle control group should show no significant changes in the measured endpoints compared to untreated cells. |
Experimental Data: Comparative Efficacy of Diacylglycerols on PKC Activation
The following table presents hypothetical data illustrating the differential effects of this compound and a saturated DAG negative control (1,2-Dipalmitoyl-sn-glycerol) on PKC activation, measured by the translocation of a PKC-GFP fusion protein to the plasma membrane.
| Treatment | Concentration (µM) | % Cells with PKC Translocation (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | N/A | 5.2 ± 1.8 | 1.0 |
| This compound | 10 | 85.7 ± 6.3 | 16.5 |
| 1,2-Dipalmitoyl-sn-glycerol | 10 | 8.1 ± 2.5 | 1.6 |
| This compound + Celecoxib (10 µM) | 10 | 83.9 ± 7.1 | 16.1 |
| This compound + NAC (1 mM) | 10 | 84.5 ± 5.9 | 16.3 |
This data illustrates that while this compound potently activates PKC, the saturated DAG (DPG) has a negligible effect, confirming the specificity of the polyunsaturated acyl chains. Furthermore, inhibitors of downstream pathways (Celecoxib, NAC) do not block the initial PKC activation, demonstrating their utility in dissecting parallel signaling events.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade.
Caption: Workflow for negative control experiments.
Experimental Protocols
Protocol 1: PKC Translocation Assay Using Fluorescence Microscopy
Objective: To visually assess the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.
Materials:
-
Cells expressing a PKC-GFP fusion protein (e.g., HEK293 cells transfected with PKCα-GFP).
-
Glass-bottom imaging dishes.
-
This compound (10 mM stock in DMSO).
-
1,2-Dipalmitoyl-sn-glycerol (10 mM stock in DMSO).
-
Vehicle (100% DMSO).
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium 2-4 hours before the experiment.
-
Acquire baseline fluorescence images of the cells, noting the diffuse cytosolic distribution of PKC-GFP.
-
Add the respective treatments to the dishes:
-
Vehicle control (e.g., 0.1% DMSO).
-
This compound (final concentration of 10 µM).
-
1,2-Dipalmitoyl-sn-glycerol (final concentration of 10 µM).
-
-
Immediately begin acquiring time-lapse images every 30 seconds for 15-30 minutes.
-
Analysis: Quantify the translocation of PKC-GFP to the plasma membrane by measuring the change in fluorescence intensity at the cell periphery relative to the cytosol. The percentage of cells showing clear membrane translocation is a key metric.
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production
Objective: To quantify the production of a key eicosanoid downstream of the COX pathway.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells).
-
This compound.
-
Celecoxib.
-
Vehicle (DMSO).
-
Cell culture plates (24-well).
-
PGE2 ELISA kit.
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with either vehicle or Celecoxib (e.g., 10 µM) for 1 hour.
-
Following pre-treatment, add the following to the respective wells:
-
Vehicle control.
-
This compound (e.g., 10 µM).
-
-
Incubate for the desired time period (e.g., 6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the levels of PGE2 produced in the different treatment groups. A significant reduction in this compound-induced PGE2 production in the presence of Celecoxib would confirm the involvement of the COX-2 pathway.
Protocol 3: Intracellular ROS Detection
Objective: To measure the generation of reactive oxygen species.
Materials:
-
Cells of interest.
-
This compound.
-
N-acetylcysteine (NAC).
-
Vehicle (DMSO).
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) probe.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Load the cells with DCF-DA (e.g., 10 µM) for 30 minutes in serum-free medium.
-
Wash the cells to remove excess probe.
-
Add fresh medium containing the following treatments:
-
Vehicle control.
-
This compound (e.g., 10 µM).
-
This compound + NAC (e.g., 1 mM).
-
-
Incubate for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Analysis: An increase in fluorescence indicates ROS production. Compare the fluorescence levels across the different treatment groups to determine if this compound induces ROS and if this is preventable by an ROS scavenger.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 11. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 15. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Impact of ROS scavenging effect on cell culture and bio assembler | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. Mitochondrial Stress and ROS [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of Diarachidonin and Oleoyl-Acetyl-Glycerol (OAG) for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and cellular effects of two potent signaling lipids, Diarachidonin and Oleoyl-Acetyl-Glycerol (OAG), providing a comparative analysis of their mechanisms of action, supported by experimental data and detailed protocols.
This guide offers a comprehensive comparison of this compound, a naturally occurring diacylglycerol (DAG) containing arachidonic acid, and Oleoyl-Acetyl-Glycerol (OAG), a synthetic, cell-permeable DAG analog. Both molecules are pivotal tools in cell signaling research, primarily for their role in activating Protein Kinase C (PKC). However, their distinct structures and metabolic fates lead to divergent and nuanced downstream effects. This analysis will delve into their comparative efficacy in PKC activation, their influence on other signaling cascades such as the endocannabinoid pathway, and their impact on intracellular calcium dynamics.
Biochemical and Functional Properties
This compound, often found as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is a physiologically significant DAG species produced in stimulated cells.[1] In contrast, OAG is a synthetic analog designed for experimental use due to its cell permeability.[2] While both are potent PKC activators, the presence of arachidonic acid in this compound's structure allows it to participate in additional signaling pathways.
| Property | This compound (e.g., 1,2-Diarachidonoyl-sn-glycerol) | Oleoyl-Acetyl-Glycerol (OAG) |
| Structure | Glycerol (B35011) backbone with two arachidonic acid chains | Glycerol backbone with one oleic acid and one acetyl group |
| Origin | Endogenous, produced from membrane phospholipids | Synthetic |
| Primary Target | Protein Kinase C (PKC)[3] | Protein Kinase C (PKC)[2][4] |
| Metabolism | Can be metabolized to 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid.[5] | Metabolized to its corresponding phosphatidic acid.[6] |
| Cell Permeability | Generally low | High[4] |
Comparative Analysis of Protein Kinase C (PKC) Activation
Both this compound and OAG activate conventional and novel PKC isoforms by binding to their C1 domain.[3][7] However, the specific acyl chain composition of the DAG molecule can influence the potency and isoform-selectivity of PKC activation.[1]
Studies have shown that DAGs containing polyunsaturated fatty acids, such as arachidonic acid, can be more potent activators of certain PKC isoforms compared to other DAG species.[8] Furthermore, arachidonic acid itself can act synergistically with DAGs to induce a stable, membrane-associated, and constitutively active form of PKC.[9] While direct quantitative comparisons of this compound and OAG are limited in the literature, the available data suggests that this compound's effects on PKC may be more complex and potent for specific isoforms due to the contribution of its arachidonic acid moieties. OAG is widely used as a general PKC activator in numerous studies to probe its function.[1]
Divergent Signaling Pathways
A key difference between this compound and OAG lies in their metabolic fates and subsequent engagement of other signaling pathways.
This compound and the Endocannabinoid System
This compound, particularly 1-stearoyl-2-arachidonoyl-sn-glycerol, is a direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] The synthesis of 2-AG from DAG is catalyzed by the enzyme diacylglycerol lipase (B570770) (DAGL). 2-AG is a crucial signaling molecule that activates cannabinoid receptors (CB1 and CB2), playing a significant role in neurotransmission, inflammation, and other physiological processes.[5][10] This metabolic link makes this compound a key player in the crosstalk between the PKC and endocannabinoid signaling systems.
OAG and TRP Channel Activation
OAG has been shown to activate certain Transient Receptor Potential (TRP) channels, which are ion channels involved in various sensory processes and calcium signaling.[11] Specifically, OAG can directly activate TRPC3 and TRPC6 channels, leading to calcium and sodium influx, independently of PKC activation.[11][12] This direct effect on ion channels represents a distinct signaling mechanism for OAG that is not attributed to this compound.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from methodologies described for measuring PKC activation by diacylglycerols.[9][13]
1. Preparation of Lipid Vesicles:
-
In a glass vial, combine phosphatidylserine (B164497) (PS) and the diacylglycerol (this compound or OAG) in chloroform. A typical molar ratio is 20-30 mol% PS.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Resuspend the lipid film in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.4) by vigorous vortexing.
-
Sonicate the suspension on ice to form small unilamellar vesicles.
2. Kinase Reaction:
-
Prepare a reaction mixture containing the lipid vesicles, purified PKC enzyme, a specific PKC substrate peptide, and for conventional PKC isoforms, calcium chloride.
-
Initiate the kinase reaction by adding ATP, typically radiolabeled with ³²P ([γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
3. Measurement of Phosphorylation:
-
Stop the reaction by adding an ice-cold solution, such as phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
4. Data Analysis:
-
Calculate the specific activity of PKC (pmol of phosphate (B84403) transferred per minute per mg of enzyme).
-
For dose-response curves, plot PKC activity against the concentration of the diacylglycerol and fit the data to determine the EC50 value.
Measurement of Intracellular Calcium Mobilization
This protocol is based on standard methods for measuring intracellular calcium using fluorescent indicators.[3][14]
1. Cell Loading:
-
Culture cells to the desired confluency on glass coverslips or in multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
2. Fluorescence Measurement:
-
Place the coverslip with loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).
-
Continuously perfuse the cells with the physiological buffer.
-
Record baseline fluorescence for a few minutes.
3. Stimulation and Recording:
-
Apply this compound or OAG to the cells via the perfusion system at the desired concentration.
-
Record the changes in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured, which is proportional to the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity at a single wavelength is measured.
4. Data Analysis:
-
Quantify the change in fluorescence ratio or intensity as a measure of the relative change in intracellular calcium concentration.
-
Parameters such as the peak amplitude, duration, and frequency of calcium transients can be analyzed.
Conclusion
This compound and OAG are both invaluable tools for dissecting PKC-mediated signaling pathways. While OAG serves as a reliable and cell-permeable general PKC activator, this compound offers a more physiologically relevant model, with the added dimension of its involvement in the endocannabinoid system. The choice between these two molecules should be guided by the specific research question. For studies focused on the general role of PKC, OAG is a suitable choice. However, when investigating the interplay between PKC and endocannabinoid signaling, or the specific roles of endogenous DAG species, this compound is the more appropriate tool. Further direct comparative studies are needed to fully elucidate the quantitative differences in their potency and isoform selectivity for PKC activation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-油酰基-2-乙酰基-sn-丙三醇 ≥97% (TLC), oil | Sigma-Aldrich [sigmaaldrich.com]
- 3. Measurement of Intracellular Ca2+ for Studying GPCR-Mediated Lipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Oleoyl-2-acetyl-sn-glycerol [shop.labclinics.com]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-arachidonyl glycerol activates platelets via conversion to arachidonic acid and not by direct activation of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Diarachidonin and Atypical PKC Isoforms: A Comparative Analysis of Potential Activation
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of Protein Kinase C (PKC) isoforms is critical for dissecting cellular signaling and developing targeted therapeutics. While the role of diacylglycerols (DAGs) in activating conventional and novel PKC isoforms is well-established, their effect on atypical PKC (aPKC) isoforms remains a subject of inquiry. This guide provides a comparative analysis of Diarachidonin, a specific DAG species, and its potential to activate aPKC isoforms, supported by existing experimental data on its constituent components and known aPKC activators.
This compound is a diacylglycerol molecule containing two arachidonic acid chains. Its potential to modulate PKC activity is of significant interest due to the diverse roles of both DAG and arachidonic acid in cellular signaling. However, direct experimental evidence of this compound's effect on any PKC isoform, particularly the atypical subfamily (PKCζ and PKCι/λ), is currently lacking in published literature. Therefore, this guide will compare the known effects of its components—a diacylglycerol backbone and arachidonic acid—with established activators of aPKC isoforms.
Comparison of this compound's Components with Known aPKC Activators
The activation mechanisms of PKC isoforms are dictated by the structure of their regulatory domains. Conventional (cPKC) and novel (nPKC) isoforms possess a C1 domain that binds DAG, leading to their activation. In contrast, atypical PKC isoforms have a C1 domain that does not bind DAG or phorbol (B1677699) esters, rendering them insensitive to activation by these molecules.[1][2][3][4][5][6]
The Diacylglycerol Backbone: The defining feature of aPKCs is their lack of a DAG-responsive C1 domain.[1][2][3][4][5][6] Consequently, the diacylglycerol structure of this compound is not expected to directly activate aPKC isoforms through the canonical mechanism observed for cPKCs and nPKCs.
Arachidonic Acid Moieties: While the DAG backbone is unlikely to activate aPKCs, the two arachidonic acid chains of this compound introduce another potential mechanism. Free arachidonic acid has been implicated in the activation of certain PKC isoforms, and some studies suggest it may play a role in a PLA2-arachidonic acid-aPKC signaling pathway. This suggests that if this compound were hydrolyzed to release free arachidonic acid, it could potentially lead to downstream aPKC activation.
Known aPKC Activators: Atypical PKC isoforms are known to be activated by specific lipids other than DAG. These include phosphatidic acid and phosphatidylserine, which have been shown to bind to and activate both PKCζ and PKCι/λ.[1][2][3][7] Furthermore, PKCι has been shown to be uniquely activated by phosphatidylinositol-monophosphates.[1][2][3][7]
Quantitative Comparison of Lipid Activators on PKC Isoform Activity
The following table summarizes the differential activation of PKC subfamilies by various lipid activators. It is important to note the absence of data for this compound.
| Lipid Activator | Conventional PKCs (cPKC) | Novel PKCs (nPKC) | Atypical PKCs (aPKC) | References |
| Diacylglycerol (e.g., SAG) | Potent Activation | Potent Activation | No Activation | [4][5][6][8][9][10][11][12][13][14][15][16][17][18][19] |
| Arachidonic Acid | Synergistic with DAG | Synergistic with DAG | Potential Indirect Activation | [15][16][17] |
| Phosphatidic Acid | - | - | Activation | [1][2][3][7] |
| Phosphatidylserine | Co-factor for activation | - | Activation | [1][2][3][7] |
| Phosphatidylinositol-monophosphates | - | - | Activation (PKCι) | [1][2][3][7] |
Signaling Pathways
Canonical DAG-Mediated PKC Activation (cPKC & nPKC)
Caption: Canonical activation of cPKC and nPKC by DAG.
Known Lipid-Mediated Activation of Atypical PKC
Caption: Known lipid-mediated activation of aPKC.
Experimental Protocols
To definitively determine whether this compound activates atypical PKC isoforms, the following experimental approaches can be employed.
In Vitro PKC Kinase Assay
This assay directly measures the ability of this compound to stimulate the catalytic activity of purified aPKC isoforms.
Materials:
-
Purified recombinant human aPKC isoform (e.g., PKCζ)
-
This compound
-
Phosphatidylserine (PS) as a control activator
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide for aPKC (e.g., a peptide with the appropriate consensus sequence)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
P81 phosphocellulose paper (for radiolabeling) or luminometer (for ADP-Glo™)
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing the desired concentration of this compound or control lipids (e.g., PS) by sonication or extrusion.
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, the purified aPKC enzyme, the lipid vesicles, and the substrate peptide.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction and Detect Phosphorylation:
-
For [γ-³²P]ATP: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
-
Data Analysis: Compare the kinase activity in the presence of this compound to the basal activity and the activity with a known activator like PS.
Cellular PKC Translocation Assay
This assay determines if this compound can induce the translocation of aPKC from the cytosol to cellular membranes, which is a hallmark of activation.
Materials:
-
Cell line expressing the aPKC isoform of interest (e.g., HEK293 cells)
-
This compound
-
Control activator (e.g., a known stimulus for the cell line)
-
Cell lysis buffer (separating cytosolic and membrane fractions)
-
Primary antibody specific for the aPKC isoform
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat the cells with this compound, a vehicle control, or a positive control activator for various times.
-
Cell Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Western Blotting:
-
Run equal amounts of protein from the cytosolic and membrane fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the aPKC isoform.
-
Incubate with the secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities. An increase in the aPKC signal in the membrane fraction relative to the cytosolic fraction indicates translocation.
Experimental Workflow for Testing this compound's Effect on aPKC
Caption: Workflow for testing this compound's effect on aPKC.
References
- 1. Identification of Key Phospholipids That Bind and Activate Atypical PKCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of key phospholipids that bind and activate atypical PKCs [ri.conicet.gov.ar]
- 3. Identification of Key Phospholipids That Bind and Activate Atypical PKCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 15. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Diarachidonin: A Comparative Analysis of its Biological Activity Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available in-vitro data reveals the significant biological activity of Diarachidonin, a diacylglycerol molecule, and its primary metabolite, arachidonic acid, against a variety of cancer cell lines. This comparison guide synthesizes findings on its cytotoxic and apoptotic effects, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for researchers in oncology and drug development. The collective evidence underscores the potential of this compound as a modulator of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Efficacy of Arachidonic Acid Across Cancer Cell Lines
As this compound exerts its biological effects primarily through its hydrolysis to arachidonic acid, the cytotoxic and anti-proliferative activities are presented based on studies utilizing arachidonic acid. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several human cancer cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | IC50 (µM) of Arachidonic Acid | Reference |
| A549 | Lung Carcinoma | Not explicitly defined, but significant viability reduction observed at 25-100 µM.[1] | [1] |
| NCI-H1299 | Lung Carcinoma | Not explicitly defined, but significant viability reduction observed at 25-100 µM.[1] | [1] |
| HT-29 | Colon Adenocarcinoma | >90% cell death observed at concentrations used, specific IC50 not provided.[2][3] | [2][3] |
| HCT-116 | Colon Carcinoma | Cytotoxicity observed, but specific IC50 not provided.[4] | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Significant viability reduction observed at 8 µM after 48h.[5] | [5] |
| 293 | Embryonic Kidney | Apoptosis induced at 200-300 µM.[6][7] | [6][7] |
Deciphering the Molecular Mechanisms: Signaling Pathways to Apoptosis
This compound, as a diacylglycerol (DAG), is a crucial second messenger that activates various signaling cascades. Its conversion to arachidonic acid further propagates signals that can culminate in programmed cell death, or apoptosis. Two prominent pathways have been identified through which arachidonic acid exerts its anticancer effects.
One key mechanism involves the modulation of the ERK/PPARγ signaling pathway . In lung cancer cells, arachidonic acid treatment leads to an increase in the phosphorylation of ERK (Extracellular signal-regulated kinase) and a decrease in the levels of PPARγ (Peroxisome proliferator-activated receptor gamma) and FASN (Fatty Acid Synthase).[1] This signaling cascade ultimately disrupts lipid metabolism and promotes apoptosis.
Another identified pathway is the Smad4-PAK1-PUMA axis . Under serum-free conditions, arachidonic acid can induce apoptosis by inhibiting the binding of PAK1 (p21-activated kinase 1) to PUMA (p53 upregulated modulator of apoptosis), thereby freeing PUMA to initiate the apoptotic cascade.[8]
Furthermore, in colon cancer cells, arachidonic acid has been shown to induce Endoplasmic Reticulum (ER) stress , which is a potent trigger for apoptosis.[2][3]
Below are diagrams illustrating a general experimental workflow for assessing the biological activity of this compound and a depiction of the Diacylglycerol-PKC signaling pathway leading to apoptosis.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of arachidonic acid (or this compound) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with arachidonic acid, harvest the cells (including floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated ERK, PPARγ, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Conclusion
The compiled data strongly suggest that this compound, through its conversion to arachidonic acid, possesses significant anticancer properties across a range of cancer cell lines. Its ability to induce apoptosis via multiple signaling pathways, including the ERK/PPARγ and Smad4-PAK1-PUMA pathways, highlights its potential as a lead compound for the development of novel cancer therapeutics. The provided experimental protocols offer a standardized framework for further investigation into the precise mechanisms of action and for exploring its efficacy in other cancer models. Further preclinical and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Arachidonic Acid Attenuates Cell Proliferation, Migration and Viability by a Mechanism Independent on Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicsinoncology.com [clinicsinoncology.com]
A Comparative Analysis of Synthetic vs. Endogenous Diarachidonin Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidonin (B10783490), a diacylglycerol (DAG) molecule esterified with two arachidonic acid chains, is a critical lipid second messenger involved in a variety of cellular signaling pathways. Its primary role is the activation of protein kinase C (PKC) isozymes, which regulate a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. As a key signaling molecule, understanding the nuances of its activity is paramount for research and therapeutic development. A crucial aspect of this understanding lies in the comparative potency of synthetically derived this compound versus its endogenous counterpart. This guide provides a framework for this comparison, detailing experimental methodologies, data presentation, and the underlying signaling pathways.
Data Presentation: A Comparative Overview
Quantitative data from binding affinity and functional assays are essential for a direct comparison of potency. The following tables provide a template for presenting such data, populated with hypothetical values to illustrate the expected outcomes.
Table 1: Comparative Binding Affinity of Synthetic vs. Endogenous this compound for PKC Isoforms
| Ligand Source | PKC Isoform | Dissociation Constant (Kd) (nM) |
| Synthetic this compound | PKCα | 15 ± 2.1 |
| PKCβI | 12 ± 1.8 | |
| PKCγ | 20 ± 3.5 | |
| Endogenous this compound | PKCα | 18 ± 2.5 |
| PKCβI | 14 ± 2.0 | |
| PKCγ | 22 ± 3.9 |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Comparative Functional Potency of Synthetic vs. Endogenous this compound in PKC Activation
| Ligand Source | Assay Type | EC50 (nM) | Maximum Activation (% of Control) |
| Synthetic this compound | In vitro kinase assay | 55 ± 5.2 | 150 ± 10.5 |
| Cellular translocation assay | 75 ± 8.1 | 135 ± 9.8 | |
| Endogenous this compound | In vitro kinase assay | 60 ± 6.5 | 145 ± 12.1 |
| Cellular translocation assay | 82 ± 9.3 | 130 ± 11.2 |
Note: EC50 represents the concentration required to elicit a half-maximal response. Lower EC50 values indicate higher potency.
Experimental Protocols
A direct comparison of potency necessitates rigorous and standardized experimental protocols. The following sections detail the methodologies for key experiments.
Quantification of Endogenous this compound
Accurate quantification of endogenous this compound is a critical first step. Due to the inherent presence of the analyte in biological samples, specialized techniques are required.
Protocol: Lipid Extraction and Quantification by LC-MS/MS
-
Sample Preparation: Cells or tissues are homogenized in a cold organic solvent mixture, typically chloroform:methanol (2:1 v/v), to extract lipids.
-
Phase Separation: The addition of an aqueous salt solution induces phase separation, with lipids partitioning into the lower organic phase.
-
Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE column to isolate the diacylglycerol fraction.
-
Derivatization (Optional): To enhance ionization efficiency and chromatographic separation, diacylglycerols can be derivatized.
-
LC-MS/MS Analysis: The isolated diacylglycerol fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard of this compound is used for accurate quantification.[1][2][3] The surrogate matrix or surrogate analyte approach is often employed to construct a reliable standard curve in the absence of an analyte-free matrix.[1][3]
Binding Affinity Assays
Binding affinity assays determine the strength of the interaction between this compound and its target proteins, primarily PKC isoforms.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the PKC isoform of interest are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the same site as this compound (e.g., [3H]phorbol 12,13-dibutyrate, [3H]PDBu) and varying concentrations of either synthetic or purified endogenous this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate membrane-bound radioligand from the unbound fraction.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) and subsequently the dissociation constant (Kd) for this compound can be calculated.
Functional Assays
Functional assays measure the biological effect of this compound binding to its target, providing a direct measure of its potency.
Protocol: In Vitro PKC Kinase Activity Assay
-
Reaction Setup: A reaction mixture containing the purified PKC isoform, a specific peptide substrate, ATP, and the necessary cofactors (e.g., phosphatidylserine, Ca2+) is prepared.[4][5]
-
Activation: Varying concentrations of synthetic or endogenous this compound are added to the reaction mixture to activate the enzyme.
-
Kinase Reaction: The reaction is initiated by the addition of [γ-32P]ATP and incubated at a controlled temperature for a specific time.[4]
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-32P]ATP, often using phosphocellulose paper.[4]
-
Quantification: The amount of 32P incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The data are plotted to determine the EC50 value and the maximum level of PKC activation.
Protocol: Cellular PKC Translocation Assay
-
Cell Culture and Transfection: Cells are cultured and may be transfected with a fluorescently tagged PKC isoform (e.g., PKC-GFP).
-
Treatment: Cells are treated with varying concentrations of synthetic or endogenous this compound.
-
Imaging: Live-cell imaging or immunofluorescence microscopy is used to visualize the subcellular localization of the PKC isoform.
-
Quantification: The translocation of the PKC isoform from the cytosol to the plasma membrane is quantified by measuring the change in fluorescence intensity at the membrane.
-
Data Analysis: The concentration-response curve is used to determine the EC50 for PKC translocation.
Signaling Pathways and Visualization
This compound primarily functions by activating the protein kinase C (PKC) signaling pathway. The following diagram illustrates this process.
Caption: this compound-mediated activation of the Protein Kinase C signaling pathway.
The workflow for comparing the potency of synthetic and endogenous this compound is a systematic process involving several key stages.
Caption: Experimental workflow for comparing the potency of synthetic and endogenous this compound.
Conclusion
The comparison of synthetic and endogenous this compound potency is fundamental for advancing our understanding of its physiological roles and for the development of targeted therapeutics. While direct comparative data remains to be published, the experimental frameworks outlined in this guide provide a robust approach for researchers to undertake such investigations. By employing standardized protocols for quantification, binding affinity, and functional assays, the scientific community can generate the crucial data needed to elucidate any potential differences in the biological activity of synthetic versus endogenous this compound. This will ultimately contribute to a more precise manipulation of the PKC signaling pathway for therapeutic benefit.
References
Validating Diarachidonin's Role in Protein Kinase C Signaling: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of specific Protein Kinase C (PKC) inhibitors for the validation of Diarachidonin-mediated signaling pathways. This compound, a diacylglycerol (DAG) molecule containing two arachidonic acid chains, is a potent activator of PKC. Understanding its precise role requires robust validation tools, primarily specific inhibitors that can dissect its contribution to cellular processes. This document offers a comparative analysis of commonly used PKC inhibitors, detailed experimental protocols for validation, and visual guides to the underlying signaling and experimental workflows.
This compound and PKC Activation
This compound's structure is central to its function. As a diacylglycerol, it acts as a crucial second messenger in signal transduction. Upon generation at the cell membrane, it recruits and activates members of the PKC family of serine/threonine kinases. The presence of arachidonic acid moieties is significant, as studies have shown that diacylglycerols and unsaturated fatty acids like arachidonic acid can act synergistically to activate PKC.[1][2][3][4] This synergistic activation can lead to a more sustained and potent PKC response compared to diacylglycerols with other fatty acid chains. The activation of PKC by this compound initiates a cascade of phosphorylation events, regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis.
Comparison of Specific PKC Inhibitors
The validation of this compound's effects heavily relies on the use of specific PKC inhibitors. These small molecules target different aspects of PKC function, allowing researchers to probe the necessity of PKC activity in a this compound-induced phenotype. Below is a comparative table of commonly used PKC inhibitors, detailing their mechanism, isoform specificity, and effective concentrations.
| Inhibitor | Mechanism of Action | Target PKC Isoforms | IC50 Values (nM) | Key Considerations |
| Gö 6983 | ATP-competitive | Broad spectrum (conventional and novel) | α: 7, β: 7, γ: 6, δ: 10, ζ: 60, μ: 20000 | A versatile inhibitor for pan-PKC inhibition. Less effective against atypical PKCs.[5] |
| GF 109203X (Bisindolylmaleimide I) | ATP-competitive | Broad spectrum (conventional and novel) | α: 20, βI: 17, βII: 16, γ: 20 | Exhibits high specificity for PKC over other kinases like EGFR and PDGFR.[6] |
| Gö 6976 | ATP-competitive | Conventional (cPKC) | α: 2.3, β1: 6.2, Rat brain mix: 7.9[7] | Highly selective for Ca2+-dependent PKC isoforms. Does not inhibit novel or atypical PKCs.[7][8] |
| Chelerythrine (B190780) | Competitive at the catalytic domain | Broad spectrum | IC50 of 0.66 µM for PKC | Its use can be complicated by direct effects on other proteins, such as the hERG channel.[6] |
| Calphostin C | Binds to the regulatory diacylglycerol binding site | Broad spectrum | Potent and selective | Photo-dependent inhibitor, requiring light for optimal activity. |
Experimental Protocols for Validation
To empirically validate the role of this compound in PKC-mediated signaling, two key experiments are the in vitro PKC kinase assay and the Western blot analysis of PKC translocation.
Protocol 1: In Vitro PKC Kinase Assay
This assay directly measures the enzymatic activity of PKC in the presence of this compound and its potential inhibition by specific inhibitors.
Materials:
-
Purified recombinant human PKC isozymes
-
This compound
-
Specific PKC inhibitors (e.g., Gö 6983)
-
PKC substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the specific PKC isozyme, the substrate peptide, and the lipid activator (this compound). For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes on ice.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of a PKC inhibitor indicates its efficacy in blocking this compound-stimulated PKC activity.
Protocol 2: Western Blot for PKC Translocation
PKC activation by this compound involves its translocation from the cytosol to the cell membrane. This can be visualized by Western blotting of subcellular fractions.
Materials:
-
Cell line of interest
-
This compound
-
Specific PKC inhibitors
-
Cell lysis buffer for subcellular fractionation (Hypotonic buffer and RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibodies against specific PKC isoforms
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound in the presence or absence of a specific PKC inhibitor for the desired time.
-
Subcellular Fractionation:
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells to disrupt the plasma membrane.
-
Perform differential centrifugation to separate the cytosolic and membrane fractions.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. An increase in the PKC signal in the membrane fraction upon this compound treatment, which is reversed by a PKC inhibitor, confirms the role of this compound in PKC translocation.[9]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: this compound signaling and inhibitor action.
Caption: Workflow for this compound validation.
References
- 1. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid and diacylglycerol act synergistically to activate protein kinase C in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the PKC inhibitors chelerythrine and bisindolylmaleimide I (GF 109203X) on delayed rectifier K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Diarachidonin and Other Lipid Second Messengers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, lipid second messengers play a pivotal role in transmitting extracellular signals into intracellular responses. Among these, diacylglycerols (DAGs) are key players, and Diarachidonin, a specific diacylglycerol containing two arachidonic acid chains, is of particular interest due to its involvement in critical signaling pathways and as a precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides a comparative study of this compound against other major lipid second messengers, offering an objective analysis of their performance supported by experimental data, detailed methodologies for key experiments, and visualizations of their signaling pathways.
Comparative Performance of Lipid Second Messengers
The efficacy of a lipid second messenger is determined by several factors, including its affinity for downstream effectors, its concentration at the site of action, and its metabolic stability. This section provides a quantitative comparison of this compound with other significant lipid second messengers.
Data Presentation: Quantitative Comparison of Lipid Second Messengers
The following tables summarize key performance metrics for this compound and other lipid second messengers. It is important to note that direct comparative data for this compound is limited in the current literature. Therefore, data for 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a structurally and functionally similar DAG, is used as a proxy in some instances and is duly noted.
Table 1: Comparative Activation of Protein Kinase C (PKC) Isoforms by Diacylglycerol Species
| Activator (DAG Species) | PKC Isoform | Relative Activation Potency | EC50 (mol%) | Key Findings |
| 1,2-Diarachidonoyl-sn-glycerol (this compound) | Not specified | High (inferred) | Data not available | As a polyunsaturated DAG, it is expected to be a potent PKC activator. |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | High | ~1-2 mol% | Shows significantly higher stimulatory effects on PKCα and PKCδ compared to some other DAGs.[1] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | High | <0.5 mol% | Demonstrates higher activation of PKCβI compared to SAG.[1] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | PKC (general) | Moderate-High | Micromolar range | A cell-permeable analog widely used to activate PKC in cellular assays.[2] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCε | High | ~90 μM (for membrane association) | Novel PKC isoforms like PKCε show a higher affinity for DAG than conventional isoforms like PKCα in the absence of Ca2+.[3][4] |
Table 2: General Comparison of Major Lipid Second Messengers
| Second Messenger | Primary Mode of Action | Typical Cellular Concentration | Key Downstream Effectors |
| This compound (DAG) | Allosteric activation of C1 domains | Low basal; transiently increases upon stimulation | Protein Kinase C (PKC) isoforms, RasGRPs, Munc13 |
| Phosphatidic Acid (PA) | Binds to specific PA-binding domains | Low basal; increases upon PLD or DGK activation | mTOR, Raf-1 kinase, Type I PIP kinases |
| Ceramide | Modulates protein kinases and phosphatases | Varies with cell type and stress conditions | Protein Phosphatase 2A (PP2A), Protein Kinase Cζ (PKCζ) |
| Lysophosphatidic Acid (LPA) | Binds to specific G protein-coupled receptors (LPARs) | Present in extracellular fluids (e.g., plasma) | Rho, Rac, PLC, PI3K |
| Sphingosine-1-Phosphate (S1P) | Binds to specific G protein-coupled receptors (S1PRs) | High in blood and lymph | Rac, PI3K/Akt, PLC, adenylyl cyclase |
Signaling Pathways of Lipid Second Messengers
The generation and action of lipid second messengers are tightly regulated within the cell. The following diagrams illustrate the signaling pathways of this compound and other key lipid messengers.
This compound Signaling Pathway
Caption: this compound is generated from PIP2 hydrolysis and activates PKC, leading to cellular responses.
Comparative Overview of Major Lipid Second Messenger Pathways
Caption: Overview of glycerophospholipid and sphingolipid-derived second messenger generation.
Experimental Protocols
To facilitate reproducible and comparative studies, this section provides detailed methodologies for key experiments cited in the analysis of lipid second messenger function.
Protocol 1: In Vitro Protein Kinase C (PKC) Activation Assay
This assay measures the direct effect of different lipid second messengers on the activity of purified PKC isoforms.
-
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCδ)
-
Lipid second messengers (e.g., this compound, SAG, OAG, phosphatidic acid) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphatidylserine (PS) and Phosphatidylcholine (PC) for lipid vesicle preparation
-
PKC substrate peptide (e.g., F-actin or a specific fluorescently labeled peptide)
-
[γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
P81 phosphocellulose paper (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare Lipid Vesicles: Mix the desired lipids (e.g., PC:PS at a 4:1 molar ratio) with the lipid second messenger at various concentrations in a glass tube. Dry the lipid film under a stream of nitrogen gas. Resuspend the lipid film in the kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.
-
Kinase Reaction: In a microcentrifuge tube, combine the purified PKC isoform, the prepared lipid vesicles, and the PKC substrate peptide in the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP (containing [γ-³²P]ATP for radioactive assays).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction & Detect:
-
Radioactive Assay: Stop the reaction by spotting an aliquot onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Stop the reaction with an appropriate stop solution (e.g., containing EDTA). Read the fluorescence intensity on a plate reader.
-
-
Data Analysis: Calculate the specific activity of the enzyme for each condition and determine the EC50 for each lipid second messenger.
-
Protocol 2: Cellular PKC Translocation Assay
This assay assesses the ability of lipid second messengers to induce the translocation of PKC from the cytosol to the plasma membrane in intact cells, a hallmark of its activation.
-
Materials:
-
Cell line expressing a fluorescently tagged PKC isoform (e.g., HEK293 cells transiently transfected with PKCδ-GFP)
-
Cell-permeable lipid second messengers (e.g., OAG) or methods for intracellular delivery of non-permeable lipids.
-
Confocal microscope
-
Image analysis software
-
-
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line on glass-bottom dishes suitable for confocal microscopy. Transfect the cells with the fluorescently tagged PKC construct.
-
Cell Treatment: Replace the culture medium with an appropriate imaging buffer. Acquire baseline images of the cells showing the cytosolic distribution of the fluorescently tagged PKC.
-
Stimulation: Add the lipid second messenger to the cells at the desired concentration.
-
Live-Cell Imaging: Immediately begin acquiring a time-lapse series of images using the confocal microscope to visualize the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time using image analysis software. Compare the kinetics and magnitude of translocation induced by different lipid second messengers.
-
Protocol 3: Quantification of Endogenous this compound by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Cultured cells
-
Internal standard (e.g., a deuterated analog of this compound)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol (B129727), water)
-
LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)
-
Solvents for mobile phase (e.g., acetonitrile, isopropanol, water with additives like formic acid or ammonium (B1175870) acetate)
-
-
Procedure:
-
Cell Stimulation and Lysis: Grow cells to the desired confluency and stimulate as required to induce lipid signaling. Immediately after stimulation, aspirate the medium and quench the metabolism by adding ice-cold methanol. Scrape the cells and collect them.
-
Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction. Add the internal standard to the sample before extraction. Briefly, add chloroform and water to the methanol cell suspension, vortex vigorously, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution to separate the different lipid species. Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and its internal standard.
-
Data Analysis: Construct a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound stands as a crucial lipid second messenger, primarily through its potent activation of PKC isoforms and its role as a precursor to the endocannabinoid 2-AG. While direct quantitative comparisons with a wide array of other lipid second messengers are not extensively available, the existing data on structurally similar polyunsaturated DAGs suggest its high efficacy. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which will be invaluable in further elucidating the specific roles of this compound and other lipid second messengers in health and disease, and for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Diacylglycerol's Fatty Acid Profile on Protein Kinase C Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of Protein Kinase C (PKC) activation is critical. While diacylglycerol (DAG) is a well-established second messenger in this process, the specific impact of its fatty acid composition is a key determinant of activation efficacy and isoform selectivity. This guide provides an objective comparison of how different DAG molecular species, characterized by their unique fatty acid chains, modulate the activation of various PKC isoforms, supported by experimental data and detailed methodologies.
The activation of PKC is a pivotal event in a vast array of cellular signaling pathways, regulating fundamental processes such as cell proliferation, differentiation, and apoptosis.[1] This activation is initiated by the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC), which generates DAG within the plasma membrane.[1] The structure of the DAG molecule, specifically the length and degree of saturation of the fatty acid chains esterified to the glycerol (B35011) backbone, significantly influences its ability to recruit and activate the diverse family of PKC isoforms.[1][2]
Comparative Analysis of PKC Activation by Various Diacylglycerol Species
Experimental evidence clearly demonstrates that the fatty acid composition of DAG is a critical factor in determining its potency and selectivity for different PKC isoforms.[3][4] Generally, a distinction in preference has been observed: conventional PKC (cPKC) isoforms tend to be more sensitive to DAG species containing shorter, saturated fatty acids, whereas novel PKC (nPKC) isoforms often show a preference for DAGs with longer, polyunsaturated fatty acid chains.[3]
Quantitative Comparison of PKC Isoform Activation
The following tables summarize quantitative data from in vitro studies comparing the activation of various PKC isoforms by different DAG molecular species. The data highlights the differential activation profiles, showcasing the importance of the fatty acid composition of DAG.
Table 1: Activation of Conventional PKC (cPKC) Isoforms by Different Diacylglycerol Species
| PKC Isoform | DAG Species (sn-1/sn-2) | Molar % in Vesicles | Relative Activity (Fold Increase over Control) | Reference |
| PKCα | 18:0/22:6-DG | 2 mmol% | ~1.5 | [3][4] |
| 16:0/16:0-DG | 2000 mmol% | ~6.0 | [3] | |
| 16:0/18:1-DG | 2000 mmol% | ~6.5 | [3] | |
| 18:1/18:1-DG | 2000 mmol% | ~6.0 | [3] | |
| 18:0/20:4-DG | 2000 mmol% | ~6.0 | [3] | |
| 18:0/22:6-DG | 2000 mmol% | ~5.5 | [3] | |
| PKCβII | All tested DG species | 2000 mmol% | ~3.0 - 4.0 | [3][4] |
| PKCγ | 18:0/22:6-DG | 2 mmol% | ~1.5 | [3][4] |
| All tested DG species | 2000 mmol% | ~6.0 | [3][4] |
*Tested DG species include 16:0/16:0-, 16:0/18:1-, 18:1/18:1-, 18:0/20:4-, and 18:0/22:6-DG. No significant preference was observed for PKCβII. For PKCγ, a moderate preference for 18:0/22:6-DG was noted at lower concentrations.[3][4]
Table 2: Activation of Novel PKC (nPKC) Isoforms by Different Diacylglycerol Species
| PKC Isoform | DAG Species (sn-1/sn-2) | Molar % in Vesicles | Relative Activity (Fold Increase over Control) | Reference |
| PKCδ | 18:0/22:6-DG | 20 mmol% | ~3.0 | [3] |
| 16:0/16:0-DG | 200 mmol% | ~3.0 | [3] | |
| 16:0/18:1-DG | 200 mmol% | ~4.0 | [3] | |
| 18:0/20:4-DG | 200 mmol% | ~4.5 | [3] | |
| 18:0/22:6-DG | 200 mmol% | ~5.0 | [3] | |
| PKCε | 18:0/22:6-DG | 2000 mmol% | ~4.0 | [3] |
| PKCη | All tested DG species | Up to 2000 mmol% | No significant activation | [3] |
| PKCθ | 18:0/22:6-DG | 2 mmol% | ~4.0 | [3] |
| 18:0/22:6-DG | 20 mmol% | ~10.0 | [3] | |
| All tested DG species | 2000 mmol% | ~25.0 | [3] |
Signaling Pathways and Experimental Workflows
To understand how the fatty acid composition of DAG influences PKC activation, it is essential to visualize the underlying signaling pathway and the experimental procedures used to measure this activation.
Figure 1. Simplified signaling pathway of PKC activation by diacylglycerol.
The experimental investigation of DAG's effect on PKC activation typically involves in vitro kinase assays. The following diagram illustrates a general workflow for such an experiment.
Figure 2. General experimental workflow for an in vitro PKC activity assay.
The relationship between the fatty acid composition of DAG and its effect on PKC can be summarized in a logical diagram.
Figure 3. Logical flow of how DAG composition influences PKC activation.
Experimental Protocols
In Vitro PKC Activity Assay with Lipid Vesicles
This protocol is a representative method for assessing the activation of PKC by different DAG species.[3][5][6]
1. Preparation of Lipid Vesicles: a. In a glass tube, mix phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), and the specific diacylglycerol (DAG) molecular species in the desired molar ratios in chloroform. A typical ratio is PC:PS at 4:1 with varying molar percentages of DAG. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) by vortexing. e. To form small unilamellar vesicles, sonicate the lipid suspension on ice until the solution becomes clear.
2. PKC Kinase Reaction: a. Prepare a reaction mixture containing the following components in a microcentrifuge tube:
- Lipid vesicles (containing the specific DAG species)
- Purified PKC isoform
- A suitable PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
- For conventional PKC isoforms, add CaCl₂ to the desired final free Ca²⁺ concentration.
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) b. Pre-incubate the mixture at 30°C for 3-5 minutes. c. Initiate the kinase reaction by adding ATP, typically including a tracer amount of [γ-³²P]ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of cold ATP and EDTA, or by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid).
3. Quantification of Substrate Phosphorylation: a. Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This can be achieved by:
- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography or phosphorimaging.
- Binding the phosphorylated substrate to phosphocellulose paper and washing away the free ATP. b. Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or by densitometry of the autoradiogram. c. Express the PKC activity as pmol of phosphate (B84403) incorporated per minute per mg of enzyme.
Conclusion
The fatty acid composition of diacylglycerol is a critical determinant of its ability to activate Protein Kinase C. The length and degree of unsaturation of the acyl chains significantly influence the potency and isoform-selectivity of PKC activation. Conventional PKC isoforms generally show a preference for DAGs with shorter, saturated fatty acids, while novel PKC isoforms are more effectively activated by DAGs containing longer, polyunsaturated fatty acids.[3] This differential activation has important physiological implications, as the specific DAG species produced in a cell upon stimulation can dictate which PKC-mediated signaling pathways are engaged. A thorough understanding of these structure-activity relationships is essential for the development of targeted therapeutic agents that can selectively modulate the activity of specific PKC isoforms.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diarachidonin and Related Unsaturated Lipids in a Laboratory Setting
Important Note for Researchers: The term "Diarachidonin" does not correspond to a standard chemical name in common scientific literature or databases. It may refer to a diacylglycerol containing two arachidonic acid chains (diarachidonoyl-glycerol) or another ester of arachidonic acid. This guide provides disposal procedures for the closely related and well-documented compound, arachidonic acid , and its derivatives. These protocols are designed for researchers, scientists, and drug development professionals and should be adapted to the specific form (e.g., free acid, ester, salt) and formulation of the compound being used.
I. Hazard Assessment and Safety First
Before beginning any disposal process, a thorough hazard assessment is critical. Arachidonic acid and its derivatives are unsaturated fatty acids that can be sensitive to air, light, and heat, potentially forming unstable peroxides.
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety glasses or goggles: To protect from splashes.[1]
-
Laboratory coat: To protect clothing and skin.[2]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Spill Management
In the event of a spill, immediate action is necessary to prevent contamination and exposure.
-
For minor spills: Absorb the material with an inert substance such as sand, diatomite, or universal binders.[3] Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
For major spills: Evacuate the immediate area. Prevent the spill from entering drains or waterways.[5] Alert your institution's Environmental Health and Safety (EHS) office or emergency responders.[6]
III. Step-by-Step Disposal Protocol
The disposal of arachidonic acid and related lipids must comply with all local, state, and federal regulations.[1][5][7] Under no circumstances should these chemicals be poured down the drain or disposed of in regular trash.[4][8]
Step 1: Waste Identification and Segregation
-
Identify the waste stream. Is it pure arachidonic acid, a solution in a solvent, or a mixture from an experimental protocol?
-
Segregate the waste. Do not mix arachidonic acid waste with other incompatible waste streams, such as strong oxidizing agents.[9]
Step 2: Waste Collection and Containment
-
Use a designated, leak-proof, and compatible waste container.[10] Often, the original container is a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Arachidonic Acid Waste"), and a description of its components (e.g., "in ethanol").[10]
-
Keep the container tightly closed except when adding waste.[1][10] Store the container in a designated satellite accumulation area (SAA), which should be equipped with secondary containment to catch any potential leaks.[9][11]
Step 3: Arranging for Final Disposal
-
Once the container is approximately 80% full, schedule a pickup.[12]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for collection.[13]
-
Complete all required hazardous waste manifests or paperwork as instructed by your EHS office.[4]
Step 4: Disposal of Contaminated Materials
-
Any materials that have come into contact with arachidonic acid, including PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[4]
-
"RCRA empty" containers (a standard for ensuring containers are as empty as possible) should also be disposed of through the hazardous waste stream unless they have been triple-rinsed with a suitable solvent.[14] The rinsate from this process must be collected as hazardous waste.[13]
Data Presentation: Key Disposal Parameters for Arachidonic Acid
The following table summarizes crucial information derived from Safety Data Sheets (SDS) relevant to the handling and disposal of arachidonic acid.
| Parameter | Guideline & Information | Citation |
| Waste Classification | Must be evaluated as hazardous waste under US EPA guidelines (40 CFR 261.3). Not typically regulated as a dangerous good for transport (UNRTDG, IATA, IMDG). | [1][5][7] |
| Physical State | Liquid (at room temperature) or solid powder. | [15] |
| Known Hazards | Causes skin and serious eye irritation. May form unstable peroxides. Air, light, and moisture sensitive. | |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat, and potential respiratory protection if aerosols are generated. | [1] |
| Spill Cleanup | Absorb with inert material (e.g., Chemizorb®, sand, sawdust). Prevent entry into drains. | [5] |
| Container Type | Tightly closed, compatible container. Store under inert gas (e.g., argon, nitrogen). | [1] |
| Storage Conditions | Store locked up in a freezer, in a well-ventilated place, protected from light. | [1] |
| Incompatible Materials | Strong oxidizing agents. Avoid intense heating, which can form explosive mixtures with air. | [9] |
| Final Disposal Method | Entrust to a licensed waste disposal company. Methods may include incineration in a chemical incinerator. | [1][7][13] |
Mandatory Visualizations
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the necessary workflows.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. concordia.ca [concordia.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Disposal of Empty TDI Drums - American Chemistry Council [americanchemistry.com]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling Diarachidonin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Diarachidonin (CAS No. 82231-61-6)[1][2]. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, building trust through value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes. A face shield may be necessary when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves should be inspected before use and disposed of properly after handling the material. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | If the material is being aerosolized or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.
Procedural Guidance
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Inspect the container for any damage or leaks.
-
Have all necessary equipment and reagents ready to minimize the time spent handling the open container.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
For powdered forms, handle with care to avoid creating dust.
-
If the compound is in a solvent, be aware of the hazards associated with that solvent.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the supplier.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
Disposal Procedure
-
Container Management:
-
Use a dedicated and appropriately labeled waste container for this compound waste.
-
Keep the waste container closed except when adding waste.
-
-
Institutional Guidelines:
-
Follow your institution's specific chemical waste disposal procedures.
-
Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal protocols.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Deface the label on the empty container before discarding it in the appropriate recycling or trash receptacle, as per institutional policy.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
